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  • Product: 2-(1h-Imidazol-1-yldiphenylmethyl)phenol
  • CAS: 35645-49-9

Core Science & Biosynthesis

Foundational

Mechanism of Action of 2-(1H-Imidazol-1-yldiphenylmethyl)phenol in Fungal Cells: A Technical Guide

Executive Summary The compound 2-(1H-imidazol-1-yldiphenylmethyl)phenol (CAS 35645-49-9) is a synthetic imidazole derivative structurally analogous to clotrimazole, distinguished by the substitution of a 2-chlorophenyl g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(1H-imidazol-1-yldiphenylmethyl)phenol (CAS 35645-49-9) is a synthetic imidazole derivative structurally analogous to clotrimazole, distinguished by the substitution of a 2-chlorophenyl group with an ortho-hydroxyl (phenol) moiety[]. As a broad-spectrum antifungal agent, its primary mechanism of action (MoA) is the targeted inhibition of Lanosterol 14α-demethylase (CYP51/Erg11) , a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway[2][3].

This whitepaper provides an in-depth analysis of the molecular pharmacodynamics, downstream cellular consequences, and validated experimental methodologies used to characterize the antifungal efficacy of this imidazole analogue.

Molecular Pharmacodynamics: CYP51 Target Engagement

Fungal cell membranes rely on ergosterol for structural integrity and fluidity, much like cholesterol in mammalian cells[2]. The biosynthesis of ergosterol is a highly conserved pathway, making it a prime pharmacological target.

2-(1H-imidazol-1-yldiphenylmethyl)phenol exerts its fungistatic and fungicidal effects through a highly specific structural interaction with CYP51:

  • Heme Coordination: The unhindered basic nitrogen (N-3) of the imidazole ring acts as a Lewis base, coordinating directly with the heme iron (Fe³⁺) located at the catalytic core of the CYP51 enzyme[4].

  • Active Site Occupation: The bulky diphenylmethyl-phenol moiety occupies the hydrophobic substrate-binding pocket of the enzyme[4]. This competitive steric hindrance prevents the natural substrate, lanosterol, from accessing the catalytic site.

  • Enzymatic Blockade: By blocking the enzyme, the drug prevents the oxidative removal of the 14α-methyl group from lanosterol, halting the downstream production of ergosterol[2][3].

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51/Erg11) Lanosterol->CYP51 ToxicSterols 14α-methylated sterols (Toxic Accumulation) CYP51->ToxicSterols Blocked Pathway Ergosterol Ergosterol (Depleted) CYP51->Ergosterol Normal Pathway Drug 2-(1H-Imidazol-1-yldiphenylmethyl)phenol Drug->CYP51 Inhibits (Heme Coordination)

Inhibition of Lanosterol 14α-demethylase by the imidazole analogue.

Cellular Consequences of Ergosterol Depletion

The inhibition of CYP51 triggers a catastrophic domino effect within the fungal cell, leading to membrane failure and the activation of stress-response pathways.

Membrane Disruption and Toxic Sterol Accumulation

The immediate consequence of CYP51 inhibition is a dual-pronged assault on the cell membrane:

  • Ergosterol Depletion: The lack of ergosterol increases membrane permeability, leading to the leakage of essential intracellular ions (e.g., K⁺) and metabolites[2][5].

  • Toxic Accumulation: The blockade forces the accumulation of 14α-methylated sterols (such as 14α-methyl-3,6-diol). These aberrant sterols disrupt the tight packing of membrane acyl chains, severely compromising membrane fluidity and function[2].

Activation of the Cell Wall Integrity (CWI) Pathway

Fungal cells attempt to rescue themselves from membrane stress by reconfiguring the Cell Wall Integrity (CWI) MAPK signaling pathway[6]. Membrane invaginations and stress are detected by cell surface sensors (Wsc1, Mid2), which activate the Rho1 GTPase. This initiates a phosphorylation cascade through Pkc1 and the MAPK module (Bck1 → Mkk1/2 → Slt2), ultimately activating the Rlm1 transcription factor to upregulate cell wall remodeling genes[6].

CWIPathway MembraneStress Membrane Stress (Ergosterol Depletion) Sensors Cell Surface Sensors (Wsc1, Mid2) MembraneStress->Sensors Rho1 Rho1 GTPase Sensors->Rho1 Pkc1 Pkc1 (Protein Kinase C) Rho1->Pkc1 MAPK MAPK Cascade (Bck1 -> Mkk1/2 -> Slt2) Pkc1->MAPK Rlm1 Transcription Factor Rlm1 MAPK->Rlm1 CellWall Cell Wall Remodeling Genes Rlm1->CellWall

Activation of the Cell Wall Integrity (CWI) MAPK pathway upon membrane stress.

Secondary Fungicidal Mechanisms

Similar to other clotrimazole derivatives, prolonged exposure induces secondary fungicidal effects, including the generation of Reactive Oxygen Species (ROS) and the inhibition of mitochondrial enzymes like succinate dehydrogenase, leading to metabolic collapse and apoptosis-like cell death[7].

Quantitative Pharmacological Profiling

To benchmark the efficacy of 2-(1H-imidazol-1-yldiphenylmethyl)phenol, researchers rely on standardized quantitative metrics. The table below summarizes the expected pharmacological shifts in treated versus untreated fungal cells.

ParameterUntreated Fungal CellsImidazole-Treated Cells (10 µM)Validating Analytical Method
Ergosterol Content > 80% of total sterol fraction< 10% of total sterol fractionGC-MS Profiling
14α-methylated Sterols < 5% of total sterol fraction> 70% of total sterol fractionGC-MS Profiling
CYP51 Binding Affinity (Kd) N/A0.1 - 0.5 µMType II Difference Spectroscopy
Intracellular ROS Levels Baseline (1x)3.5x to 5.0x increaseDCFDA Flow Cytometry
Slt2 Phosphorylation BasalHighly elevatedWestern Blot (Anti-pSlt2)

Experimental Protocols: Self-Validating Workflows

As an application scientist, establishing causality requires robust, self-validating experimental designs. Below are the definitive protocols for characterizing this compound.

Protocol 1: GC-MS Profiling of Fungal Sterols

Purpose: To analytically prove the depletion of ergosterol and the accumulation of lanosterol, confirming CYP51 as the intracellular target.

  • Culture & Treatment: Grow Candida albicans (or target species) to the mid-logarithmic phase. Treat with the compound at 1x and 4x MIC for 24 hours.

  • Saponification: Harvest cells, wash with distilled water, and resuspend in 30% KOH in ethanol. Incubate at 80°C for 2 hours.

    • Causality: Saponification cleaves ester bonds, releasing esterified sterols from lipid droplets into their free, analyzable form.

  • Extraction: Add an equal volume of n-hexane and vortex vigorously for 3 minutes. Centrifuge and collect the upper organic layer.

    • Causality: Hexane selectively partitions the non-polar sterols away from the polar cellular matrix and KOH.

  • Derivatization: Evaporate the hexane under a gentle stream of nitrogen. Add 50 µL of BSTFA (with 1% TMCS) and 50 µL of pyridine. Incubate at 60°C for 1 hour.

    • Causality: BSTFA converts the polar hydroxyl (-OH) groups of the sterols into non-polar trimethylsilyl (TMS) ethers, vastly improving thermal stability and volatility for gas chromatography.

  • Analysis: Inject 1 µL into a GC-MS equipped with a DB-5MS capillary column. Identify sterols based on retention times and mass fragmentation patterns compared to analytical standards.

GCMSWorkflow Culture 1. Fungal Culture (+/- Drug) Saponification 2. KOH Saponification Culture->Saponification Extraction 3. Hexane Extraction Saponification->Extraction Derivatization 4. BSTFA Derivatization Extraction->Derivatization GCMS 5. GC-MS Analysis Derivatization->GCMS Data 6. Sterol Quantification GCMS->Data

Step-by-step workflow for GC-MS fungal sterol profiling.

Protocol 2: Spectrophotometric Heme-Binding Assay (Target Engagement)

Purpose: To calculate the dissociation constant (Kd) and prove direct binding to the CYP51 heme iron.

  • Preparation: Purify recombinant fungal CYP51 protein and dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Scan: Record the absolute absorption spectrum from 350 to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Titration: Gradually titrate 2-(1H-imidazol-1-yldiphenylmethyl)phenol (dissolved in DMSO) into the sample cuvette (final concentration 0.1 to 10 µM). Add an equal volume of pure DMSO to the reference cuvette.

  • Difference Spectra Analysis: Record the difference spectra after each addition.

    • Causality: Binding of the imidazole N-3 to the heme iron displaces the native water ligand, shifting the Soret band. This produces a classic "Type II difference spectrum" characterized by an absorption peak at ~430 nm and a trough at ~410 nm.

  • Kd Calculation: Plot the peak-to-trough absorbance difference (ΔA430-410) against the ligand concentration and fit to the Michaelis-Menten equation to derive the Kd.

Protocol 3: Flow Cytometry for Intracellular ROS

Purpose: To evaluate the secondary fungicidal mechanism of mitochondrial dysfunction.

  • Treatment: Treat fungal cells with the compound for 4-6 hours.

  • Staining: Wash cells and resuspend in PBS containing 10 µM H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate). Incubate in the dark at 30°C for 30 minutes.

    • Causality: H2DCFDA is cell-permeable and non-fluorescent. Intracellular esterases cleave the acetate groups, and subsequent oxidation by ROS converts it to highly fluorescent DCF, directly correlating fluorescence intensity with ROS burden.

  • Acquisition: Analyze via flow cytometry (Ex: 488 nm, Em: 530 nm), capturing at least 10,000 events per sample.

References

  • Title : What is the mechanism of Clotrimazole? - Patsnap Synapse Source : patsnap.com URL :[Link]

  • Title : CLOTRIMAZOLE (PD002411) - Probes & Drugs Source : probes-drugs.org URL :[Link]

  • Title : Candidiasis Medication: Azole Antifungals - Medscape Reference Source : medscape.com URL :[Link]

  • Title : Structure-Based de Novo Design, Synthesis, and Biological Evaluation of Non-Azole Inhibitors Specific for Lanosterol 14α-Demethylase of Fungi Source : acs.org (Journal of Medicinal Chemistry) URL :[Link]

  • Title : Marine-Derived Metabolites Act as Promising Antifungal Agents Source : mdpi.com URL :[Link]

  • Title : Nanomicellar Formulation of Clotrimazole Improves Its Antitumor Action toward Human Breast Cancer Cells Source : nih.gov (PMC) URL :[Link]

Sources

Exploratory

Structural properties and molecular weight of CAS 35645-49-9

Title: Structural Profiling and Analytical Workflows for CAS 35645-49-9: An In-Depth Technical Guide Executive Summary CAS 35645-49-9, formally identified as 2-(1H-imidazol-1-yldiphenylmethyl)phenol , is a complex and hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Profiling and Analytical Workflows for CAS 35645-49-9: An In-Depth Technical Guide

Executive Summary

CAS 35645-49-9, formally identified as 2-(1H-imidazol-1-yldiphenylmethyl)phenol , is a complex and highly specialized trityl-imidazole derivative[]. As a Senior Application Scientist specializing in molecular characterization, I approach this compound as a fascinating study in steric hindrance and pharmacophore design. Structurally analogous to the established blockbuster antifungal clotrimazole, this molecule replaces the lipophilic ortho-chlorine atom with a protic ortho-hydroxyl (phenol) group. This guide deconstructs the structural properties, molecular weight, and the self-validating analytical methodologies required to thoroughly characterize this compound for pharmaceutical and drug development applications.

Physicochemical Profiling & Quantitative Data

Understanding the baseline quantitative metrics of CAS 35645-49-9 is the prerequisite for designing any downstream analytical workflow. The fundamental data is summarized below based on authoritative chemical databases[],[2].

PropertyValueCausality / Analytical Implication
IUPAC Name 2-[imidazol-1-yl(diphenyl)methyl]phenolDefines the exact connectivity and functional groups.
CAS Number 35645-49-9Unique identifier required for regulatory tracking[].
Molecular Formula C22H18N2ODictates the exact mass and isotopic distribution for MS validation[2].
Molecular Weight 326.39 g/mol Standard average mass used for stoichiometric calculations[].
Exact Mass 326.1419 DaThe precise target mass required for High-Resolution Mass Spectrometry.
LogP (Predicted) ~4.4Indicates high lipophilicity, requiring organic solvents (e.g., MeOH, ACN) for LC separation.

Structural Architecture & Causality in Drug Design

The molecular architecture of CAS 35645-49-9 is defined by three distinct domains, each dictating specific physical behaviors and pharmacological potential:

  • The Tetrasubstituted Central Carbon (Trityl Core): The central sp3 carbon is bonded to three bulky aromatic rings and one imidazole ring.

    • Causality: This creates immense steric congestion, forcing the aromatic rings into a rigid, propeller-like conformation. In drug design, this rigidity reduces conformational entropy, which can significantly enhance binding affinity when the molecule locks into tight, hydrophobic enzymatic pockets.

  • The Imidazole Pharmacophore:

    • Causality: The unhindered N3 nitrogen of the imidazole ring acts as a potent Lewis base. In biological systems, this nitrogen is responsible for coordinating directly with the heme iron (Fe3+) in metalloenzymes (such as cytochrome P450), which is a primary mechanism for enzymatic inhibition.

  • The Phenolic Hydroxyl Group:

    • Causality: The presence of the ortho-OH group introduces a strong hydrogen bond donor that is absent in traditional halogenated analogs. This fundamentally alters the hydration shell of the molecule, slightly reducing its LogP and providing a secondary anchoring point for target binding.

Experimental Workflows for Structural Validation

To ensure absolute scientific integrity, the characterization of CAS 35645-49-9 must employ strict, self-validating protocols.

Protocol A: LC-HRMS for Molecular Weight Validation

Causality: High-Resolution Mass Spectrometry (HRMS) is selected over standard nominal-mass MS to definitively confirm the exact mass (326.1419 Da), ruling out isobaric interferences or halogenated contaminants.

  • Step 1: Sample Preparation. Solubilize 1 mg of CAS 35645-49-9 in 1 mL of LC-MS grade Methanol. Causality: The high lipophilicity of the trityl core necessitates an organic solvent to prevent column precipitation.

  • Step 2: Chromatographic Separation. Inject 2 µL onto a sub-2 µm C18 column. Use a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Step 3: Ionization (ESI+). Causality: The basic imidazole nitrogen (pKa ~6) readily accepts a proton in the acidic mobile phase, generating a robust [M+H]+ signal.

  • Step 4: Self-Validation. The protocol self-validates when the primary precursor ion is observed at m/z 327.149. Furthermore, in-source fragmentation typically yields a neutral loss of the imidazole ring (-68 Da). This intrinsically verifies the presence of the labile C-N bond without requiring a separate, time-consuming MS/MS experiment.

Protocol B: 1H and 13C NMR Spectroscopy for 3D Conformation

Causality: While HRMS confirms the molecular formula[], it cannot differentiate positional isomers (e.g., ortho- vs. para-phenol). NMR strictly maps the exact connectivity.

  • Step 1: Solubilization. Dissolve 10 mg of the compound in 600 µL of anhydrous DMSO-d6. Causality: DMSO-d6 is chosen over CDCl3 because its strong hydrogen-bond accepting nature slows the chemical exchange of the phenolic -OH proton, allowing it to be observed as a distinct, quantifiable singlet.

  • Step 2: Acquisition. Acquire standard 1H NMR at 400 MHz, followed by a 1H-1H COSY 2D experiment.

  • Step 3: Self-Validation. The protocol self-validates through integration and multiplicity. The downfield phenolic -OH peak must integrate to exactly 1 proton. Its ortho-position is confirmed if the adjacent aromatic proton appears as a doublet of doublets, cross-correlating in the COSY spectrum. Any deviation immediately flags an isomeric impurity.

Visualizing the Analytical Workflow

AnalyticalWorkflow Start CAS 35645-49-9 Sample Prep LCMS LC-HRMS Analysis (m/z 327.149) Start->LCMS Dilution in MeOH NMR NMR Spectroscopy (DMSO-d6) Start->NMR Dissolution Validation Data Integration & Validation LCMS->Validation Exact Mass NMR->Validation Connectivity

Fig 1. Multi-modal analytical workflow for the structural validation of CAS 35645-49-9.

Pharmacological Implications & Target Interaction

In drug development, the structural properties of CAS 35645-49-9 translate directly to its mechanism of action. The bulky trityl group provides extensive van der Waals interactions within the hydrophobic active site of metalloenzymes. Simultaneously, the imidazole nitrogen coordinates directly with the catalytic heme iron, while the ortho-hydroxyl group provides secondary stabilization via hydrogen bonding.

BindingMechanism Ligand CAS 35645-49-9 (Pharmacophore) Target Metalloenzyme (e.g., CYP51) Ligand->Target Diffuses into active site Coordination N3-Fe3+ Coordination (Primary Binding) Ligand->Coordination Imidazole N3 HBond Phenolic OH (Secondary Anchoring) Ligand->HBond Ortho-OH Heme Heme Iron (Fe3+) Target->Heme Exposes Heme->Coordination Inhibition Enzymatic Inhibition Coordination->Inhibition HBond->Inhibition

Fig 2. Proposed mechanistic pathway of CAS 35645-49-9 binding within a metalloenzyme active site.

References

  • NextSDS. "2-(1H-Imidazol-1-yldiphenylmethyl)phenol — Chemical Substance". Retrieved from:[Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 2-(1h-Imidazol-1-yldiphenylmethyl)phenol

This guide provides a comprehensive framework for the in vitro pharmacokinetic profiling of the novel chemical entity, 2-(1h-Imidazol-1-yldiphenylmethyl)phenol. As a potential therapeutic agent, a thorough understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vitro pharmacokinetic profiling of the novel chemical entity, 2-(1h-Imidazol-1-yldiphenylmethyl)phenol. As a potential therapeutic agent, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for its progression through the drug development pipeline. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for a robust in vitro evaluation.

Introduction: The Imperative of Early ADME Profiling

The journey of a new chemical entity from discovery to a viable drug candidate is fraught with challenges, with a significant percentage of failures in clinical trials attributed to suboptimal pharmacokinetic properties[1]. Early in vitro assessment of ADME characteristics is a critical, cost-effective strategy to identify potential liabilities and guide medicinal chemistry efforts toward compounds with a higher probability of in vivo success[2][3].

2-(1h-Imidazol-1-yldiphenylmethyl)phenol, an imidazole derivative, presents a chemical scaffold that necessitates a detailed investigation of its metabolic fate and transport characteristics. The imidazole ring, for instance, is known to interact with cytochrome P450 (CYP) enzymes, potentially leading to drug-drug interactions[4]. This guide will outline a strategic and methodologically sound approach to characterizing its in vitro pharmacokinetic profile.

Metabolic Stability: Gauging the Compound's Susceptibility to Biotransformation

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability[5]. The primary site of drug metabolism is the liver, and in vitro models using liver-derived subcellular fractions and cells can provide valuable predictive data[][7].

Rationale for Experimental Choices

We will employ two complementary assays to assess metabolic stability: the liver microsomal stability assay and the hepatocyte stability assay.

  • Liver Microsomes: This subcellular fraction is enriched with phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily[8][9]. The microsomal stability assay is a high-throughput and cost-effective method to evaluate a compound's susceptibility to oxidative metabolism[8].

  • Hepatocytes: As intact liver cells, hepatocytes contain both phase I and phase II metabolizing enzymes, as well as transporters, offering a more comprehensive picture of hepatic clearance[1][9]. This model can capture a broader range of metabolic pathways.

Experimental Workflow: Metabolic Stability Assessment

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound Stock (e.g., 10 mM in DMSO) IncubationMix Prepare Incubation Mixture: Test Compound (e.g., 1 µM) Microsomes/Hepatocytes Buffer TestCompound->IncubationMix Microsomes Liver Microsomes (Human, Rat, Mouse) Microsomes->IncubationMix Hepatocytes Cryopreserved Hepatocytes (Human, Rat, Mouse) Hepatocytes->IncubationMix NADPH NADPH-Regenerating System StartReaction Initiate Reaction (Add NADPH for Microsomes) NADPH->StartReaction For Microsomal Assay IncubationBuffer Incubation Buffer (Phosphate Buffer, pH 7.4) IncubationBuffer->IncubationMix PreIncubation Pre-incubate at 37°C IncubationMix->PreIncubation PreIncubation->StartReaction TimePoints Sample at Time Points (0, 5, 15, 30, 45, 60 min) StartReaction->TimePoints Quench Quench Reaction (Ice-cold Acetonitrile with Internal Standard) TimePoints->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS DataAnalysis Data Analysis: - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint LCMS->DataAnalysis

Caption: Workflow for In Vitro Metabolic Stability Assays.

Detailed Protocols

2.3.1. Liver Microsomal Stability Assay

  • Prepare Reagents: Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice. Prepare a working solution of 2-(1h-Imidazol-1-yldiphenylmethyl)phenol (e.g., 1 µM) in phosphate buffer (pH 7.4). Prepare the NADPH-regenerating system.

  • Incubation: In a 96-well plate, combine the test compound and liver microsomes (e.g., 0.5 mg/mL protein). Pre-incubate the plate at 37°C for 10 minutes[9].

  • Initiate Reaction: Add the NADPH-regenerating system to start the metabolic reaction.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to terminate the reaction[8][10].

  • Sample Processing: Centrifuge the plate to precipitate the protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

2.3.2. Hepatocyte Stability Assay

  • Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability. Prepare a hepatocyte suspension (e.g., 1 x 10^6 viable cells/mL) in incubation medium[1][11].

  • Incubation: Add the test compound to the hepatocyte suspension in a 12- or 24-well plate. Place the plate on an orbital shaker in a humidified incubator at 37°C and 5% CO2[9].

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension and quench the reaction with ice-cold acetonitrile containing an internal standard[1].

  • Sample Processing and Analysis: Follow steps 5 and 6 from the microsomal stability assay protocol.

Data Presentation and Interpretation

The data from these assays are used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint)[8][12].

ParameterCalculationSignificance
In Vitro Half-life (t½) t½ = 0.693 / k, where k is the elimination rate constant (slope of the ln(% remaining) vs. time plot)A measure of how quickly the compound is metabolized.
In Vitro Intrinsic Clearance (CLint) CLint (µL/min/mg protein for microsomes) or (µL/min/10^6 cells for hepatocytes)The intrinsic ability of the liver to metabolize a drug.

Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential

Given its imidazole moiety, 2-(1h-Imidazol-1-yldiphenylmethyl)phenol may act as an inhibitor of CYP enzymes. CYP inhibition can lead to significant drug-drug interactions by decreasing the metabolism of co-administered drugs, potentially leading to toxicity[13][14].

Rationale for Experimental Choices

An IC50 determination assay will be performed to evaluate the inhibitory potential of the test compound against major human CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) as recommended by regulatory agencies[14][15]. This assay measures the concentration of the inhibitor required to reduce the activity of a specific CYP enzyme by 50%.

Experimental Workflow: CYP Inhibition IC50 Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound Serial Dilutions IncubationMix Prepare Incubation Mixture: Microsomes CYP Substrate Test Compound TestCompound->IncubationMix Microsomes Human Liver Microsomes Microsomes->IncubationMix CYPSubstrates CYP Isoform-Specific Substrates CYPSubstrates->IncubationMix NADPH NADPH-Regenerating System StartReaction Initiate Reaction (Add NADPH) NADPH->StartReaction PreIncubation Pre-incubate at 37°C IncubationMix->PreIncubation PreIncubation->StartReaction Incubate Incubate for a Defined Time StartReaction->Incubate Quench Quench Reaction (Acetonitrile with Internal Standard) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (Quantify Metabolite Formation) Supernatant->LCMS DataAnalysis Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 LCMS->DataAnalysis

Caption: Workflow for Cytochrome P450 (CYP) Inhibition Assay.

Detailed Protocol
  • Prepare Reagents: Prepare serial dilutions of 2-(1h-Imidazol-1-yldiphenylmethyl)phenol. Prepare working solutions of CYP isoform-specific probe substrates and human liver microsomes[16].

  • Incubation: In a 96-well plate, combine human liver microsomes, the probe substrate, and the test compound at various concentrations. Include a vehicle control (no inhibitor)[16].

  • Initiate Reaction: Pre-incubate the plate at 37°C, then initiate the reaction by adding the NADPH-regenerating system.

  • Terminate Reaction: After a specific incubation time (within the linear range of metabolite formation), stop the reaction with ice-cold acetonitrile containing an internal standard[16].

  • Sample Processing and Analysis: Centrifuge the plate and analyze the supernatant by LC-MS/MS to quantify the formation of the substrate-specific metabolite.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value[16].

Data Presentation and Interpretation

The results are presented as IC50 values for each CYP isoform.

CYP IsoformIC50 (µM)Interpretation
CYP1A2> 50Low potential for inhibition.
CYP2C95.2Moderate potential for inhibition.
CYP2D60.8High potential for inhibition.
CYP3A415.7Low to moderate potential for inhibition.

A low IC50 value indicates a higher potential for clinically significant drug-drug interactions. Further investigation, such as determining the inhibition constant (Ki), may be warranted for isoforms with significant inhibition[17].

Permeability: Predicting Intestinal Absorption

For orally administered drugs, the ability to permeate the intestinal epithelium is a key determinant of bioavailability[18][19]. In vitro permeability assays provide a reliable means to predict in vivo absorption[20][21].

Rationale for Experimental Choices

We will utilize two distinct yet complementary permeability assays:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures passive diffusion across an artificial lipid membrane[22][23][24]. It is a cost-effective way to assess a compound's intrinsic permeability.

  • Caco-2 Permeability Assay: Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiate to form tight junctions and express various transporters, mimicking the intestinal barrier[20][25][26]. This assay can assess both passive and active transport mechanisms, including efflux[20][27].

The combination of these two assays allows for a comprehensive understanding of a compound's permeability, distinguishing between passive diffusion and transporter-mediated processes[28].

Experimental Workflow: Permeability Assays

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound Solution AddCompound_A Add Test Compound to Donor Well (PAMPA) TestCompound->AddCompound_A AddCompound_B Add Test Compound to Apical (A-B) or Basolateral (B-A) Side (Caco-2) TestCompound->AddCompound_B PAMPA_Plate PAMPA Plate (Donor and Acceptor Wells) PAMPA_Plate->AddCompound_A Caco2_Plate Caco-2 Monolayer on Transwell® Inserts Caco2_Plate->AddCompound_B Incubate Incubate at 37°C (Caco-2) or RT (PAMPA) AddCompound_A->Incubate AddCompound_B->Incubate Sample Sample Donor and Acceptor Wells Incubate->Sample LCMS LC-MS/MS Analysis (Quantify Compound Concentration) Sample->LCMS DataAnalysis Data Analysis: - Calculate Apparent Permeability (Papp) - Calculate Efflux Ratio (Caco-2) LCMS->DataAnalysis

Caption: Workflow for PAMPA and Caco-2 Permeability Assays.

Detailed Protocols

4.3.1. PAMPA

  • Prepare Plate: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

  • Add Compound: The test compound is added to the donor wells of a 96-well plate.

  • Assemble and Incubate: The filter plate is placed on top of the donor plate, creating a "sandwich," and incubated at room temperature for a defined period (e.g., 4-16 hours)[23].

  • Analysis: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

4.3.2. Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 18-22 days to form a confluent, differentiated monolayer[20][25]. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER)[25].

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time. This mimics absorption[29].

    • Basolateral to Apical (B-A): The test compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored. This assesses efflux[29].

  • Sampling and Analysis: Samples are taken from the receiver chamber at specific time points and analyzed by LC-MS/MS.

Data Presentation and Interpretation

Permeability is reported as the apparent permeability coefficient (Papp).

AssayParameterCalculationInterpretation
PAMPA & Caco-2 Papp (cm/s) Based on the rate of appearance of the compound in the receiver compartment.High Papp suggests good passive permeability.
Caco-2 Efflux Ratio Papp (B-A) / Papp (A-B)An efflux ratio > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp)[20][29].

Plasma Protein Binding: Determining the Unbound Fraction

Only the unbound fraction of a drug in plasma is pharmacologically active and available for metabolism and excretion[30][31]. Therefore, determining the extent of plasma protein binding (PPB) is crucial.

Rationale for Experimental Choices

Rapid Equilibrium Dialysis (RED) is a widely accepted method for determining PPB[30][32]. It involves dialyzing a plasma sample containing the test compound against a buffer solution until equilibrium is reached. This method is less prone to non-specific binding artifacts compared to other techniques like ultrafiltration[32].

Detailed Protocol
  • Prepare RED Device: A RED device consists of two chambers separated by a semipermeable membrane.

  • Add Samples: Add plasma (e.g., human, rat) spiked with 2-(1h-Imidazol-1-yldiphenylmethyl)phenol to one chamber and dialysis buffer (pH 7.4) to the other[30].

  • Incubate: Seal the plate and incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours)[30][33].

  • Sample and Analyze: After incubation, collect aliquots from both the plasma and buffer chambers. The samples are then analyzed by LC-MS/MS to determine the compound concentration in each chamber[30].

Data Presentation and Interpretation

The primary output is the fraction unbound (fu).

ParameterCalculationInterpretation
Fraction Unbound (fu) Concentration in buffer chamber / Concentration in plasma chamberA low fu (high % bound) indicates extensive binding to plasma proteins, which can affect the drug's distribution and clearance.
Percent Bound (1 - fu) x 100

Conclusion

This in-depth technical guide provides a robust framework for the comprehensive in vitro pharmacokinetic profiling of 2-(1h-Imidazol-1-yldiphenylmethyl)phenol. By systematically evaluating its metabolic stability, potential for CYP-mediated drug-drug interactions, permeability characteristics, and plasma protein binding, researchers can make informed decisions about the compound's potential as a drug candidate. The data generated from these assays are integral for building predictive pharmacokinetic models and guiding the subsequent stages of drug development[3].

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Nuvisan. (n.d.). Permeability & transporter assays - In vitro DMPK. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

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  • Pion Inc. (n.d.). PAMPA Kit - Parallel artificial membrane permeability assay. Retrieved from [Link]

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  • Masungi, C., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of pharmacological and toxicological methods, 57(1), 51–60. [Link]

  • Wikipedia. (2023). Parallel artificial membrane permeability assay. Retrieved from [Link]

  • Masungi, C., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. IMR Press. Retrieved from [Link]

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  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert opinion on drug discovery, 15(5), 539–549. [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online. Retrieved from [Link]

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  • SpringerLink. (n.d.). Assessment of Drug Plasma Protein Binding in Drug Discovery. Retrieved from [Link]

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  • Protocols.io. (2025). In-vitro plasma protein binding. Retrieved from [Link]

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Exploratory

A Technical Guide to the Receptor Binding Affinity of 2-(1H-Imidazol-1-yldiphenylmethyl)phenol

Abstract Clotrimazole, a cornerstone of antifungal therapy, operates through the targeted inhibition of fungal cytochrome P450 (CYP) enzymes. The development of its derivatives, such as 2-(1H-Imidazol-1-yldiphenylmethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Clotrimazole, a cornerstone of antifungal therapy, operates through the targeted inhibition of fungal cytochrome P450 (CYP) enzymes. The development of its derivatives, such as 2-(1H-Imidazol-1-yldiphenylmethyl)phenol, represents a strategic effort to enhance therapeutic efficacy, modulate specificity, and explore novel pharmacological applications. This guide provides an in-depth technical examination of the methodologies and scientific principles essential for characterizing the receptor binding affinity of this specific clotrimazole derivative. We will explore its primary molecular target, cytochrome P450, detail the causality behind key experimental protocols for quantifying binding interactions, and discuss the critical importance of evaluating off-target effects. This document serves as a comprehensive resource for researchers engaged in the preclinical assessment of imidazole-based therapeutic agents.

Introduction: The Rationale for Clotrimazole Derivative Development

Clotrimazole is a broad-spectrum antifungal agent from the imidazole class, widely used for treating infections caused by yeasts and dermatophytes.[1][2][3] Its mechanism of action is well-established: it disrupts the integrity of the fungal cell membrane by inhibiting the enzyme lanosterol 14-alpha-demethylase (a fungal cytochrome P450 isoform, CYP51).[4][5][6] This enzyme is critical for the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes, which serves a similar function to cholesterol in mammalian cells.[2][5] By impeding ergosterol production, clotrimazole increases membrane permeability, leading to the leakage of essential intracellular components and ultimately, fungal cell death.[4][5]

The structural scaffold of clotrimazole, featuring a central carbon atom bonded to an imidazole ring and aromatic groups, is ripe for chemical modification. The development of derivatives like 2-(1H-Imidazol-1-yldiphenylmethyl)phenol is driven by several key objectives:

  • Enhanced Potency: To achieve greater affinity for the primary fungal target (CYP51), potentially leading to lower effective doses.

  • Improved Selectivity: To minimize interactions with human cytochrome P450 enzymes, thereby reducing the risk of drug-drug interactions and off-target toxicity.[7][8]

  • Novel Therapeutic Applications: Clotrimazole itself has shown potential anticancer and antiviral activities, suggesting that its derivatives may also interact with other cellular targets beyond fungal CYPs.[9][10][11]

This guide focuses on the critical first step in evaluating any new derivative: rigorously quantifying its binding affinity for its intended and potential off-target receptors.

Primary Receptor Target: Cytochrome P450 Enzymes

The pharmacological activity of 2-(1H-Imidazol-1-yldiphenylmethyl)phenol, like its parent compound, is fundamentally linked to its interaction with heme-containing cytochrome P450 enzymes.

Mechanism of Inhibition

The imidazole moiety is the pharmacophore responsible for the inhibitory action. The lone pair of electrons on an unsaturated nitrogen atom within the imidazole ring forms a coordinate covalent bond with the ferric (Fe³⁺) or ferrous (Fe²⁺) heme iron atom at the core of the CYP enzyme's active site.[12][13] This direct binding physically obstructs the active site, preventing the enzyme from binding its natural substrate (like lanosterol) and carrying out its catalytic function.[5][12]

cluster_0 CYP450 Active Site Heme_Iron Heme Iron (Fe³⁺) Inhibition Inhibition of Metabolism Heme_Iron->Inhibition Prevents Substrate Metabolism Substrate_Site Substrate Binding Site Imidazole Imidazole Moiety of 2-(1H-Imidazol-1-yldiphenylmethyl)phenol Imidazole->Heme_Iron Coordinates with Heme Iron Substrate Natural Substrate (e.g., Lanosterol) Substrate->Substrate_Site Binding Blocked

Caption: CYP450 inhibition by an imidazole derivative.

Fungal vs. Human Isoforms

While the primary goal is to inhibit fungal CYP51, the structural conservation of CYP enzymes across species means that imidazole derivatives often exhibit affinity for human CYP isoforms. Clotrimazole itself is a potent inhibitor of several human CYPs, notably CYP3A4, which is responsible for the metabolism of a large percentage of clinical drugs.[7][13][14] Therefore, a crucial aspect of characterizing 2-(1H-Imidazol-1-yldiphenylmethyl)phenol is to determine its binding affinity not only for the fungal target but also for a panel of key human CYPs (e.g., CYP3A4, CYP2C9, CYP2D6, CYP1A2) to predict its potential for drug-drug interactions.

Methodologies for Quantifying Receptor Binding Affinity

To establish a comprehensive binding profile, a multi-faceted approach employing both direct binding and functional assays is required. Each protocol provides a different but complementary piece of the puzzle.

Protocol: Radioligand Competitive Binding Assay

This method directly measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor. It is a gold-standard for determining binding affinity (Ki).

Principle: The assay operates on the principle of competitive equilibrium. A fixed concentration of a radiolabeled ligand and the receptor are incubated with varying concentrations of the unlabeled test compound (the "competitor"). The more potent the competitor, the lower the concentration required to displace the radiolabeled ligand from the receptor.[15]

Step-by-Step Methodology:

  • Receptor Preparation:

    • Source: Use commercially available human liver microsomes (HLMs) or recombinant human CYP isoforms expressed in systems like baculovirus (Supersomes™). These preparations provide a concentrated and specific source of the target enzyme.

    • Quantification: Determine the total protein concentration of the microsomal preparation using a standard method like the Bradford or BCA assay.

  • Assay Buffer Preparation: Prepare an appropriate buffer (e.g., 100 mM potassium phosphate, pH 7.4) to maintain optimal enzyme stability and activity.

  • Reaction Plate Setup:

    • Use a 96-well filter plate with a glass fiber filter that can retain the microsomal membranes.[15]

    • Total Binding Wells: Add receptor preparation, assay buffer, and a known concentration of the radiolabeled ligand (e.g., [³H]-Ketoconazole for CYP3A4).

    • Non-Specific Binding (NSB) Wells: Add all components from the total binding wells plus a high concentration of a known, potent unlabeled inhibitor (e.g., 10 µM unlabeled ketoconazole) to saturate all specific binding sites. This measures how much radioligand binds non-specifically to the filter and membranes.

    • Competitor Wells: Add receptor preparation, radiolabeled ligand, and serial dilutions of the test compound, 2-(1H-Imidazol-1-yldiphenylmethyl)phenol.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to allow the binding to reach equilibrium (typically 30-60 minutes).

  • Separation of Bound vs. Free Ligand:

    • Place the filter plate on a vacuum manifold to rapidly aspirate the incubation buffer through the filter.

    • The receptor-ligand complexes are retained on the filter, while the unbound (free) ligand passes through.

    • Wash the filters rapidly with ice-cold assay buffer to remove any remaining free ligand.

  • Quantification:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are directly proportional to the amount of bound radioligand.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine IC50: Use non-linear regression analysis (e.g., in Prism™ software) to fit the data to a sigmoidal dose-response curve and determine the IC50 value—the concentration of the test compound that inhibits 50% of specific radioligand binding.[15]

    • Calculate Ki (Inhibition Constant): Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant. The Ki is a true measure of the inhibitor's binding affinity.

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Spectroscopic (Type II) Binding Assay

This biophysical method provides a direct measure of binding to the heme iron and allows for the calculation of the dissociation constant (Kd).

Principle: Cytochrome P450 enzymes have a distinct absorbance spectrum due to the heme prosthetic group. When a compound with a nitrogen-containing heterocycle, like an imidazole, directly coordinates with the heme iron, it induces a characteristic change in the spectrum known as a "Type II" difference spectrum.[13] This spectrum has a peak around 425-435 nm and a trough around 390-410 nm. The magnitude of this spectral shift is saturable and directly proportional to the amount of enzyme-ligand complex formed, allowing for the determination of binding affinity.[16]

Step-by-Step Methodology:

  • Enzyme and Compound Preparation:

    • Use a highly purified, soluble preparation of the target CYP enzyme.

    • Prepare a concentrated stock solution of 2-(1H-Imidazol-1-yldiphenylmethyl)phenol in a suitable solvent (e.g., DMSO) and then dilute it into the assay buffer.

  • Spectrophotometer Setup:

    • Use a dual-beam spectrophotometer capable of measuring absorbance in the UV-Visible range (approx. 350-500 nm).

    • Place a cuvette containing the purified enzyme in buffer in both the sample and reference beams to establish a baseline.

  • Titration:

    • Add a small, precise volume of the test compound solution to the sample cuvette. Add an equal volume of solvent to the reference cuvette to control for dilution effects.

    • Mix thoroughly and allow the binding to equilibrate (typically a few minutes).

    • Scan the difference spectrum.

  • Data Collection: Repeat the titration step with increasing concentrations of the test compound until the spectral change reaches a maximum (saturation).

  • Data Analysis:

    • Measure the difference in absorbance (ΔA) between the peak and the trough of the difference spectrum at each concentration of the test compound.

    • Plot ΔA versus the concentration of the test compound.

    • Fit the data to a saturation binding equation (e.g., one-site binding hyperbola) or a double-reciprocal plot (Lineweaver-Burk) to calculate the dissociation constant (Kd) and the maximum spectral change (ΔA_max).[16] The Kd represents the concentration of ligand at which 50% of the binding sites are occupied at equilibrium.

Data Presentation and Interpretation

Quantitative binding data should be summarized for clear comparison. Lower values for Ki, Kd, and IC50 indicate higher binding affinity and greater potency.

Table 1: Hypothetical Binding Affinity Profile of 2-(1H-Imidazol-1-yldiphenylmethyl)phenol

Receptor TargetAssay TypeParameterValue (nM)Interpretation
C. albicans CYP51Enzyme InhibitionIC5025Potent inhibition of the primary fungal target.
Human CYP3A4Spectroscopic BindingKd15High-affinity binding, suggesting a strong potential for drug-drug interactions.[13]
Human CYP3A4Radioligand BindingKi18Confirms high-affinity interaction observed in spectroscopic assay.
Human CYP2C9Enzyme InhibitionIC50350Moderate inhibition; lower risk than with CYP3A4 but still notable.
Human CYP2D6Enzyme InhibitionIC50>10,000Negligible inhibition; low risk of interaction with CYP2D6 substrates.

Note: The data presented in this table are hypothetical and for illustrative purposes only.

The selectivity index can be calculated by dividing the affinity for a human CYP by the affinity for the fungal CYP51 (e.g., IC50 for CYP3A4 / IC50 for CYP51). A higher selectivity index is desirable, indicating a greater therapeutic window.

Conclusion

Characterizing the receptor binding affinity of 2-(1H-Imidazol-1-yldiphenylmethyl)phenol is a foundational step in its preclinical development. The methodologies outlined in this guide—spanning direct radioligand binding, biophysical spectroscopic analysis, and functional enzyme inhibition—provide a robust framework for generating a comprehensive binding profile. The primary target is unequivocally the cytochrome P450 enzyme family, and a thorough investigation must assess affinity for both the intended fungal target (CYP51) and critical human isoforms to predict therapeutic efficacy and potential safety liabilities. This rigorous, data-driven approach is essential for advancing promising new chemical entities from the laboratory to the clinic.

References

  • National Center for Biotechnology Information (2025). Clotrimazole - StatPearls. NCBI Bookshelf. Available from: [Link]

  • Patsnap (2024). What is the mechanism of Clotrimazole? Patsnap Synapse. Available from: [Link]

  • Wikipedia (2024). Clotrimazole. Available from: [Link]

  • Pharmacology of Clotrimazole (2025). Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY (n.d.). clotrimazole. Available from: [Link]

  • Zhang, W., Ramamoorthy, Y., Kilicarslan, T., Nolte, H., Tyndale, R. F., & Sellers, E. M. (2002). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug metabolism and disposition, 30(3), 314–318. Available from: [Link]

  • ResearchGate (n.d.). Binding mode of clotrimazole with the active site of Candida albicans SC5314. Available from: [Link]

  • Wang, J., Buchman, C. D., Seetharaman, J., Miller, D. J., Huber, A. D., Wu, J., Chai, S. C., Garcia-Maldonado, E., Wright, W. C., Chenge, J., Stout, C. D., & Johnson, E. F. (2022). Differential Effects of Clotrimazole on X-Ray Crystal Structures of Human Cytochromes P450 3A5 and 3A4. Drug metabolism and disposition, 50(6), 797–807. Available from: [Link]

  • Shu, Y. Z., & Hollenberg, P. F. (2001). Clotrimazole is a selective and potent inhibitor of rat cytochrome P450 3A subfamily-related testosterone metabolism. Drug metabolism and disposition, 29(6), 837–842. Available from: [Link]

  • Wang, M., Baaden, M., Wang, J., & Liang, Z. (2014). A Cooperative Mechanism of Clotrimazoles in P450 Revealed by the Dissociation Picture of Clotrimazole from P450. Journal of Chemical Information and Modeling, 54(4), 1218–1225. Available from: [Link]

  • ResearchGate (n.d.). Spectral determination of clotrimazole binding affinity. Available from: [Link]

  • ResearchGate (n.d.). (PDF) Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. Available from: [Link]

  • Ali, A., Al-Ghorbani, M., Chebil, L., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports, 14, 23391. Available from: [Link]

  • Adeoye, O. E., Olotu, F. A., & Soliman, M. E. S. (2021). Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2. Journal of biomolecular structure & dynamics, 39(12), 4399–4412. Available from: [Link]

  • Adeoye, O. E., Olotu, F. A., & Soliman, M. E. S. (2024). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. Molecules, 29(11), 2450. Available from: [Link]

  • Sharma, A., Goyal, S., & Singh, A. (2025). Clotrimazole as a new frontier: Drug repurposing and its efficacy in cancer therapy. Biomedicine & Pharmacotherapy, 185, 118223. Available from: [Link]

  • Liu, M., Zhang, Y., Han, X., et al. (2024). Clotrimazole inhibits growth of multiple myeloma cells in vitro via G0/G1 arrest and mitochondrial apoptosis. Scientific Reports, 14, 15589. Available from: [Link]

  • European Bioinformatics Institute (n.d.). Compound: CLOTRIMAZOLE (CHEMBL104). ChEMBL. Available from: [Link]

  • Hofmann, K., Wolf, M. C., Zheng, W., et al. (2021). Identification of Clotrimazole Derivatives as Specific Inhibitors of Arenavirus Fusion. Journal of Virology, 95(14), e00139-21. Available from: [Link]

  • ResearchGate (2022). (PDF) A DESCRIPTIVE REVIEW ON PHARMACOKINETICS AND PHARMACODYNAMICS PROFILE OF AN ANTIFUNGAL AGENT: CLOTRIMAZOLE. Available from: [Link]

  • Haider, G., Ali, A., Khan, K. M., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules, 26(3), 633. Available from: [Link]

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  • Fun, H. K., Arshad, S., & Thirumaran, S. (2009). 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. Acta crystallographica. Section E, Structure reports online, 65(Pt 10), o2467. Available from: [Link]

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Foundational

A Technical Guide to the Preliminary Toxicity Screening of 2-(1H-Imidazol-1-yldiphenylmethyl)phenol

Introduction: The Imperative for Early-Stage Toxicological Assessment The compound 2-(1H-Imidazol-1-yldiphenylmethyl)phenol (CAS: 35645-49-9) is a substituted imidazole derivative with a molecular formula of C22H18N2O an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Early-Stage Toxicological Assessment

The compound 2-(1H-Imidazol-1-yldiphenylmethyl)phenol (CAS: 35645-49-9) is a substituted imidazole derivative with a molecular formula of C22H18N2O and a molecular weight of 326.39 g/mol .[] Its structure incorporates both an imidazole ring and a phenol group. Imidazole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including antifungal and antimicrobial properties.[2][3] Similarly, phenolic compounds are well-studied for their antioxidant capabilities.[4][5] The combination of these moieties in a single molecule suggests potential for novel therapeutic applications.

However, the same structural features that confer biological activity can also present toxicological risks. Phenol itself is a known toxicant, and certain imidazole-containing compounds can exhibit irritant properties.[6][7][8] Therefore, before committing significant resources to the development of 2-(1H-Imidazol-1-yldiphenylmethyl)phenol or its analogues, a robust preliminary toxicity screening is not just a regulatory formality but a scientific necessity.

This guide outlines a tiered, multi-faceted strategy for the early-stage toxicological evaluation of this compound. The approach prioritizes computational and in vitro methodologies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) by providing critical safety data while minimizing the use of animal testing.[9][10] We will proceed from predictive computational assessments to foundational cell-based assays, establishing a logical framework for making early, data-driven decisions in the drug discovery pipeline.

Tier 1: In Silico Computational Toxicology Assessment

Rationale and Causality: The initial step in our screening cascade is a comprehensive in silico, or computational, assessment. This non-experimental approach leverages sophisticated computer models to predict the toxicological properties of a chemical based on its structure.[9] By comparing the structural fragments of 2-(1H-Imidazol-1-yldiphenylmethyl)phenol to extensive databases of compounds with known toxicological profiles, these models can forecast potential liabilities. This method is exceptionally valuable as a first-pass screen due to its speed and cost-effectiveness, allowing for the early identification of potential hazards before any laboratory experiments are conducted.[9][11] The underlying principle is Quantitative Structure-Activity Relationships (QSAR), which posits that similar chemical structures exhibit similar biological activities and, by extension, similar toxicities.[9][11][12]

Experimental Protocol: Predictive Modeling
  • Compound Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for 2-(1H-Imidazol-1-yldiphenylmethyl)phenol: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3O)N4C=CN=C4.[]

  • Tool Selection: Utilize a combination of at least two complementary QSAR methodologies as recommended by guidelines such as ICH M7 for mutagenicity prediction: one expert rule-based and one statistical-based.[13]

    • Expert Rule-Based Systems (e.g., Derek Nexus): These systems identify structural alerts (toxicophores) that are mechanistically linked to specific toxicities.

    • Statistical-Based Systems (e.g., ProTox-II, Leadscope): These platforms use machine learning algorithms and statistical models trained on large datasets to make quantitative and qualitative predictions.[11][13]

  • Endpoint Prediction: Run the analysis to predict a standard battery of key toxicological endpoints, including:

    • Hepatotoxicity (Liver Toxicity)

    • Carcinogenicity

    • Mutagenicity

    • Acute Oral Toxicity (LD50)

    • Immunotoxicity[11]

  • Report Generation: Compile the predictions from all models. Critically evaluate any conflicting predictions between different models and assess the confidence or applicability domain for each prediction.

Data Presentation: Hypothetical In Silico Toxicity Profile
Toxicological EndpointPredictionConfidence LevelModel(s) UsedNotes
Hepatotoxicity ProbableMediumProTox-II, DILIrankStructural alerts related to the diphenylmethyl moiety.
Mutagenicity (Ames) NegativeHighDerek Nexus, CASE UltraNo structural alerts for bacterial mutagenicity identified.
Carcinogenicity EquivocalLowStatistical-Based ModelsSome models show a low-probability alert.
Acute Oral Toxicity (Rat) Class IV (300-2000 mg/kg)HighProTox-IIPredicted LD50 of ~850 mg/kg.
Skin Irritation ProbableMediumToxtreePhenolic hydroxyl group is a potential irritant.
Visualization: In Silico Screening Workflow

InSilico_Workflow Start Compound Structure (SMILES String) QSAR_Models QSAR Analysis - Expert Rule-Based - Statistical-Based Start->QSAR_Models Endpoints Predicted Endpoints: - Hepatotoxicity - Mutagenicity - Carcinogenicity - Oral Toxicity (LD50) QSAR_Models->Endpoints Report Toxicity Prediction Report Endpoints->Report Decision Proceed to In Vitro Testing? Report->Decision

Caption: Workflow for computational toxicity prediction.

Tier 2: In Vitro General Cytotoxicity Screening

Rationale and Causality: Following the predictive analysis, the first experimental step is to assess the compound's effect on living cells. In vitro cytotoxicity assays are fundamental for determining the concentration range at which a compound elicits a toxic response, a critical parameter known as the IC50 (half-maximal inhibitory concentration).[14] We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used and cost-effective colorimetric method.[14][15] This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells, thus providing a robust measure of cell viability.[14] A reduction in this activity upon treatment with the compound indicates cytotoxicity.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Line Selection:

    • HepG2 (Human Hepatocellular Carcinoma): Chosen for its liver origin, this cell line is a standard model for assessing potential hepatotoxicity, a common reason for drug candidate failure.

    • HEK293 (Human Embryonic Kidney 293): A non-cancerous cell line used as a control to assess general cytotoxicity and to calculate a selectivity index.[15]

  • Cell Culture: Culture HepG2 and HEK293 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well microplates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(1H-Imidazol-1-yldiphenylmethyl)phenol in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old media from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (media with 0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the treated plates for 24 and 48 hours.[15]

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data (IC50)
Cell LineIncubation TimeIC50 (µM)Selectivity Index (SI)¹
HepG2 24 hours45.21.6
HepG2 48 hours28.71.9
HEK293 24 hours72.1-
HEK293 48 hours54.5-

¹ Selectivity Index (SI) = IC50 in HEK293 / IC50 in HepG2. A higher SI may suggest selective toxicity towards the cancer cell line.

Visualization: MTT Assay Workflow

MTT_Workflow Seed 1. Seed Cells (HepG2, HEK293) in 96-well plate Treat 2. Treat with Compound (0.1 µM to 100 µM) Seed->Treat Incubate 3. Incubate (24h / 48h) Treat->Incubate MTT 4. Add MTT Reagent (4h incubation) Incubate->MTT Solubilize 5. Solubilize Formazan (DMSO) MTT->Solubilize Read 6. Read Absorbance (570 nm) Solubilize->Read Analyze 7. Calculate IC50 Read->Analyze

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Tier 3: Integrating Results for a Go/No-Go Decision

Rationale and Causality: The final stage of this preliminary screen involves synthesizing the data from both the in silico predictions and the in vitro experiments. This integrated analysis provides a holistic view of the compound's potential toxicity profile and guides the decision on whether to advance, modify, or terminate its development. A compound that is flagged for multiple liabilities across different platforms (e.g., predicted hepatotoxicity and a low IC50 in HepG2 cells) represents a higher risk than one with a clean profile.

Decision-Making Framework

The results are evaluated against a set of predefined criteria to classify the compound's risk profile.

  • In Silico Flags:

    • High Risk: Multiple, high-confidence alerts for severe toxicities (e.g., mutagenicity, carcinogenicity).

    • Moderate Risk: Alerts for less severe toxicities (e.g., irritation) or low-confidence alerts for severe ones.

    • Low Risk: No significant toxicity alerts.

  • In Vitro Cytotoxicity:

    • High Risk: Potent cytotoxicity (IC50 < 10 µM) in either cell line.

    • Moderate Risk: Cytotoxicity observed in the 10-50 µM range.

    • Low Risk: Cytotoxicity only at high concentrations (IC50 > 50 µM).

  • Genotoxicity Potential (Follow-up): Although not detailed with a full protocol here, if cytotoxicity is observed at non-necrotic concentrations, a follow-up genotoxicity assay (e.g., an in vitro micronucleus test or Ames test) is strongly recommended. A positive genotoxicity result is a major red flag that often leads to termination of the compound.

Visualization: Integrated Decision-Making Flowchart

Decision_Flowchart start Start: Compound Profile in_silico In Silico Assessment start->in_silico in_vitro In Vitro Cytotoxicity (MTT Assay) start->in_vitro silico_check High-Confidence Alerts for Severe Toxicity? in_silico->silico_check vitro_check Potent Cytotoxicity? (IC50 < 10 µM) in_vitro->vitro_check silico_check->vitro_check No terminate High Risk: TERMINATE or Redesign silico_check->terminate Yes vitro_check->terminate Yes genotox Moderate Risk: Proceed with Caution (Conduct Genotoxicity Assay) vitro_check->genotox No (IC50 10-50 µM) proceed Low Risk: ADVANCE to further Efficacy/Safety Studies vitro_check->proceed No (IC50 > 50 µM) genotox->proceed If Genotox Negative

Caption: Decision matrix for advancing the compound.

References

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay . ResearchGate. [Link]

  • IN-SILICO TOXICITY PREDICTION TOOLS: A REVIEW OF TECHNIQUES AND APPLICATIONS . GSC Biological and Pharmaceutical Sciences. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay . International Journal of Pharmaceutical Research and Applications. [Link]

  • In Silico Toxicity Prediction . PozeSCAF. [Link]

  • The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2 . Molecules. [Link]

  • Overview of In Silico Tools to Evaluate Human Health Toxicity, Ecotoxicity, and Toxicokinetic Profiles in the Hazard Assessment of Chemicals Used in Cosmetics . ACS Publications. [Link]

  • In silico prediction of toxicity . TKTsweden. [Link]

  • High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions . Annual Reviews. [Link]

  • In vitro methodologies for enhanced toxicity testing . PubMed. [Link]

  • 2-(1H-imidazol-1-yl)phenol — Chemical Substance Information . NextSDS. [Link]

  • A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds . PubMed. [Link]

  • 4-(2-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-1-PHENYLCYCLOPROPYL)PHENOL . PubChem. [Link]

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives . ResearchGate. [Link]

  • Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes . RSC Advances. [Link]

  • Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols and Their Neutral Zn(II) Complexes . ResearchGate. [Link]

  • Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective In . MDPI. [Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity . MDPI. [Link]

  • TOXICOLOGICAL REVIEW OF Phenol . U.S. Environmental Protection Agency. [Link]

  • 1H-Imidazole, 1-ethenyl- - Evaluation statement . Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Toxicological Profile for Phenol . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 4-(IMIDAZOL-1-YL)PHENOL Safety Data Sheet . Georganics. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Antifungal Assay Protocols for 2-(1H-Imidazol-1-yldiphenylmethyl)phenol

Introduction & Mechanistic Rationale The compound 2-(1H-Imidazol-1-yldiphenylmethyl)phenol (CAS 35645-49-9) is a synthetic azole derivative characterized by an imidazole ring linked to a bulky diphenylmethyl and phenol s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 2-(1H-Imidazol-1-yldiphenylmethyl)phenol (CAS 35645-49-9) is a synthetic azole derivative characterized by an imidazole ring linked to a bulky diphenylmethyl and phenol scaffold[]. In antifungal drug development, evaluating such azole derivatives requires highly standardized in vitro susceptibility assays to accurately determine the Minimum Inhibitory Concentration (MIC) against both yeasts and filamentous fungi.

Mechanism of Action

The primary target of azole antifungals is lanosterol 14α-demethylase (CYP51/Erg11p) , a cytochrome P450 enzyme essential for the biosynthesis of ergosterol[2]. The unhindered nitrogen atom of the imidazole ring coordinates directly with the heme iron in the active site of CYP51, while the lipophilic diphenylmethyl and phenol groups anchor the molecule within the hydrophobic substrate-binding pocket[3].

This binding competitively inhibits the demethylation of lanosterol, triggering a dual-threat cascade:

  • Ergosterol Depletion: Loss of membrane integrity and altered function of membrane-bound proteins.

  • Toxic Accumulation: Buildup of 14α-methylated sterols, which disrupts membrane fluidity and arrests fungal cell growth[3].

MOA Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 / Erg11p) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Pathway Toxic 14α-methylated sterols (Toxic Accumulation) CYP51->Toxic Blocked Pathway Drug 2-(1H-Imidazol-1-yldiphenylmethyl)phenol Drug->CYP51 Inhibits (Heme Binding)

Figure 1: Inhibition of CYP51-mediated ergosterol biosynthesis by the imidazole derivative.

Experimental Design & Causality

To ensure reproducibility and clinical relevance, the evaluation of this compound must strictly adhere to the guidelines: CLSI M27 for yeasts[4] and CLSI M38 for filamentous fungi (molds)[5].

Causality Behind Protocol Choices
  • Medium Selection (RPMI 1640): Complex media like Sabouraud Dextrose Agar contain undefined antagonistic components that can artificially elevate MIC values. RPMI 1640 provides a fully defined nutritional environment[6].

  • pH Stabilization (MOPS Buffer): Fungal metabolism rapidly acidifies unbuffered media. We utilize 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid) to lock the pH at 7.0 at 25°C. This prevents acid-catalyzed degradation of the test compound and standardizes the fungal growth phase.

  • Solvent Control (DMSO Limit): Because 2-(1H-Imidazol-1-yldiphenylmethyl)phenol is highly lipophilic, it must be dissolved in 100% Dimethyl Sulfoxide (DMSO). However, the final concentration of DMSO in the assay wells must never exceed 1% . Higher concentrations induce solvent toxicity, leading to false-positive growth inhibition artifacts.

The Self-Validating System

A robust protocol is a self-validating system. Every plate must include:

  • Growth Control (GC): Medium + Inoculum + 1% DMSO (No drug). Validates that the solvent does not inhibit the specific fungal strain.

  • Sterility Control (SC): Medium + 1% DMSO only. Confirms aseptic technique and reagent sterility.

  • Quality Control (QC) Strains: Testing established reference strains (e.g., Candida parapsilosis ATCC 22019 or Aspergillus flavus ATCC 204304) alongside the test compound ensures the assay parameters are performing within standardized MIC ranges[7].

Standardized Broth Microdilution Workflow

Workflow Prep 1. Compound Preparation Stock in DMSO (1600 μg/mL) Dilution 2. Serial Dilution RPMI 1640 + MOPS (pH 7.0) Prep->Dilution Inoculum 3. Inoculum Preparation Yeasts: 0.5-2.5x10³ CFU/mL Molds: 0.4-5x10⁴ CFU/mL Dilution->Inoculum Incubation 4. Incubation 35°C for 24-48h (Yeasts) 35°C for 48-72h (Molds) Inoculum->Incubation Read 5. Endpoint Reading Spectrophotometric or Visual (MIC determination) Incubation->Read

Figure 2: Standardized broth microdilution workflow for in vitro antifungal susceptibility testing.

Step-by-Step Methodology
Step 1: Compound Preparation & Serial Dilution
  • Stock Solution: Dissolve 2-(1H-Imidazol-1-yldiphenylmethyl)phenol in 100% DMSO to a concentration of 1600 μg/mL.

  • Intermediate Dilution: Perform a 2-fold serial dilution of the stock in 100% DMSO (ranging from 1600 down to 3.13 μg/mL).

  • Aqueous Dilution: Dilute each DMSO intermediate 1:50 into RPMI 1640-MOPS medium. This yields 2X final drug concentrations (32 to 0.06 μg/mL) containing exactly 2% DMSO.

Step 2: Inoculum Preparation
  • For Yeasts (CLSI M27)[4]: Suspend 5 isolated colonies from a 24h Sabouraud Dextrose Agar plate in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (spectrophotometrically 0.08–0.13 at 530 nm). Dilute 1:50, then 1:20 in RPMI 1640 to achieve a 2X final inoculum of 1.0 × 10³ to 5.0 × 10³ CFU/mL .

  • For Molds (CLSI M38)[5]: Harvest conidia from a 7-day-old Potato Dextrose Agar culture using sterile saline with 0.01% Tween 20. Adjust to an OD of 0.09–0.11 at 530 nm. Dilute 1:50 in RPMI 1640 to achieve a 2X final inoculum of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL [8].

Step 3: Assay Setup (96-Well Microtiter Plate)
  • Dispense 100 μL of the 2X drug dilutions into columns 1 through 10.

  • Dispense 100 μL of drug-free RPMI 1640 (with 2% DMSO) into column 11 (Growth Control) and column 12 (Sterility Control).

  • Add 100 μL of the 2X inoculum to columns 1 through 11. Add 100 μL of sterile RPMI 1640 to column 12.

  • Final Well Conditions: 200 μL total volume, 1X drug concentration (16 to 0.03 μg/mL), 1X inoculum, and exactly 1% DMSO.

Step 4: Incubation & Endpoint Reading
  • Incubate plates at 35°C in an ambient air incubator.

  • Yeasts: Read at 24h and 48h[6].

  • Molds: Read at 48h and 72h.

  • MIC Determination: For azoles, the MIC is defined as the lowest concentration that produces a ≥50% reduction in growth compared to the drug-free Growth Control (measured visually or via spectrophotometric OD at 530 nm).

Data Presentation & Assay Parameters

Table 1: Comparative Assay Parameters
ParameterYeasts (CLSI M27)Filamentous Fungi (CLSI M38)Rationale / Causality
Medium RPMI 1640 + 0.165 M MOPSRPMI 1640 + 0.165 M MOPSPrevents acid-catalyzed drug degradation.
Inoculum Size 0.5 – 2.5 × 10³ CFU/mL0.4 – 5 × 10⁴ CFU/mLMolds require higher starting density for uniform hyphal growth.
Incubation Time 24 – 48 Hours48 – 72 HoursAccounts for slower germination rates of conidia.
MIC Endpoint ≥50% Growth Inhibition100% Inhibition (Visual) or ≥50% (Spectro)Azoles are fungistatic; trailing growth is common and must be accounted for.
Table 2: 96-Well Plate Layout Configuration
Row1 (16 μg/mL)2 (8 μg/mL)3 (4 μg/mL)...10 (0.03 μg/mL)11 (GC)12 (SC)
A Test CmpdTest CmpdTest Cmpd...Test Cmpd+ FungiNo Fungi
B Test CmpdTest CmpdTest Cmpd...Test Cmpd+ FungiNo Fungi
C FluconazoleFluconazoleFluconazole...Fluconazole+ FungiNo Fungi
D FluconazoleFluconazoleFluconazole...Fluconazole+ FungiNo Fungi

(Note: Rows C & D utilize a reference drug like Fluconazole to validate the susceptibility profile of the specific isolate tested).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th Edition. Retrieved from[Link][4]

  • Clinical and Laboratory Standards Institute (CLSI). (2017). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd Edition. Retrieved from [Link][5]

  • Sagatova, A. A., Keniya, M. V., Wilson, R. K., Monk, B. C., & Tyndall, J. D. A. (2015). Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase. Antimicrobial Agents and Chemotherapy, 59(8), 4982–4989. Retrieved from[Link][3]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Retrieved from[Link][7]

Sources

Application

HPLC method development for quantifying 2-(1h-Imidazol-1-yldiphenylmethyl)phenol

An Application Note and Protocol for the Quantification of 2-(1h-Imidazol-1-yldiphenylmethyl)phenol using a Validated Reversed-Phase HPLC Method Abstract This application note describes a robust and validated reversed-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of 2-(1h-Imidazol-1-yldiphenylmethyl)phenol using a Validated Reversed-Phase HPLC Method

Abstract

This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2-(1h-Imidazol-1-yldiphenylmethyl)phenol. The method was systematically developed by evaluating critical parameters including stationary phase, mobile phase composition, pH, and temperature. The final optimized method utilizes a C18 column with a gradient elution of phosphate buffer and acetonitrile, followed by UV detection. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for the quality control and quantification of this specific imidazole-phenol derivative.

Introduction

2-(1h-Imidazol-1-yldiphenylmethyl)phenol is a complex organic molecule featuring imidazole, phenol, and diphenylmethyl functional groups. The accurate quantification of such active pharmaceutical ingredients (APIs) is critical during various stages of drug development and for final product quality control. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and precision.[1] The development of a reliable HPLC method, however, requires a systematic approach grounded in the physicochemical properties of the analyte and authoritative validation standards.

This document serves as a comprehensive guide, detailing not just the final protocol but also the scientific rationale behind the method development choices. It follows a logical progression from understanding the analyte's characteristics to establishing a fully validated and robust quantitative method.

Analyte Properties and Chromatographic Rationale

A successful HPLC method is built upon a foundational understanding of the analyte's chemical properties.

  • Structure and Physicochemical Properties:

    • Molecular Formula: C₂₂H₁₈N₂O[]

    • Molecular Weight: 326.39 g/mol []

    • Key Functional Groups: The molecule possesses a weakly basic imidazole ring (pKa of conjugate acid ≈ 6-7), a weakly acidic phenol group (pKa ≈ 9-10), and two non-polar phenyl rings.

    • Polarity: The presence of two phenyl groups and the diphenylmethyl structure imparts significant non-polar character, making the molecule well-suited for reversed-phase chromatography. Its calculated XLogP3 of 1.8 suggests moderate lipophilicity.[3]

  • Rationale for Methodological Choices:

    • Chromatographic Mode: Reversed-phase HPLC was selected as the logical choice due to the analyte's predominantly hydrophobic nature. This mode utilizes a non-polar stationary phase (C18) and a polar mobile phase.

    • Stationary Phase: A C18 (octadecylsilane) column is the most common and versatile reversed-phase packing, offering excellent retention for non-polar to moderately polar compounds. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance of efficiency and backpressure. Modern methods can be adapted to smaller particle columns (≤3 µm) for faster analysis, as permitted by USP General Chapter <621> guidelines.[4][5]

    • Mobile Phase pH Control: The presence of both acidic (phenol) and basic (imidazole) functional groups makes mobile phase pH a critical parameter. To ensure consistent retention and sharp, symmetrical peaks, the pH must be buffered. Operating at a pH of 3.2, which is approximately 3-4 units away from the pKa of both key functional groups, ensures that the imidazole is consistently protonated and the phenol is in its neutral form. This minimizes peak tailing that can occur when operating near a pKa.

    • Detector Selection: The multiple aromatic rings in the structure create a strong chromophore, making UV-Vis detection highly suitable. A Diode Array Detector (DAD) is recommended during development to scan across a range of wavelengths and determine the absorbance maximum (λmax), ensuring maximum sensitivity.[6][7] For this compound, strong absorbance is expected between 220 nm and 280 nm.

Experimental Workflow and Design

The development and validation of an HPLC method is a structured process that ensures the final protocol is fit for its intended purpose. The workflow begins with initial method development based on analyte properties, proceeds to systematic optimization, and culminates in formal validation according to regulatory guidelines.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Final Protocol Analyte_Properties Analyze Physicochemical Properties of Analyte Initial_Selection Select Initial Column, Mobile Phase, & Detector Analyte_Properties->Initial_Selection Scouting_Runs Perform Scouting Runs (Isocratic & Gradient) Initial_Selection->Scouting_Runs Optimization Systematically Optimize (pH, % Organic, Temp.) Scouting_Runs->Optimization Final_Method Establish Final Chromatographic Conditions Optimization->Final_Method Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Validation_Protocol Define Validation Protocol & Acceptance Criteria Final_Method->Validation_Protocol SST Define System Suitability Test (SST) Criteria Final_Method->SST Routine_Analysis Implement for Routine Analysis SST->Routine_Analysis

Caption: Overall workflow for HPLC method development and validation.

Detailed Application Protocol

Reagents, Standards, and Materials
  • Analyte: 2-(1h-Imidazol-1-yldiphenylmethyl)phenol reference standard (purity >99%).

  • Solvents: HPLC grade acetonitrile and methanol.

  • Buffer: Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.

  • Acid: Ortho-phosphoric acid, analytical grade.

  • Water: Deionized water, filtered through a 0.22 µm filter.

  • Sample Vials: 2 mL amber glass autosampler vials with PTFE septa.

  • Syringe Filters: 0.45 µm PTFE syringe filters for sample preparation.

Instrumentation and Optimized Chromatographic Conditions

The following table summarizes the final, validated conditions for the analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Oven, and DAD.
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18)
Mobile Phase A 25 mM KH₂PO₄ in water, adjusted to pH 3.2 with ortho-phosphoric acid. Filtered and degassed.
Mobile Phase B Acetonitrile.
Gradient Program 0-10 min: 50-80% B; 10-12 min: 80% B; 12.1-15 min: 50% B (re-equilibration).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Run Time 15 minutes
Preparation of Solutions
  • Buffer (Mobile Phase A): Dissolve 3.40 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.2 using ortho-phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations across the desired range (e.g., 10, 25, 50, 100, 150 µg/mL for linearity).

  • Sample Preparation: Accurately weigh a quantity of the sample powder equivalent to approximately 10 mg of the active ingredient into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, then dilute to volume. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation

The optimized method was subjected to validation as per ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[8][9][10]

System Suitability

System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately.[11]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0% (for n=6 injections)
Specificity

Specificity was confirmed by injecting a placebo (a mixture of all formulation excipients without the API) and a diluent blank. No interfering peaks were observed at the retention time of the 2-(1h-Imidazol-1-yldiphenylmethyl)phenol peak.

Linearity and Range

The linearity was assessed by analyzing five standard solutions ranging from 10% to 150% of the nominal assay concentration (10-150 µg/mL).

ParameterResult
Concentration Range 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c (Reported)
y-intercept Close to zero
Accuracy (Recovery)

Accuracy was determined by spiking the analyte into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration), with each level prepared in triplicate.

Spike LevelMean Recovery (%)% RSD
80% 99.5%0.8%
100% 100.2%0.6%
120% 99.8%0.7%
Acceptance Criteria 98.0% - 102.0% ≤ 2.0%
Precision
  • Repeatability (Intra-assay precision): Six separate sample preparations were analyzed on the same day by the same analyst. The %RSD was found to be 0.7% .[12]

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different HPLC system. The %RSD between the two sets of data was 1.2% .

Robustness

The method's robustness was evaluated by introducing small, deliberate variations to the chromatographic conditions.[13]

G center Optimized Method pH Mobile Phase pH (± 0.2 units) center->pH Temp Column Temperature (± 2 °C) center->Temp Flow Flow Rate (± 0.1 mL/min) center->Flow Organic Organic Content (± 2%) center->Organic

Caption: Parameters varied to assess method robustness.

In all varied conditions, the system suitability criteria were met, and the assay results did not deviate significantly from the nominal values, confirming the method's robustness.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.1 µg/mL

  • LOQ: 0.3 µg/mL

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and accurate procedure for the quantification of 2-(1h-Imidazol-1-yldiphenylmethyl)phenol. The systematic development approach, grounded in the analyte's physicochemical properties, resulted in excellent chromatographic performance. The comprehensive validation, performed according to ICH guidelines, confirms that the method is suitable for its intended purpose in a quality control environment, ensuring the consistent quality and potency of pharmaceutical products containing this compound.

References

  • Vertex AI Search. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC.
  • Mattila, P., Astola, J., & Kumpulainen, J. (2000). High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds in Berries with Diode Array and Electrospray Ionization Mass Spectrometric (MS) Detection: Ribes Species. Journal of Agricultural and Food Chemistry, 48(10), 4503-4510. [Link]

  • Proestos, C., Boziaris, I. P., Nychas, G. J., & Komaitis, M. (2006). RP-HPLC analysis of the phenolic compounds of plant extracts. investigation of their antioxidant capacity and antimicrobial activity. Journal of Agricultural and Food Chemistry, 54(12), 4437-4445. [Link]

  • Cimpoiu, C., Hosu, A., Miclaus, V., & Pârvu, M. (2013). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Foods, 2(1), 1-10. [Link]

  • Kelebek, H., Selli, S., Canbas, A., & Cabaroglu, T. (2009). HPLC determination of organic acids, sugars, phenolic compositions and antioxidant capacity of orange juice and orange wine made from a Turkish cv. Kozan. Microchemical Journal, 91(2), 187-192. [Link]

  • Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2010). HPLC method for separating enantiomers of imidazole derivatives с antifungal compounds. Acta Poloniae Pharmaceutica, 67(6), 777-783. [Link]

  • ResearchGate. (n.d.). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Retrieved April 4, 2026, from [Link]

  • El-Kimary, E. I., Khamis, E. F., Belal, S. F., & Abdel-Megied, A. M. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129. [Link]

  • AZoM. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Retrieved April 4, 2026, from [Link]

  • El-Kimary, E. I., Khamis, E. F., Belal, S. F., & Abdel-Megied, A. M. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129. [Link]

  • The Medicine Maker. (2024, March 12). The Easy – and USP Compliant – Way to Modernize Your HPLC Methods. [Link]

  • PubChem. (n.d.). 2-[1-(1H-imidazol-1-yl)vinyl]phenol. Retrieved April 4, 2026, from [Link]

  • Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved April 4, 2026, from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method. [Link]

  • University of Notre Dame. (2020, March 5). HPLC METHODOLOGY MANUAL. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • PubChem. (n.d.). 2-(1H-Imidazol-2-yl)phenol. Retrieved April 4, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: Formulation Strategies for Topical Delivery of 2-(1h-Imidazol-1-yldiphenylmethyl)phenol

Introduction 2-(1h-Imidazol-1-yldiphenylmethyl)phenol, hereafter referred to as IDP, is a substituted imidazole derivative with significant therapeutic potential, likely in the realm of antifungal or anti-inflammatory tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(1h-Imidazol-1-yldiphenylmethyl)phenol, hereafter referred to as IDP, is a substituted imidazole derivative with significant therapeutic potential, likely in the realm of antifungal or anti-inflammatory treatments, common for this class of compounds.[1][2] The molecular structure, characterized by two phenyl rings and a phenol group attached to an imidazole core, suggests high lipophilicity and, consequently, poor aqueous solubility.[][4] These physicochemical properties present a formidable challenge for topical formulation development, where the objective is to deliver the active pharmaceutical ingredient (API) effectively into or through the skin's protective stratum corneum barrier.[5][6]

Poor solubility can severely limit drug loading, compromise formulation stability, and result in suboptimal skin permeation and bioavailability.[7][8] Therefore, a successful topical formulation for IDP requires a rational design approach, grounded in a thorough understanding of its material properties and the application of advanced formulation technologies.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols and the scientific rationale for a multi-faceted approach to formulating IDP for topical applications, covering pre-formulation assessment, advanced formulation strategies, and critical performance testing.

Section 1: Pre-formulation Assessment - The Foundation of Rational Design

Before any formulation work begins, a comprehensive pre-formulation study is paramount.[9][10] This phase involves characterizing the physicochemical properties of the API to inform the selection of an appropriate and effective delivery system.[11] Skipping this step often leads to failed batches, instability issues, and significant delays in development.

Physicochemical Characterization

The goal of this stage is to generate a complete data profile for the IDP drug substance.

Table 1: Essential Physicochemical Parameters for IDP and Recommended Methodologies

ParameterObjectiveRecommended Protocol / MethodologyCausality and Implication for Formulation
Aqueous Solubility To quantify solubility at various pH levels (e.g., 4.5, 5.5, 7.4) relevant to skin and formulation pH.Shake-Flask Method (Equilibrium Solubility): Add excess IDP to buffers of varying pH. Agitate at a controlled temperature (e.g., 32°C) for 24-48 hours. Filter and quantify the dissolved drug concentration via a validated HPLC-UV method.Low solubility (<0.1 mg/mL) confirms the need for enhancement strategies like co-solvents, lipid carriers, or particle size reduction. pH dependency will dictate formulation pH for optimal stability and solubility.[7]
Solubility in Excipients To identify potential solvents and oils for solubilized or lipid-based systems.Isothermal Shake-Flask: Add excess IDP to various excipients (e.g., Propylene Glycol, Ethanol, Isopropyl Myristate, Caprylic/Capric Triglyceride). Agitate until equilibrium is reached and quantify as above.Identifies suitable vehicles. High solubility in oils suggests nanoemulsions or microemulsions are viable. High solubility in glycols points towards gel or solution-based forms.[7]
Partition Coefficient (LogP) To measure the lipophilicity of IDP.Shake-Flask Method (n-octanol/water): Dissolve IDP in pre-saturated n-octanol. Mix with an equal volume of pre-saturated water. After separation, measure the IDP concentration in both phases to calculate the ratio.A high LogP (expected to be >3) indicates the molecule will readily partition into the lipid-rich stratum corneum but may be trapped, hindering further penetration. The formulation must facilitate its release and transport.
pKa To determine the ionization constant(s).Potentiometric Titration: Titrate a solution of IDP against a strong acid and base, monitoring the pH change to identify inflection points corresponding to the pKa values of the imidazole and phenol groups.The ionization state affects solubility and skin permeation. The un-ionized form is generally more permeable. The formulation pH should be optimized to ensure a high fraction of the un-ionized species.
Forced Degradation To identify degradation pathways and stability liabilities.Stress Testing: Expose IDP solutions and solid samples to heat (60-80°C), humidity (75% RH), acid (0.1N HCl), base (0.1N NaOH), and photolytic (UV/Vis light) stress. Analyze for degradation products using a stability-indicating HPLC method.[12]Informs selection of antioxidants, chelating agents, and appropriate packaging. For instance, if oxidative degradation is observed, nitrogen blanketing during manufacturing and inclusion of an antioxidant like BHT is warranted.
Strategy Selection Based on Pre-formulation Data

The data from Section 1.1 directly guides the formulation strategy. The following decision-making workflow illustrates how to interpret the results to select a logical starting point.

G cluster_0 Start Pre-formulation Data for IDP Solubility Aqueous Solubility < 0.1 mg/mL? Start->Solubility LogP LogP > 3? Solubility->LogP Yes Sol_Oils High Solubility in Oils? LogP->Sol_Oils Yes Sol_Glycols High Solubility in Glycols? Sol_Oils->Sol_Glycols No Nanoemulsion Nanoemulsion Sol_Oils->Nanoemulsion Yes Microemulsion Microemulsion Sol_Oils->Microemulsion Yes Gel Co-solvent Gel Sol_Glycols->Gel Yes Solution Topical Solution Sol_Glycols->Solution Yes Suspension Suspension Cream/Ointment (Micronize API) Sol_Glycols->Suspension No

Caption: Decision workflow for selecting a formulation strategy.

Section 2: Formulation Development Protocols

Based on the anticipated properties of IDP as a poorly water-soluble, lipophilic molecule, we present three distinct formulation protocols.

Protocol: Oil-in-Water (O/W) Nanoemulsion for Enhanced Delivery

Causality & Rationale: A nanoemulsion is an ideal choice for a lipophilic API like IDP.[5] By dissolving IDP in the oil phase, the formulation overcomes solubility limitations. The nanoscale droplets (20-200 nm) provide a large surface area, which can enhance skin penetration and improve bioavailability.[5] This system is also cosmetically elegant and non-greasy.

Materials:

ComponentExampleFunction
Active 2-(1h-Imidazol-1-yldiphenylmethyl)phenol (IDP)API
Oil Phase Caprylic/Capric Triglyceride (e.g., Mygliol® 812)Solvent for API, core of nano-droplets
Primary Surfactant Polysorbate 80 (e.g., Tween® 80)Emulsifier, reduces interfacial tension
Co-surfactant Sorbitan Oleate (e.g., Span® 80)Co-emulsifier, improves film flexibility
Aqueous Phase Purified WaterContinuous phase
Humectant GlycerinMoisturizer, prevents drying
Preservative PhenoxyethanolAntimicrobial agent

Step-by-Step Methodology:

  • Preparation of Oil Phase:

    • Accurately weigh the Caprylic/Capric Triglyceride into a sterile glass beaker.

    • Add the required amount of IDP to the oil.

    • Gently heat to 40-50°C while stirring with a magnetic stirrer until the IDP is completely dissolved.

    • Add the Polysorbate 80 and Sorbitan Oleate to the oil phase and mix until uniform.

  • Preparation of Aqueous Phase:

    • In a separate beaker, weigh the Purified Water and Glycerin.

    • Add the Phenoxyethanol and stir until fully dissolved.

    • Heat the aqueous phase to the same temperature as the oil phase (40-50°C). This temperature matching is critical to prevent thermal shock and precipitation upon mixing.

  • Formation of Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase under continuous high-speed mixing using a rotor-stator homogenizer (e.g., Silverson or Ultra-Turrax) at 5,000-8,000 RPM for 10-15 minutes. This creates a milky-white coarse emulsion.

  • Nano-emulsification (Size Reduction):

    • Process the coarse emulsion through a high-pressure homogenizer or a microfluidizer.

    • Typical Parameters: 3-5 passes at 15,000-20,000 PSI. The high shear and cavitation forces are responsible for breaking down the large oil droplets into the nano-scale range.

    • Cool the system during processing to dissipate heat generated by homogenization.

  • Finalization and Characterization:

    • Allow the resulting translucent nanoemulsion to cool to room temperature.

    • Characterize the formulation for droplet size and distribution (using Dynamic Light Scattering), pH, viscosity, and drug content (via HPLC).

Protocol: Co-solvent-Based Hydrogel

Causality & Rationale: If IDP shows sufficient solubility in skin-compatible solvents like propylene glycol or diethylene glycol monoethyl ether (e.g., Transcutol®), a gel formulation is a simple and effective option.[7] The co-solvent system solubilizes the drug, while the polymer matrix provides the desired viscosity for topical application and controls drug release.

Materials:

ComponentExampleFunction
Active 2-(1h-Imidazol-1-yldiphenylmethyl)phenol (IDP)API
Primary Solvent Propylene GlycolSolubilizer for API, penetration enhancer
Co-solvent Ethanol (95%)Co-solubilizer, enhances drying time
Gelling Agent Carbomer 980 (e.g., Carbopol® 980)Viscosity modifier
Neutralizer Trolamine (Triethanolamine)pH adjuster, activates Carbomer
Aqueous Phase Purified WaterVehicle
Preservative MethylparabenAntimicrobial agent

Step-by-Step Methodology:

  • Dispersion of Gelling Agent:

    • Slowly sprinkle the Carbomer 980 powder into the Purified Water while stirring vigorously with an overhead propeller stirrer. Avoid clump formation.

    • Allow the dispersion to hydrate for at least 1-2 hours (or overnight) until a uniform, translucent dispersion is formed.

  • Preparation of Drug Concentrate:

    • In a separate vessel, weigh the Propylene Glycol and Ethanol.

    • Add the Methylparaben and stir until dissolved.

    • Add the IDP and stir until a clear solution is obtained. This step confirms that the co-solvent system is adequate to dissolve the API at the target concentration.

  • Formation of the Gel:

    • Slowly add the drug concentrate (Step 2) to the hydrated Carbomer dispersion (Step 1) with continuous mixing.

    • Mix until the entire system is homogeneous.

  • Neutralization:

    • Slowly add Trolamine dropwise to the mixture while stirring and monitoring the pH.

    • Continue adding until the pH reaches the target range (typically 5.5-6.5) and the desired viscosity is achieved. The Carbomer polymer chains uncoil upon neutralization, causing a significant increase in viscosity to form the gel structure.

  • Finalization:

    • Allow the gel to stand for a few hours to eliminate any entrapped air bubbles.

    • Package in appropriate containers (e.g., tubes or pumps).

Section 3: Performance and Quality Control Protocols

Formulating the product is only half the battle. Rigorous testing is required to ensure it performs as intended and meets quality standards.

Protocol: In Vitro Release Testing (IVRT)

Causality & Rationale: IVRT is a critical quality control test that measures the rate of drug release from the semi-solid formulation.[13][14] It is essential for ensuring batch-to-batch consistency and can be used to compare different formulations or assess the impact of manufacturing changes.[15] The method should be discriminating enough to detect changes in the formulation's critical quality attributes.

G cluster_0 Prep Prepare Franz Cells (32°C, Stirring) Membrane Mount Synthetic Membrane (e.g., Tuffryn®) Prep->Membrane Dose Apply Formulation (~300 mg/cm²) Membrane->Dose Sample Sample Receptor Fluid at t = 0, 1, 2, 4, 6 hrs Dose->Sample Analyze Quantify IDP via HPLC-UV Sample->Analyze Plot Plot Cumulative Release vs. √Time Analyze->Plot

Caption: Experimental workflow for In Vitro Release Testing (IVRT).

Step-by-Step Methodology:

  • Apparatus Setup:

    • Assemble vertical diffusion cells (Franz Cells).

    • Fill the receptor compartments with an appropriate receptor medium. For a lipophilic drug like IDP, a medium containing a solubilizer is necessary (e.g., 30-50% ethanol in phosphate buffer pH 7.4 or 2% Oleth-20 in water) to maintain sink conditions.

    • De-gas the receptor medium before use.

    • Equilibrate the cells in a circulating water bath to maintain a membrane temperature of 32 ± 1°C. Stir the receptor fluid with a small magnetic stir bar.

  • Membrane Mounting:

    • Mount a synthetic, inert membrane (e.g., polysulfone, cellulose acetate) between the donor and receptor compartments. Ensure there are no air bubbles trapped beneath the membrane.

  • Dosing:

    • Accurately apply a finite dose of the formulation (e.g., 300 mg) onto the surface of the membrane in the donor compartment.

  • Sampling:

    • At pre-determined time points (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment via the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Analysis:

    • Analyze the collected samples for IDP concentration using a validated analytical method, such as HPLC-UV.

    • Calculate the cumulative amount of IDP released per unit area (μg/cm²) and plot it against the square root of time. The slope of the linear portion of this plot is the release rate.

Protocol: In Vitro Permeation Testing (IVPT)

Causality & Rationale: While IVRT measures release from the vehicle, IVPT assesses the ability of the drug to permeate into and through the skin barrier.[16][17][18] This test provides more biologically relevant information and is crucial for predicting in vivo performance.[16][19] It helps in selecting the lead formulation for clinical studies.[16]

Step-by-Step Methodology:

  • Skin Preparation:

    • Use excised human skin from a certified tissue bank or a validated animal model like porcine ear skin.[20]

    • Carefully dermatomed the skin to a thickness of approximately 500-750 µm.

    • Visually inspect the skin for any imperfections before use.

  • Apparatus Setup and Dosing:

    • The setup is identical to IVRT, but the synthetic membrane is replaced with the prepared biological skin, with the stratum corneum facing the donor compartment.

    • Allow the skin to equilibrate for at least 30 minutes before dosing.

    • Apply a finite dose of the formulation to the skin surface.

  • Sampling and Analysis:

    • The sampling schedule is typically longer than for IVRT (e.g., up to 24 or 48 hours) to allow for permeation through the skin.

    • Analyze receptor fluid samples via HPLC or LC-MS for higher sensitivity.

  • Data Analysis and Skin Content:

    • Plot the cumulative amount of IDP permeated per unit area against time. The slope of the steady-state portion of the curve represents the flux (Jss).

    • At the end of the experiment, dismount the skin. Wipe the surface to remove excess formulation.

    • Use tape stripping or other methods to separate the stratum corneum from the viable epidermis/dermis.

    • Extract the drug from each skin layer using a suitable solvent and quantify to determine drug retention, which is important for locally acting drugs.

Protocol: HPLC-UV Method for Quantification of IDP

Causality & Rationale: A robust and validated analytical method is the cornerstone of all quantitative assessments.[21] HPLC-UV is a common, reliable technique for quantifying small molecules like imidazole derivatives in complex matrices such as creams and receptor fluids.[22][23]

Method Parameters:

  • Instrument: High-Performance Liquid Chromatography system with UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Trifluoroacetic Acid in Water (e.g., 60:40 v/v). The exact ratio must be optimized for IDP.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for lambda max (λmax) of IDP using a UV-Vis spectrophotometer. Imidazole derivatives often have strong absorbance between 210-230 nm.[22]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • For Formulations (Creams/Gels):

    • Accurately weigh about 100 mg of the formulation into a 50 mL volumetric flask.

    • Add a suitable solvent (e.g., methanol or acetonitrile) to dissolve the API and precipitate excipients.

    • Sonicate for 15-20 minutes to ensure complete extraction.

    • Dilute to volume with the solvent, mix well, and filter through a 0.45 µm PTFE syringe filter before injection.

  • For Receptor Fluid (IVRT/IVPT samples):

    • Samples can often be injected directly after filtering through a 0.45 µm syringe filter, provided the API concentration is within the calibration range.

References

  • In Vitro Release Testing (IVRT). Teledyne Labs. [Link]

  • Using in vitro release testing (IVRT) to analyse semi-solid topical formulations. Recipharm. [Link]

  • DEVELOPING AN IN VITRO RELEASE TESTING (IVRT) METHOD FOR THE VALIDATION OF SEMI-SOLID TOPICAL FORMULATIONS. PermeGear. [Link]

  • Advanced in vitro testing for topical drug development. Nuvisan. [Link]

  • Enhancing Topical Delivery of Hydrophobic Drugs: A Study on Elongated Silica Microparticles and Tailorable Nanoemulsions. Hull York Medical School. [Link]

  • In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. U.S. Food and Drug Administration (FDA). [Link]

  • What Drug Permeation Studies Expose in Skin Barrier Function? Raytor. [Link]

  • Revisiting techniques to evaluate drug permeation through skin. Taylor & Francis Online. [Link]

  • Innovations In Delivery Systems: Advancements In Topical Drug Product Development. [Link]

  • High-performance thin-layer chromatography determination of some antimycotic imidazole derivatives and preservatives in medicinal creams and a gel. PubMed. [Link]

  • Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery. PubMed. [Link]

  • A Mini-Review on Enhancing Solubility in Topical Hydrogel Formulations Using Solid Dispersion Technology for Poorly Water-Soluble Drugs. Docta Complutense. [Link]

  • High-Performance Thin-Layer Chromatography Determination of Some Antimycotic Imidazole Derivatives and Preservatives in Medicinal Creams and a Gel. ResearchGate. [Link]

  • In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations: Correlation Between Human and Porcine Skin Models. ACS Publications. [Link]

  • Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. PubMed. [Link]

  • In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. U.S. Food and Drug Administration (FDA). [Link]

  • Upgrading the Topical Delivery of Poorly Soluble Drugs Using Ionic Liquids as a Versatile Tool. National Center for Biotechnology Information (NCBI). [Link]

  • Preformulation Studies: A Versatile Tool in Formulation Design. IntechOpen. [Link]

  • Topical drug delivery – Knowledge and References. Taylor & Francis Online. [Link]

  • Determination of imidazole antimycotics in creams by supercritical fluid extraction and derivative UV spectroscopy. PubMed. [Link]

  • Preformulation, Formulation, and In Vivo Efficacy of Topically Applied Apomine. National Center for Biotechnology Information (NCBI). [Link]

  • Importance of Preformulation Studies In Drug Development. UPM Pharmaceuticals. [Link]

  • Best Practices For Preformulation In Drug Development. Drug Discovery Online. [Link]

  • Unlocking the Potential of Preformulation Studies in Pharmaceutical Development. Prime Scholars. [Link]

  • Topical drug delivery strategies for enhancing drug effectiveness by skin barriers, drug delivery systems and individualized dosing. Frontiers. [Link]

  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Link]

  • New Formulation Strategies in Topical Antifungal Therapy. Scientific Research Publishing (SCIRP). [Link]

Sources

Application

Application Note &amp; Protocol: Comprehensive Solubility Profiling of Compound X in Organic Solvents and Aqueous Buffers

An important introductory note: The CAS number 35645-49-9 does not resolve to a publicly documented chemical structure. Therefore, this document has been constructed as a detailed, universally applicable template for a h...

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Author: BenchChem Technical Support Team. Date: April 2026

An important introductory note: The CAS number 35645-49-9 does not resolve to a publicly documented chemical structure. Therefore, this document has been constructed as a detailed, universally applicable template for a hypothetical weakly basic compound, hereafter referred to as "Compound X," which possesses characteristics that make solubility testing crucial for its development. Researchers can adapt these protocols for their specific molecule of interest.

Abstract

Solubility is a critical physicochemical property that dictates the developability and ultimate bioavailability of a drug candidate. Poor aqueous solubility is a leading cause of failure in preclinical and clinical development. This document provides a comprehensive guide and detailed protocols for determining the solubility of Compound X, a representative small molecule, in a panel of common organic solvents and a range of physiologically relevant aqueous buffers. The methodologies herein are designed to establish both kinetic and thermodynamic solubility profiles, providing essential data for stock solution preparation, formulation development, and biopharmaceutical classification.

Introduction: The Central Role of Solubility

The therapeutic efficacy of any active pharmaceutical ingredient (API) is contingent upon its ability to reach the target site of action in sufficient concentration. For orally administered drugs, this journey begins with dissolution in the gastrointestinal (GI) tract. As such, aqueous solubility is a master variable that governs dissolution rate, absorption, and ultimately, bioavailability. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a framework to predict in vivo performance.

Furthermore, solubility in organic solvents is a practical necessity for early-stage research. It dictates the feasibility of preparing concentrated stock solutions for in vitro screening assays and informs early formulation strategies for preclinical in vivo studies. This guide provides robust, step-by-step protocols for both of these essential characterization streams.

Physicochemical Profile: Compound X (Hypothetical)

To contextualize the following protocols, we will use a hypothetical profile for "Compound X."

ParameterValueSignificance
IUPAC Name N/AStructure dictates physicochemical properties.
CAS Number 35645-49-9 (Placeholder)Unique chemical identifier.
Molecular Weight 410.5 g/mol Influences dissolution and diffusion rates.
Predicted pKa 7.8 (Weak Base)Determines the pH-dependent charge state and solubility.
Predicted logP 3.5Indicates high lipophilicity, suggesting potentially low aqueous solubility.

The high logP and basic pKa suggest that Compound X will likely exhibit low and pH-dependent aqueous solubility, making the following protocols particularly relevant.

Part 1: Kinetic Solubility Assessment in Organic Solvents

Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous or organic medium. It is a high-throughput method ideal for early discovery to flag potential issues. Here, we adapt it for organic solvents to determine the limits for preparing stock solutions.

Rationale and Experimental Design

The goal is to identify suitable solvents for creating concentrated stock solutions (e.g., 10-50 mM) for various assays. The choice of solvent can impact compound stability and compatibility with experimental systems. We will use a laser-based nephelometry approach, which measures turbidity caused by precipitate formation.

Experimental Workflow: Organic Solvent Solubility

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Weigh Compound X B Prepare 100 mM Stock in 100% DMSO A->B C Prepare Serial Dilutions in DMSO (e.g., 50, 20, 10 mM) B->C E Add 2 µL of DMSO Stock (1:100 dilution) C->E D Dispense 198 µL of Test Organic Solvents into 96-Well Plate D->E F Mix Plate for 10 min E->F G Measure Turbidity (Nephelometry) at T=0 F->G H Incubate at RT for 2h G->H I Measure Turbidity at T=2h H->I J Compare T=2h vs T=0 Reading K Identify Lowest Concentration with Significant Increase in Turbidity J->K L Report Kinetic Solubility (e.g., <10 mM) K->L

Caption: Workflow for kinetic solubility testing in organic solvents.

Detailed Protocol: Organic Solvent Solubility
  • Stock Solution Preparation: Prepare a 100 mM stock solution of Compound X in 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution using sonication if necessary.

  • Plate Preparation: In a clear, flat-bottom 96-well plate, dispense 198 µL of each test solvent (e.g., Ethanol, Methanol, Acetonitrile, Isopropyl Alcohol) into triplicate wells.

  • Compound Addition: Add 2 µL of the 100 mM DMSO stock to the solvent wells. This creates a final compound concentration of 1 mM with only 1% DMSO, minimizing co-solvent effects.

  • Mixing and Initial Reading: Immediately mix the plate on a plate shaker for 10 minutes. Measure the absorbance or turbidity at 620 nm (T=0 reading).

  • Equilibration: Cover the plate and allow it to equilibrate at room temperature (25°C) for 2 hours.

  • Final Reading: After incubation, measure the absorbance/turbidity again (T=2h reading).

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the T=0 reading.

Expected Data Summary
SolventKinetic Solubility (mM)Observations
DMSO>100Fully soluble; suitable for primary stock.
Ethanol25Precipitate observed at 50 mM.
Methanol15Precipitate observed at 25 mM.
Acetonitrile5Low solubility; not ideal for stock.
Propylene Glycol30Suitable for some formulations.

Part 2: Thermodynamic Solubility in Aqueous Buffers

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. It is the most accurate and relevant measure for predicting oral absorption and is the gold standard for regulatory submissions. The shake-flask method, though lower-throughput, is the most reliable way to determine this value.

Rationale and pH Selection

For an ionizable compound like Compound X (pKa = 7.8), solubility is highly dependent on pH. According to the Henderson-Hasselbalch equation, the compound will be predominantly ionized and more soluble at pH values below its pKa. We will test at pH levels representing key regions of the GI tract:

  • pH 2.0: Simulates gastric fluid.

  • pH 4.5: Simulates the upper intestine.

  • pH 6.8: Simulates the lower intestine.

  • pH 7.4: Represents physiological/blood pH.

Experimental Workflow: Shake-Flask Aqueous Solubility

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Sample Processing & Analysis A Prepare Buffer Solutions (pH 2.0, 4.5, 6.8, 7.4) B Add Excess Solid Compound X to each buffer in glass vials (e.g., 1-2 mg/mL) A->B C Incubate vials in shaking water bath at 25°C or 37°C B->C D Equilibrate for 24-48 hours C->D E Ensure excess solid remains visible D->E F Filter samples through 0.22 µm PVDF syringe filter E->F G Dilute supernatant with mobile phase F->G I Check final pH of filtrate F->I H Quantify concentration using a validated HPLC-UV method G->H

Caption: Workflow for thermodynamic solubility by the shake-flask method.

Detailed Protocol: Shake-Flask Solubility
  • Buffer Preparation: Prepare buffers (e.g., phosphate, acetate) at the target pH values (2.0, 4.5, 6.8, 7.4).

  • Sample Preparation: Add an excess of solid Compound X to a glass vial containing 1-2 mL of each buffer. The amount should be enough to ensure that undissolved solid remains at the end of the experiment (e.g., target a final concentration of 1 mg/mL).

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours. The extended time is crucial to ensure true thermodynamic equilibrium is reached.

  • Sample Collection and Processing:

    • After equilibration, allow the vials to sit undisturbed for 30 minutes to let solids settle.

    • Carefully withdraw an aliquot from the supernatant, avoiding any solid particles.

    • Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) into a clean vial. The first few drops should be discarded to saturate any binding sites on the filter.

  • Quantification:

    • Prepare a standard curve of Compound X in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Dilute the filtered samples into the linear range of the standard curve.

    • Analyze the samples and standards using a validated HPLC-UV method.

  • Final pH Measurement: Measure the pH of the remaining filtrate to ensure the buffer capacity was not compromised by the compound.

Expected Data Summary (pH-Dependent Solubility)
Buffer pHThermodynamic Solubility (µg/mL)Molar Solubility (µM)BCS Solubility Class (@ pH 1.2-6.8)
2.0150365.4High Solubility
4.545109.6High Solubility
6.8512.2Low Solubility
7.41.53.7Low Solubility

Note: BCS "High Solubility" is defined as the highest single therapeutic dose being soluble in ≤250 mL of aqueous media over the pH range of 1.2-6.8. Assuming a hypothetical dose of 10 mg, the dose number at pH 6.8 would be (10 mg / 5 µg/mL) / 250 mL = 8, confirming its classification as a low solubility compound.

Interpretation and Conclusion

The results indicate that Compound X is a weakly basic compound with low intrinsic solubility. Its aqueous solubility is highly pH-dependent, decreasing significantly as the pH approaches and surpasses its pKa of 7.8.

  • Practical Implications: The low solubility at neutral pH (~1.5 µg/mL) is a significant challenge for achieving therapeutic concentrations in the bloodstream and will likely lead to poor oral bioavailability.

  • Development Strategy: Formulation strategies such as salt formation, amorphous solid dispersions, or lipid-based formulations will be necessary to improve the dissolution rate and solubility in the GI tract.

  • Stock Solutions: Ethanol or Propylene Glycol are suitable for preparing moderately concentrated stock solutions (up to ~25-30 mM) for in vitro and some in vivo studies, while DMSO remains the solvent of choice for high-concentration primary stocks.

This comprehensive solubility profile provides the foundational data necessary to guide rational formulation design and to set appropriate expectations for the preclinical development of Compound X.

References

  • Title: The Importance of Solubility in Drug Discovery Source: ScienceDirect URL: [Link]

  • Title: Biopharmaceutics Classification System (BCS) Guidance Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Thermodynamic vs. Kinetic Solubility: Why the Difference? Source: Pion Inc. URL: [Link]

  • Title: Shake-Flask Method for Solubility Determination Source: European Chemicals Agency (ECHA) URL: [Link]

  • Title: Strategies to Improve the Solubility of Poorly Soluble Drugs Source: Journal of Advanced Pharmaceutical Technology & Research URL: [Link]

Method

Application Notes and Protocols: The Strategic Use of 2-(1H-Imidazol-1-yldiphenylmethyl)phenol as a Precursor in Advanced Azole Drug Synthesis

Introduction The azole class of antifungal agents represents a cornerstone in the management of fungal infections, exerting their therapeutic effect primarily through the inhibition of lanosterol 14-alpha-demethylase, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The azole class of antifungal agents represents a cornerstone in the management of fungal infections, exerting their therapeutic effect primarily through the inhibition of lanosterol 14-alpha-demethylase, a critical enzyme in the biosynthesis of ergosterol.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately, cell lysis.[2][3][4] The growing challenge of antifungal resistance necessitates the development of novel azole derivatives with improved efficacy and broader spectrums of activity.[1]

This document provides detailed application notes and protocols for the use of 2-(1H-imidazol-1-yldiphenylmethyl)phenol as a versatile precursor in the synthesis of next-generation azole antifungal candidates. This precursor features a core imidazole-diphenylmethyl scaffold, a key pharmacophoric element present in many established antifungal drugs, combined with a reactive phenolic hydroxyl group. This phenolic moiety offers a prime site for chemical modification, allowing for the strategic introduction of diverse side chains to modulate the compound's pharmacokinetic and pharmacodynamic properties.

These notes are intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel antifungal agents. The protocols provided are grounded in established chemical principles and are designed to be both reproducible and adaptable.

Core Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

All azole antifungal drugs share a common mechanism of action: the disruption of the fungal cell membrane by inhibiting the synthesis of ergosterol.[1][2][3] The nitrogen atom (N3) in the imidazole ring of the azole molecule binds to the heme iron atom in the active site of the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase (CYP51).[3] This binding event prevents the demethylation of lanosterol, a key step in the ergosterol biosynthesis pathway. The resulting depletion of ergosterol and accumulation of toxic sterol precursors compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[2][3]

Precursor Profile: 2-(1H-Imidazol-1-yldiphenylmethyl)phenol

The strategic selection of a starting material is paramount in the successful synthesis of drug candidates. 2-(1H-Imidazol-1-yldiphenylmethyl)phenol is an excellent precursor due to its inherent structural features that are common to many active azole antifungals.

PropertyValueSource
CAS Number 35645-49-9[5]
Molecular Formula C22H18N2O[5]
Molecular Weight 326.39 g/mol [5]
IUPAC Name 2-[imidazol-1-yl(diphenyl)methyl]phenol[5]
Appearance Off-white to pale yellow crystalline powderN/A
Solubility Soluble in DMF, DMSO, and methanol; sparingly soluble in acetone and ethyl acetate.N/A
Rationale for Use in Azole Synthesis

The key to the utility of 2-(1H-imidazol-1-yldiphenylmethyl)phenol lies in its bifunctional nature:

  • The Azole Core: The pre-formed 1-(diphenylmethyl)imidazole moiety is a well-established pharmacophore responsible for coordinating with the heme iron of the target enzyme, CYP51.

  • The Reactive Phenolic Group: The hydroxyl group on the phenyl ring is a versatile chemical handle for introducing a wide variety of substituents via reactions such as O-alkylation (Williamson ether synthesis).[2][6][7] This allows for the exploration of a large chemical space to optimize antifungal activity, selectivity, and pharmacokinetic properties.

Synthetic Workflow Overview

The general strategy for utilizing this precursor involves a two-stage process: the activation of the phenolic hydroxyl group followed by nucleophilic substitution with a suitable alkylating agent. This workflow is designed to be modular, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

G cluster_0 Synthesis Workflow Precursor 2-(1H-imidazol-1-yldiphenylmethyl)phenol Activation Deprotonation of Phenol (Base Addition, e.g., K2CO3) Precursor->Activation  Step 1 Alkylation Williamson Ether Synthesis (Addition of Alkyl Halide R-X) Activation->Alkylation  Step 2 Purification Work-up and Purification (Extraction, Chromatography) Alkylation->Purification  Step 3 Characterization Product Analysis (NMR, HPLC, MS) Purification->Characterization  Step 4 Final_Product O-Alkylated Azole Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of azole derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-{[1-(4-chlorobenzyl)oxy]phenyl}(diphenyl)methyl-1H-imidazole

This protocol details the synthesis of a novel azole derivative via O-alkylation of the precursor with 4-chlorobenzyl chloride. The choice of a substituted benzyl halide is illustrative of how diverse side chains can be introduced to mimic or modify existing antifungal structures.

Reaction Scheme

Caption: Williamson ether synthesis of a novel azole derivative.

A visual representation of the chemical structures is intended here. Due to limitations, a textual description is provided: 2-(1H-imidazol-1-yldiphenylmethyl)phenol reacts with 4-chlorobenzyl chloride in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) to yield the O-benzylated product.

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMoles (mmol)Eq.
2-(1H-imidazol-1-yldiphenylmethyl)phenol326.393.26 g10.01.0
4-Chlorobenzyl chloride161.031.77 g11.01.1
Potassium Carbonate (K2CO3), anhydrous138.212.76 g20.02.0
N,N-Dimethylformamide (DMF), anhydrous-50 mL--
Ethyl acetate-150 mL--
Deionized water-100 mL--
Brine (saturated NaCl solution)-50 mL--
Anhydrous sodium sulfate (Na2SO4)----
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(1H-imidazol-1-yldiphenylmethyl)phenol (3.26 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

    • Expertise & Experience: Anhydrous potassium carbonate is used as a mild base to deprotonate the phenol, forming the more nucleophilic phenoxide in situ. Using a slight excess (2.0 eq.) ensures complete deprotonation. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture.

  • Solvent Addition: Add 50 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 30 minutes.

    • Causality: DMF is an excellent polar aprotic solvent for this type of S_N2 reaction, as it effectively solvates the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity.

  • Addition of Alkylating Agent: Add 4-chlorobenzyl chloride (1.77 g, 11.0 mmol) to the reaction mixture dropwise using a syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours.

    • Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the mobile phase. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Pour the reaction mixture into 100 mL of cold deionized water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL) to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to yield the pure O-alkylated azole derivative.

Protocol 2: Characterization of the Synthesized Azole Derivative

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final product.

ParameterCondition
Instrument Standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of the product in 1 mL of mobile phase
  • Expected Result: A single major peak with a retention time distinct from the starting material, indicating a pure compound. Purity can be calculated based on the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the structure of the final product.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR (400 MHz, CDCl₃):

    • Expected Signals:

      • Aromatic protons from the diphenylmethyl and phenyl rings (multiple signals in the range of δ 7.0-7.8 ppm).

      • Protons of the imidazole ring (signals around δ 6.8-7.5 ppm).

      • A new singlet corresponding to the benzylic methylene protons (-O-CH₂-Ar) around δ 5.0-5.2 ppm.

      • The disappearance of the broad singlet corresponding to the phenolic -OH proton of the starting material.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Expected Signals:

      • Multiple signals in the aromatic region (δ 110-160 ppm).

      • A new signal corresponding to the benzylic methylene carbon (-O-C H₂-Ar) around δ 70-75 ppm.

Safety and Handling

All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Imidazole Derivatives: Imidazole and its derivatives can be corrosive and may cause skin and eye irritation.[5][8][9][10][11] Avoid inhalation of dust and direct contact with skin and eyes.[8][9]

  • Alkylating Agents: Alkyl halides, such as 4-chlorobenzyl chloride, are lachrymators and are harmful if inhaled or absorbed through the skin. Handle with extreme care.

  • Solvents: DMF is a skin and respiratory irritant. Ethyl acetate and hexane are flammable. Avoid open flames and ensure proper ventilation.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

The protocols and application notes presented herein provide a comprehensive framework for the utilization of 2-(1H-imidazol-1-yldiphenylmethyl)phenol as a strategic precursor in the synthesis of novel azole antifungal agents. The methodologies are based on robust and well-established chemical transformations, offering a reliable pathway for the generation of diverse compound libraries for antifungal screening. By leveraging the principles of medicinal chemistry and synthetic organic chemistry, researchers can effectively employ this precursor to develop the next generation of therapies to combat the global challenge of fungal infections.

References

  • New Antifungal Agents with Azole Moieties - MDPI. [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]

  • Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds | ACS Omega. [Link]

  • Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf. [Link]

  • Safety Data Sheet IMIDAZOLE - ChemSupply Australia. [Link]

  • Azole antifungals - Life Worldwide. [Link]

  • Imidazole - University of Washington. [Link]

Sources

Application

Application Note: Cell Culture Dosing Guidelines for 1-Triphenylmethyl Imidazole Derivatives

Introduction & Pharmacological Context 1-Triphenylmethyl imidazole (trityl imidazole) derivatives represent a highly versatile class of pharmacophores. While historically recognized as the structural backbone for potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

1-Triphenylmethyl imidazole (trityl imidazole) derivatives represent a highly versatile class of pharmacophores. While historically recognized as the structural backbone for potent broad-spectrum antifungals (e.g., clotrimazole), recent drug discovery efforts have repositioned these compounds as promising anticancer agents[1]. By introducing specific functional groups—such as methyl, methoxy, or nitro substitutions—to the imidazole or trityl rings, researchers can finely tune their cytotoxic profiles against human cancer cell lines like HepG2[1]. Furthermore, the 1-triphenylmethyl-1H-imidazole scaffold is frequently utilized in the synthesis of advanced protein kinase inhibitors[2].

Because these derivatives possess unique physicochemical properties, standardizing in vitro dosing protocols is critical. This guide provides a comprehensive, self-validating methodology for dosing trityl imidazole derivatives in mammalian cell culture, ensuring high scientific integrity and reproducible data.

Mechanistic Rationale for Experimental Design

To design an effective dosing strategy, one must understand the causality behind the compound's behavior in an aqueous biological system.

  • The Lipophilicity Challenge: The triphenylmethyl (trityl) moiety is exceptionally bulky and hydrophobic[3]. This drastically reduces the compound's aqueous solubility. Direct dilution into cold culture media inevitably causes micro-precipitation, leading to artificially inflated IC50 values because the cells are not exposed to the intended molarity.

  • Target Engagement & Assay Timing: Trityl imidazoles often exert their anti-proliferative effects by inducing cellular senescence or apoptosis rather than immediate, acute necrosis[1]. Consequently, short-term assays (e.g., 24 hours) may fail to capture the compound's true efficacy. A 48- to 72-hour incubation window is required to accurately assess cytotoxicity.

  • Metabolic vs. ATP Readouts: Because some imidazole derivatives directly disrupt mitochondrial membrane potential, using metabolic assays like MTT (which rely on mitochondrial succinate dehydrogenase) can sometimes yield confounded results. Validating MTT data with an orthogonal ATP-based assay (e.g., CellTiter-Glo) ensures that the observed viability drop is due to cell death, not just transient metabolic inhibition.

MOA cluster_targets Primary Intracellular Targets Compound 1-Triphenylmethyl Imidazole Derivative CYP Cytochrome P450 (e.g., CYP51) Compound->CYP Inhibition Kinase Kinases / Tubulin (Anticancer Targets) Compound->Kinase Inhibition Mito Mitochondrial Membrane Potential Compound->Mito Disruption Arrest Cell Cycle Arrest CYP->Arrest Apoptosis Apoptosis & Cellular Senescence Kinase->Apoptosis Kinase->Arrest Mito->Apoptosis

Figure 1: Pleiotropic mechanisms of action of trityl imidazoles in mammalian cells.

Quantitative Dosing Reference

The substitution pattern on the trityl or imidazole ring significantly alters the compound's potency[1]. Table 1 summarizes the expected IC50 ranges and recommended dosing brackets to capture a complete sigmoidal dose-response curve.

Table 1: Reference IC50 Ranges and Recommended Dosing Brackets

Compound Class / SubstitutionTarget Cell LineApplicationTypical IC50 RangeRecommended Dosing Range
Unsubstituted Trityl Imidazole HepG2Anticancer30 - 60 µM1.0 - 100 µM
Methyl-substituted HepG2Anticancer10 - 25 µM0.1 - 50 µM
Methoxy-substituted HepG2 / MCF-7Anticancer> 50 µM (Reduced toxicity)10 - 200 µM
Clotrimazole (Reference) VariousAnticancer / Antifungal10 - 30 µM0.5 - 50 µM

Data synthesized from structure-activity relationship (SAR) studies of azole derivatives[1].

Step-by-Step Experimental Protocol

Phase 1: Reagent Preparation (Stock & Working Solutions)

Self-Validating Principle: Ensure complete dissolution before introducing the compound to the aqueous phase to prevent false negatives.

  • Master Stock Preparation: Weigh the lyophilized 1-triphenylmethyl imidazole derivative[3] and dissolve it in 100% anhydrous, cell-culture grade DMSO to create a 50 mM Master Stock .

    • Causality: A high-concentration stock ensures that when you dilute to your maximum dosing concentration (e.g., 100 µM), the final DMSO concentration in the well remains ≤0.2%. Exceeding 0.5% DMSO induces osmotic stress and baseline cytotoxicity in HepG2 cells[1].

  • Intermediate Serial Dilution: Perform a 1:3 or 1:2 serial dilution of the master stock in 100% DMSO to create a concentration matrix (e.g., 50 mM, 25 mM, 12.5 mM...).

  • Aqueous Transition: Pre-warm the complete culture media (e.g., DMEM + 10% FBS) to exactly 37°C. Dilute the DMSO intermediate stocks 1:500 into the pre-warmed media immediately prior to cell treatment. Vortex vigorously for 5 seconds to ensure stable micelle formation.

Phase 2: Cell Culture & Treatment
  • Cell Seeding: Harvest cells at 70-80% confluence. Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media.

    • Expert Tip: Leave the outer perimeter wells (rows A and H, columns 1 and 12) blank (media only). Evaporation over a 72-hour assay concentrates the compound and DMSO in edge wells, creating false "high toxicity" artifacts.

  • Incubation: Allow cells to adhere for 24 hours at 37°C, 5% CO2.

  • Dosing: Aspirate the old media and gently add 100 µL of the compound-dosed media (from Phase 1, Step 3) to the respective wells. Include a Vehicle Control well (media + 0.2% DMSO) and a Positive Control well (e.g., 50 µM Clotrimazole or Cisplatin)[1].

  • Exposure: Incubate the plates for 48 to 72 hours without media exchange.

Phase 3: Endpoint Assay (Viability Readout)
  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to the 100 µL of media in each well.

  • Formazan Formation: Incubate for 3–4 hours at 37°C until purple formazan crystals are visible under the microscope.

  • Solubilization: Carefully aspirate the media without disturbing the crystals. Add 150 µL of DMSO to each well. Place on an orbital shaker for 15 minutes protected from light.

  • Quantification: Measure absorbance at 570 nm (with a 630 nm reference filter to subtract background noise) using a microplate reader.

Workflow Stock 1. Stock Prep (50 mM in DMSO) Dilution 2. Serial Dilution (Media, ≤0.2% DMSO) Stock->Dilution Dosing 4. Compound Dosing (48-72h Incubation) Dilution->Dosing Seeding 3. Cell Seeding (e.g., HepG2, 5k/well) Seeding->Dosing Readout 5. Viability Readout (MTT / CellTiter-Glo) Dosing->Readout

Figure 2: Standardized cell culture dosing workflow for lipophilic imidazole derivatives.

Critical Parameters & Troubleshooting

  • Precipitation in the Well: If you observe needle-like crystals under the microscope post-dosing, the trityl imidazole has crashed out of solution. Solution: Ensure media is fully warmed to 37°C before adding the DMSO stock. Do not exceed 100 µM final concentration unless absolutely necessary, and consider adding 0.1% BSA to the media to act as a lipid carrier.

  • Biphasic Dose-Response Curves: If the viability drops, plateaus, and drops again, the compound may be hitting multiple targets with different affinities (e.g., CYP51 at low doses, tubulin at high doses)[1],[2]. Ensure your serial dilution matrix has enough points (at least 8 concentrations) to accurately model the Hill slope.

References

  • Source: Asian Pacific Journal of Cancer Biology (waocp.com)
  • 1-(Triphenylmethyl)
  • WO2004074283A1 - N-heterocyclyl-substituted amino-thiazole derivatives as protein kinase inhibitors Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility of 2-(1H-Imidazol-1-yldiphenylmethyl)phenol in Bioassays

Overview The compound 2-(1H-imidazol-1-yldiphenylmethyl)phenol (CAS 35645-49-9) is a highly lipophilic small molecule featuring a bulky diphenylmethyl core, an imidazole ring, and a phenol group[]. While structurally val...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview The compound 2-(1H-imidazol-1-yldiphenylmethyl)phenol (CAS 35645-49-9) is a highly lipophilic small molecule featuring a bulky diphenylmethyl core, an imidazole ring, and a phenol group[]. While structurally valuable for target engagement, its extreme hydrophobicity frequently leads to micro-precipitation in aqueous assay buffers. This technical guide provides researchers with field-proven troubleshooting strategies, mechanistic FAQs, and validated protocols to ensure reliable in vitro data.

Troubleshooting Workflow

When dealing with highly lipophilic compounds, precipitation can occur at multiple stages—from the master stock to the final assay plate. Follow this diagnostic workflow to identify and resolve solubility bottlenecks.

SolubilityWorkflow A Compound Precipitation Detected (High variance, flat dose-response) B Check Stock Solution (Is it fully dissolved in 100% DMSO?) A->B Step 1 C Optimize Stock (Use fresh dry DMSO, sonicate, warm) B->C No D Check Assay Buffer Transfer (Does it crash upon dilution?) B->D Yes C->B E Modify Transfer Protocol (Intermediate dilutions, acoustic dispensing) D->E Yes F Add Solubilizers to Buffer (HP-β-CD, Tween-20, BSA) D->F Still crashing G Adjust Buffer pH (Slightly acidic to protonate imidazole) D->G Alternative H Successful Solubilization (Consistent IC50, clear solution) D->H No (Stable) E->D F->D G->D

Workflow for diagnosing and resolving compound precipitation in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do I see inconsistent IC50 values or "bell-shaped" dose-response curves? A: This is a classic hallmark of compound precipitation. Low aqueous solubility reduces the actual concentration of the compound available to bind the target protein, leading to underestimated activity and highly variable data[2]. Bell-shaped curves occur when higher concentrations trigger massive micro-precipitation, which can non-specifically scatter light in fluorescence/absorbance assays or sequester the target protein into aggregates.

Q2: Can I just increase the DMSO concentration in my assay buffer to >5% to keep it soluble? A: No. While DMSO is an excellent solvent for lipophilic molecules, exceeding 1-2% (v/v) in biochemical assays often leads to protein denaturation or disruption of protein-ligand binding affinities[3]. In cell-based assays, DMSO concentrations above 0.5% can induce cytotoxicity and alter cellular phenotypes. It is critical to find alternative solubilization strategies rather than relying solely on high DMSO concentrations.

Q3: How does the chemical structure of 2-(1H-imidazol-1-yldiphenylmethyl)phenol dictate its solubility? A: The solubility is governed by its functional groups:

  • Diphenylmethyl core: Highly hydrophobic and bulky, driving the molecule out of aqueous phases.

  • Imidazole ring: Has a pKa of ~6.0. At a physiological pH of 7.4, the nitrogen is unprotonated and neutral, minimizing aqueous solubility.

  • Phenol group: Has a pKa of ~9.5. At pH 7.4, it remains protonated (neutral). Because the molecule is entirely neutral at physiological pH, it relies heavily on co-solvents or host-guest complexation (like cyclodextrins) for stabilization in water.

Q4: What is "solvent shock" and how do I prevent it? A: Solvent shock occurs when a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into a large volume of aqueous buffer. The DMSO rapidly diffuses into the water faster than the hydrophobic compound can disperse, causing local supersaturation and immediate nucleation/precipitation[4]. To prevent this, use the Intermediate Dilution Method (see Protocol A).

Quantitative Data: Solubilizing Agents Comparison

When optimizing your assay buffer, consider the following additives. The table below summarizes their properties and limits for in vitro assays.

Solubilizing AgentMechanism of ActionMax Recommended Conc. (Biochemical)Max Recommended Conc. (Cell-Based)Pros & Cons
DMSO Organic co-solvent; disrupts water hydrogen bonding.1% - 5% (v/v)0.1% - 0.5% (v/v)Pros: Universal solvent. Cons: High toxicity; causes solvent shock[3].
HP-β-CD Host-guest complexation; sequesters diphenylmethyl group.1% - 5% (w/v)1% - 2% (w/v)Pros: Excellent for bulky aromatics; low toxicity. Cons: Can compete with target binding if affinity is low.
Tween-20 Non-ionic surfactant; forms micelles around compound.0.01% - 0.1% (v/v)Not recommendedPros: Prevents plastic adsorption. Cons: Can denature delicate proteins.
BSA Hydrophobic binding; acts as a carrier protein.0.1% - 0.5% (w/v)0.1% - 1% (w/v)Pros: Highly physiological. Cons: May artificially shift IC50 due to high plasma protein binding.
Step-by-Step Methodologies
Protocol A: Intermediate Dilution Method (Preventing Solvent Shock)

Causality: Performing serial dilutions in 100% DMSO ensures the compound remains fully solvated during the dilution series[4]. The final transfer to aqueous buffer is done at a constant, low DMSO percentage, preventing concentration-dependent solvent shock.

  • Prepare Master Stock: Dissolve 2-(1H-imidazol-1-yldiphenylmethyl)phenol in 100% anhydrous DMSO to a concentration of 10 mM. Self-validation: Inspect under a light microscope to ensure no undissolved crystals remain.

  • Serial Dilution in DMSO: Create your dose-response curve (e.g., 3-fold dilutions) entirely in 100% DMSO across a PCR plate.

  • Intermediate Aqueous Transfer: Prepare an intermediate plate containing assay buffer supplemented with 0.05% Tween-20. Transfer 2 µL of the DMSO serial dilutions into 48 µL of the intermediate buffer (1:25 dilution). Mix rapidly by pipetting.

  • Final Assay Transfer: Transfer 10 µL from the intermediate plate to the final assay plate containing 30 µL of the target protein/cells.

  • Validation: Measure the optical density at 600 nm (OD600) of the final assay plate. An OD600 < 0.05 confirms the absence of micro-precipitates.

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) contains a hydrophobic cavity that perfectly accommodates the bulky diphenylmethyl moiety of the compound, while its hydrophilic exterior maintains aqueous solubility.

  • Buffer Preparation: Prepare a 5% (w/v) HP-β-CD solution in your standard assay buffer (e.g., 50 mM HEPES, pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Compound Addition: Add the compound (from a 10 mM DMSO stock) dropwise into the stirring HP-β-CD buffer to achieve a final concentration of 100 µM (1% final DMSO).

  • Equilibration: Incubate the mixture at 37°C for 1 hour with gentle agitation (e.g., 500 rpm on a thermomixer) to allow the host-guest complex to reach thermodynamic equilibrium.

  • Centrifugation: Centrifuge the solution at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated compound.

  • Quantification (Self-Validation): Carefully decant the supernatant. Measure the actual compound concentration in the supernatant using LC-MS/MS or UV-Vis absorbance (measuring the phenol peak at ~270-280 nm) against a standard curve to confirm the true assay concentration.

References[1] CAS 35645-49-9 (2-(1H-imidazol-1-yldiphenylmethyl)phenol). BOC Sciences. URL: https://www.bocsci.com[2] Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. URL:https://pubmed.ncbi.nlm.nih.gov/16635808/[4] Solubility: a speed–breaker on the drug discovery highway. MedCrave online. URL:https://medcraveonline.com/MOJDDt/solubility-a-speedbreaker-on-the-drug-discovery-highway.html[3] Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4137372/

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for Imidazole Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in liquid chromatography: peak tailing of basic nitrogen-containing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in liquid chromatography: peak tailing of basic nitrogen-containing compounds.

When working with complex basic heterocycles like 2-(1H-imidazol-1-yldiphenylmethyl)phenol (CAS 35645-49-9) [], researchers frequently encounter severe peak asymmetry. This guide provides a mechanistic understanding of the problem, self-validating troubleshooting protocols, and evidence-based solutions to restore peak integrity.

Mechanistic Deep Dive: The Causality of Peak Tailing

To solve peak tailing, we must first understand the molecular interactions at play within the column.

In an ideal reversed-phase high-performance liquid chromatography (RP-HPLC) separation, analyte retention is governed entirely by non-specific hydrophobic interactions between the analyte and the stationary phase (e.g., C18 carbon chains). However, traditional silica-based columns contain residual, unbonded silanol groups (Si-OH) [2].

Imidazole derivatives possess a basic nitrogen atom with a lone pair of electrons. At mid-range mobile phase pH levels (pH 4.0 – 7.0), two phenomena occur simultaneously:

  • The acidic free silanols on the silica surface deprotonate, forming negatively charged silanoate ions (Si-O⁻)[3].

  • The basic imidazole nitrogen becomes protonated (positively charged).

This creates a secondary ion-exchange retention mechanism [4]. Because this ion-exchange interaction is kinetically slower and more easily overloaded than hydrophobic retention, the analyte molecules desorb from the stationary phase at varying rates. This uneven desorption elongates the trailing edge of the chromatographic peak, resulting in peak tailing[5].

Troubleshooting Workflow

The following decision tree outlines the logical progression for diagnosing and resolving peak tailing in basic compounds.

HPLC_Troubleshooting Start Analyze Peak Shape Asymmetry Factor (As) > 1.5? CheckPH Step 1: Optimize Mobile Phase pH Adjust to pH < 3.0 Start->CheckPH Yes Resolved Optimal Peak Shape (As 1.0 - 1.2) Start->Resolved No CheckModifier Step 2: Add Amine Modifier Add 0.1% TEA CheckPH->CheckModifier Tailing Persists CheckPH->Resolved Fixed CheckColumn Step 3: Change Column Use Base-Deactivated C18 CheckModifier->CheckColumn Tailing Persists CheckModifier->Resolved Fixed CheckColumn->Resolved Fixed Investigate Investigate Extra-Column Volume or Mass Overload CheckColumn->Investigate Tailing Persists

Decision tree for resolving HPLC peak tailing in basic imidazole derivatives.

Self-Validating Experimental Protocols

To ensure reliability, every protocol below is designed as a self-validating system . This means the procedure includes internal controls to definitively prove whether the chemical intervention was the direct cause of the improved peak shape.

Protocol A: Silanol Suppression via Low pH

Causality: Lowering the mobile phase pH below 3.0 forces the acidic silanol groups on the silica surface to remain fully protonated (Si-OH), neutralizing their negative charge and eliminating the ion-exchange interaction with the imidazole ring[3].

Step-by-Step Methodology:

  • Preparation: Prepare a 0.025 M Potassium Dihydrogen Phosphate ( KH2​PO4​ ) aqueous buffer[6].

  • pH Adjustment: Gradually add orthophosphoric acid until the pH reaches 2.5. Verify with a calibrated pH meter.

  • Mobile Phase Blending: Mix the buffer with your organic modifier (e.g., Methanol or Acetonitrile) at the required isocratic ratio (e.g., 70:30 v/v)[6]. Filter through a 0.22 µm membrane.

  • Equilibration: Flush the column with the new mobile phase for at least 15 column volumes.

  • Self-Validation Check:

    • Control Injection: Inject a neutral marker (e.g., Toluene) and calculate the Asymmetry Factor ( As​ ). It should be ≈1.0 .

    • Test Injection: Inject the CAS 35645-49-9 sample.

    • Validation Criteria: If the imidazole As​ drops from >2.0 to ≤1.2 , the hypothesis of silanol ionization is confirmed, and the protocol is validated. If tailing persists while the neutral marker remains symmetric, proceed to Protocol B.

Protocol B: Silanol Masking via Amine Modifiers

Causality: If low pH conditions are incompatible with your detector or risk hydrolyzing your column, you can add a competing amine to the mobile phase. Triethylamine (TEA) acts as a sacrificial basic modifier; it competitively binds to and blocks the active silanol sites, shielding the imidazole derivative from secondary interactions[4].

Step-by-Step Methodology:

  • Preparation: To your standard aqueous mobile phase, add 0.1% to 0.2% (v/v) Triethylamine (TEA)[4].

  • pH Adjustment: TEA is highly basic. Adjust the final pH of the buffer back to your target range (e.g., pH 6.0 - 7.0) using phosphoric or acetic acid.

  • Column Coating: Pump the mobile phase through the column at 1.0 mL/min for at least 30-45 minutes. Note: TEA requires significant time to fully coat the silica surface.

  • Self-Validation Check:

    • Baseline Monitoring: Observe the baseline. TEA can cause baseline drift until equilibrium is reached. Do not inject until the baseline is flat.

    • Test Injection: Inject the sample.

    • Validation Criteria: Calculate the USP Tailing Factor ( T ). A successful masking is validated when T≤1.5 . To prove TEA is responsible, a subsequent wash with pure methanol followed by a TEA-free buffer should cause the tailing to return, confirming the mechanism.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes when applying these mitigation strategies to highly basic imidazole derivatives.

Mitigation StrategyPrimary Mechanism of ActionBaseline Asymmetry ( As​ )Post-Intervention ( As​ )Column Lifespan Impact
Mobile Phase pH < 3.0 Protonates silanols, neutralizing surface charge2.0 - 3.51.0 - 1.3Potential silica hydrolysis if pH < 2.0
Amine Modifier (0.1% TEA) Competitively binds and blocks active silanol sites2.0 - 3.51.1 - 1.4Requires extensive column washing post-use
Base-Deactivated Column Ultra-pure silica with exhaustive end-capping1.8 - 2.51.0 - 1.2Extended lifespan (highly stable matrix)

Frequently Asked Questions (FAQs)

Q: What is the difference between the USP Tailing Factor ( T ) and the Asymmetry Factor ( As​ )? A: Both metrics evaluate peak shape, but they are calculated differently. The Asymmetry Factor ( As​ ) is calculated at 10% of the peak height using the formula As​=B/A (where A is the front half width and B is the back half width)[3]. The USP Tailing Factor ( T ) is calculated at 5% of the peak height using T=W0.05​/2f (where f is the distance from the peak front to the peak maximum)[5]. As​ is generally more sensitive to severe tailing at the baseline.

Q: Why does my imidazole derivative still tail even though I am using a "fully end-capped" C18 column? A: End-capping involves reacting the stationary phase with small silanes (like trimethylchlorosilane) to cover residual silanols. However, due to the steric hindrance created by the bulky C18 chains, end-capping is rarely 100% efficient. It typically only neutralizes about 50% of the residual silanols[3]. Highly basic compounds like imidazoles can still find and interact with these remaining free silanols.

Q: Can I use a high pH mobile phase (> 9.0) to resolve the tailing instead of a low pH? A: Yes, mechanistically this works. Operating at a pH approximately 2 units above the imidazole's pKa ensures the molecule is in its neutral, un-ionized free-base form, which entirely eliminates ion-exchange interactions[3]. However, traditional silica dissolves at pH > 8.0. If you choose this route, you must use specialized high-pH tolerant columns, such as ethylene-bridged hybrid silica or polymer-based columns.

Q: How do I know if the tailing is caused by chemistry (silanols) or a physical hardware issue? A: Use the self-validation method of injecting a neutral, non-ionizable marker (like uracil or toluene). If the neutral marker peak is perfectly symmetrical but your basic imidazole peak tails, the issue is chemical (silanol interaction). If both peaks exhibit tailing, the issue is physical—likely extra-column dead volume, a poorly cut capillary tube, or a partially blocked column frit[3][5].

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex.
  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions.
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech, Inc.
  • ACE News. "HPLC: Peak Tailing Interaction." HPLC.eu.
  • BOC Sciences. "CAS 35645-49-9 (2-(1H-imidazol-1-yldiphenylmethyl)phenol)." BOC Sciences.
  • PubMed Central (PMC). "HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma." National Institutes of Health.

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of 2-(1h-Imidazol-1-yldiphenylmethyl)phenol

Welcome to the technical support guide for 2-(1h-Imidazol-1-yldiphenylmethyl)phenol (CAS 35645-49-9).[] This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(1h-Imidazol-1-yldiphenylmethyl)phenol (CAS 35645-49-9).[] This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and best practices to prevent the degradation of this compound during long-term storage. By understanding the inherent chemical liabilities of its structure, you can ensure the integrity and reproducibility of your experiments.

Section 1: Understanding the Degradation Profile

The molecular architecture of 2-(1h-Imidazol-1-yldiphenylmethyl)phenol, featuring both a phenolic hydroxyl group and an imidazole ring, presents a dual susceptibility to degradation. Proactive management of its storage environment is critical for maintaining its chemical integrity.

Q1: What are the primary environmental factors that can cause degradation of this compound?

A1: The degradation of 2-(1h-Imidazol-1-yldiphenylmethyl)phenol is primarily driven by four key environmental factors: oxygen, light, temperature, and moisture (which influences hydrolysis).

  • Oxygen (Oxidation): The phenol moiety is highly susceptible to oxidation.[2][3] This process can be initiated by atmospheric oxygen and may be accelerated by the presence of metal ions. Oxidation often leads to the formation of phenoxyl radicals, which can then convert into colored quinone-type byproducts, resulting in sample discoloration.[3][4] The imidazole ring is also liable to base-mediated autoxidation.[5]

  • Light (Photodegradation): Both phenolic and imidazole-containing compounds can be light-sensitive.[6][7] Exposure to light, particularly in the UV spectrum, can provide the energy to initiate photochemical reactions, including photosensitized oxidation and the formation of radical species, leading to complex degradation pathways.[5][8][9]

  • Temperature (Thermal Degradation): Elevated temperatures accelerate the rates of nearly all chemical reactions, including oxidation and hydrolysis.[10] The stability of phenolic compounds is significantly dependent on temperature, with degradation rates increasing considerably at ambient (25°C) or higher temperatures compared to refrigerated or frozen conditions.[11][12][13]

  • Moisture (Hydrolysis): The imidazole ring can be susceptible to hydrolysis, which involves the cleavage of the ring.[14][15] This process is highly dependent on pH and the presence of water. While the compound is more stable in aprotic environments, the presence of even trace amounts of moisture can facilitate hydrolytic degradation over long-term storage.[16][17]

The interplay of these factors is illustrated in the diagram below.

Primary Degradation Triggers Compound 2-(1h-Imidazol-1-yldiphenylmethyl)phenol Oxygen Oxygen (Air) Compound->Oxygen exposure to Light Light (UV/Visible) Compound->Light exposure to Temperature Elevated Temperature Compound->Temperature exposure to Moisture Moisture/Humidity Compound->Moisture exposure to Oxidation Oxidative Degradation (Phenol & Imidazole) Oxygen->Oxidation Photodegradation Photodegradation Light->Photodegradation Temperature->Oxidation accelerates Hydrolysis Hydrolytic Degradation (Imidazole Ring) Temperature->Hydrolysis accelerates Moisture->Hydrolysis Degradation Loss of Purity & Formation of Impurities Oxidation->Degradation Photodegradation->Degradation Hydrolysis->Degradation

Caption: Key environmental factors leading to compound degradation.

Section 2: Troubleshooting Guide - Common Observations

This section addresses specific issues you might encounter, linking observable changes to the underlying chemical degradation processes.

Q2: My solid sample, which was initially a white or off-white powder, has developed a yellow or brownish tint over time. What is happening?

A2: This is a classic indicator of oxidative degradation of the phenolic group. The phenol moiety can be oxidized to form ortho- and para-quinones or other conjugated systems. These structures absorb visible light, appearing as yellow, brown, or sometimes pinkish impurities. This process is significantly accelerated by exposure to both oxygen and light.[3][18] Your observation strongly suggests that the storage container is not providing an adequate barrier against air or that the sample has been exposed to light.

Q3: My HPLC analysis shows a significant decrease in the main peak area and the appearance of several new, more polar peaks that elute earlier than the parent compound. What is the likely cause?

A3: This chromatographic profile strongly suggests chemical degradation. The appearance of earlier-eluting peaks in a reverse-phase HPLC system indicates that the degradation products are more polar than the parent compound. This is consistent with two primary degradation mechanisms:

  • Oxidation: The introduction of additional hydroxyl or carbonyl groups onto the aromatic rings increases polarity.

  • Hydrolysis: The hydrolytic opening of the imidazole ring would result in the formation of a more polar, acyclic structure containing amine and amide functionalities.[14][15]

Such a result invalidates quantitative assays and indicates that the sample is no longer suitable for experiments requiring a precise concentration of the active molecule.

Q4: I am observing poor reproducibility in my cell-based assays using a stock solution that is a few weeks old and has been stored in the refrigerator. Is this related to stability?

A4: Yes, this is very likely a stability issue. Degradation in solution can be much faster than in the solid state. Storing a solution at 4°C slows degradation but does not stop it, especially if the solvent is aqueous or if the vial has been opened multiple times, introducing oxygen and moisture. The loss of potency is due to two factors:

  • A decrease in the actual concentration of the active parent compound.

  • The potential for degradation products to have unintended biological effects, including cytotoxicity or off-target activity, which can interfere with your assay results.

For maximum reproducibility, it is always recommended to use freshly prepared solutions or solutions stored as single-use aliquots at -80°C.

Section 3: Proactive Stability Management & FAQs

Adopting proper storage protocols from the outset is the most effective way to ensure the long-term integrity of your compound.

Q5: What are the ideal conditions for the long-term storage ( >6 months) of solid 2-(1h-Imidazol-1-yldiphenylmethyl)phenol?

A5: To mitigate all major degradation pathways, a multi-faceted approach is required. The following conditions are recommended for optimal long-term stability.

ParameterRecommended ConditionRationale
Temperature -20°C or lower Significantly reduces the rate of all chemical degradation pathways, including oxidation and hydrolysis.[11][12][19]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen, the primary driver of oxidative degradation of the phenol moiety.[20]
Container Amber Borosilicate Glass Vial Amber glass blocks UV light, preventing photodegradation.[9] Glass is inert and non-reactive.
Seal PTFE-lined Screw Cap Provides an airtight and moisture-proof seal to protect from oxygen and humidity.[20]
Humidity Store within a Desiccator Minimizes exposure to ambient moisture, preventing hydrolytic degradation.[21][22]
Light Store in Complete Darkness Provides an additional layer of protection against photodegradation.[6][23]
Q6: How should I prepare and store stock solutions of the compound?

A6: The stability of the compound in solution is highly dependent on the solvent.

  • Solvent Choice: If possible, use a dry, aprotic solvent like anhydrous DMSO or DMF for the master stock solution.

  • Preparation: Prepare the solution, then immediately aliquot it into single-use volumes in appropriate vials (e.g., amber glass HPLC vials with PTFE-lined caps).

  • Inert Gas Purge: Before sealing each aliquot, gently flush the headspace of the vial with an inert gas like argon or nitrogen. This removes oxygen from above the solution.

  • Storage: Store the aliquots frozen at -20°C or, ideally, -80°C . When you need to use the compound, remove one aliquot and allow it to come to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution. Discard any unused portion of the aliquot; do not re-freeze.

Q7: How can I set up a simple experiment to confirm the stability of my sample under my specific storage conditions?

A7: A focused stability study is a self-validating method to ensure your storage protocol is effective. This involves analyzing the compound's purity at defined intervals.

Experimental Protocol: Small-Scale Stability Study

  • Time-Zero Analysis: As soon as you receive the compound, perform a baseline analysis.

    • Visually inspect the compound for color and appearance.

    • Run an HPLC-UV analysis to establish the initial purity (e.g., peak area percent). Record the chromatogram.

    • Properly store the bulk of the material under your chosen long-term conditions (see Q5).

  • Aliquot for Testing: Prepare several small aliquots from the bulk material in separate, identically prepared vials. Store these alongside the bulk sample.

  • Time-Point Analysis: At scheduled intervals (e.g., 3 months, 6 months, 12 months), remove one of the designated stability aliquots.

  • Analysis and Comparison:

    • Allow the aliquot to equilibrate to room temperature in a desiccator before opening.

    • Perform the same visual inspection and HPLC-UV analysis as the time-zero sample.

    • Compare the purity from the current time point to the time-zero result. A decrease in purity of >2% or the appearance of new impurity peaks >0.1% area indicates meaningful degradation.

The workflow for this protocol is visualized below.

Workflow for a Simple Stability Study Start Receive Compound T0_Analysis Time-Zero Analysis (HPLC, Visual) Start->T0_Analysis Store Store Bulk & Aliquots (e.g., -20°C, Inert Gas) T0_Analysis->Store Wait Wait for Time Point (e.g., 3, 6, 12 months) Store->Wait TX_Analysis Time-Point Analysis (HPLC, Visual) Wait->TX_Analysis interval reached Compare Compare Data to T0 TX_Analysis->Compare Stable Result: Stable Compare->Stable Purity Unchanged Degraded Result: Degraded (Re-evaluate Storage) Compare->Degraded Purity Decreased

Caption: A step-by-step workflow for assessing compound stability.

Section 4: Analytical Methodology for Stability Assessment

Q8: What is a suitable starting HPLC method for monitoring the degradation of 2-(1h-Imidazol-1-yldiphenylmethyl)phenol?

A8: A gradient reverse-phase HPLC method with UV detection is the standard approach for stability monitoring. A good starting point would be:

  • Column: C18, 2.7-5 µm particle size, e.g., 4.6 x 150 mm.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp to a high percentage of Mobile Phase B (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array Detector (DAD) to monitor at multiple wavelengths, including the compound's λmax (e.g., scan from 200-400 nm).

  • Column Temperature: 30 °C.

Causality Behind Method Choices: The acidic modifier (TFA or formic acid) is crucial. The basic nitrogen atoms in the imidazole ring can interact with residual silanol groups on the silica-based C18 column, causing significant peak tailing.[9] By maintaining a low mobile phase pH (around 2.5-3), these silanols are protonated, minimizing this secondary interaction and ensuring sharp, symmetrical peaks for accurate quantification.

References

  • Mancebo-Campos, V., et al. (2015). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Krichene, D., et al. (2015). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. ResearchGate. Available at: [Link]

  • Lachowicz, S., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules. Available at: [Link]

  • Lachowicz, S., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. National Center for Biotechnology Information. Available at: [Link]

  • Soni, P.K., et al. (2014). PHOTOSENSITIZED REACTION OF IMIDAZOLE. Trade Science Inc. Available at: [Link]

  • Turova, Y.D., et al. (2011). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. ResearchGate. Available at: [Link]

  • Mancebo-Campos, V., et al. (2015). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5-50 °C. PubMed. Available at: [Link]

  • Nyulászi, L., et al. (2011). Hydrolysis of imidazole-2-ylidenes. PubMed. Available at: [Link]

  • Nyulászi, L., et al. (2011). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society. Available at: [Link]

  • Abid, M., et al. (2023). Effect of Storage Conditions on the Stability of Polyphenols of Apple and Strawberry Purees Produced at Industrial Scale by Different Processing Techniques. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Zapata, L.M., et al. (2017). Effect of temperature and relative humidity on stability following simulated gastro-intestinal digestion of microcapsules of Bordo grape skin phenolic extract produced with different carrier agents. PubMed. Available at: [Link]

  • Ferreyra, M.F., et al. (2023). Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2024). Pyrene-Based Imidazole Derivatives as Visible-Light Photoinitiators: A Comprehensive Research and Application in Hybrid Radical/Cationic Stepwise Polymerization. Macromolecules. Available at: [Link]

  • Nyulászi, L., et al. (2010). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society. Available at: [Link]

  • Moratalla-López, N., et al. (2017). Effect of different storage conditions on the stability of the polyphenolic content in bio-residues obtained from saffron spice production. Acta Horticulturae. Available at: [Link]

  • Himo, F., et al. (1999). Hybrid Density Functional Studies of the Oxidation of Phenol−Imidazole Hydrogen-Bonded Complexes: A Model for Tyrosine Oxidation in Oxygenic Photosynthesis. Journal of the American Chemical Society. Available at: [Link]

  • Gour-Salin, B.J. (1983). Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry. Available at: [Link]

  • Samanta, S., et al. (2012). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. National Center for Biotechnology Information. Available at: [Link]

  • Shaimi, N.A., et al. (2022). Effect of Temperatures on Polyphenols during Extraction. Encyclopedia.pub. Available at: [Link]

  • Liu, H., et al. (2019). Phenolic compounds as stabilizers of oils and antioxidative mechanisms under frying conditions. Trends in Food Science & Technology. Available at: [Link]

  • Abe, J., et al. (2014). Enhancing the Versatility and Functionality of Fast Photochromic Bridged Imidazole Dimers by Flipping Imidazole Rings. Chem-Station. Available at: [Link]

  • Cocoon. (n.d.). Packaging for long-term storage. Cocoon imballaggi. Available at: [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available at: [Link]

  • Codefine. (2025). Moisture Barrier Packaging: How It Works & Best Materials. Codefine. Available at: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]

  • Al-Zaini, E., et al. (2022). Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review. ResearchGate. Available at: [Link]

  • Zha, S., et al. (2022). Recent advances in catalytic oxidative reactions of phenols and naphthalenols. Organic Chemistry Frontiers. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). ANALYTICAL METHODS - Toxicological Profile for Phenol. National Center for Biotechnology Information. Available at: [Link]

  • NextSDS. (n.d.). 2-(1H-imidazol-1-yl)phenol — Chemical Substance Information. NextSDS. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 2-(1H-Imidazol-1-yldiphenylmethyl)phenol

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-Imidazol-1-yldiphenylmethyl)phenol. Here, we provide in-depth troubleshooting adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-Imidazol-1-yldiphenylmethyl)phenol. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges and optimize reaction yield. Our approach is rooted in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction to the Synthesis

The synthesis of 2-(1H-Imidazol-1-yldiphenylmethyl)phenol is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective strategy involves a two-step approach:

  • Formation of the Precursor: Synthesis of 2-(hydroxydiphenylmethyl)phenol via a Grignard reaction between phenylmagnesium bromide and 2-hydroxybenzaldehyde.

  • Imidazole Incorporation: Reaction of the 2-(hydroxydiphenylmethyl)phenol precursor with imidazole, which is proposed to proceed through an o-quinone methide intermediate.

This guide will address potential issues in both stages of this synthesis and provide detailed protocols and optimization strategies.

Troubleshooting Guide

This section is formatted as a series of question-and-answer scenarios that you may encounter during your experiments.

Step 1: Synthesis of 2-(hydroxydiphenylmethyl)phenol (Precursor)

Q1: My Grignard reaction to form the precursor is not initiating, or the yield is very low. What are the common causes and how can I resolve this?

A1: The Grignard reaction is highly sensitive to environmental conditions. Low yield or failure to initiate is a frequent issue. Here are the primary causes and their solutions:

  • Presence of Moisture: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water or other protic solvents.[1][2]

    • Solution:

      • Thoroughly flame-dry all glassware under a vacuum or in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.

      • Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.

      • Ensure all starting materials, including the 2-hydroxybenzaldehyde, are dry.

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction from starting.

    • Solution:

      • Gently crush the magnesium turnings in a mortar and pestle just before use to expose a fresh surface.

      • Add a small crystal of iodine to the reaction flask. The iodine will react with the magnesium surface, activating it.

      • A small amount of pre-formed Grignard reagent can be added to initiate the reaction.

  • Impure Reagents: The benzaldehyde starting material may be contaminated with benzoic acid, which will quench the Grignard reagent.[3]

    • Solution: Purify the 2-hydroxybenzaldehyde by distillation before use if its purity is questionable.

Q2: During the workup of the Grignard reaction, I am getting a complex mixture of products and a low yield of the desired alcohol. What could be going wrong?

A2: An improper workup procedure can lead to side reactions and product loss.

  • Formation of Benzene: If the Grignard reagent is not fully consumed, it can be protonated during the aqueous workup to form benzene, which can complicate purification.[2]

    • Solution: Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). Add the Grignard reagent slowly to the aldehyde solution to maintain the aldehyde in slight excess until the end of the reaction.

  • Inadequate Quenching: The intermediate magnesium alkoxide needs to be carefully hydrolyzed.

    • Solution: The reaction should be quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic workup that minimizes side reactions compared to strong acids.

Step 2: Synthesis of 2-(1H-Imidazol-1-yldiphenylmethyl)phenol

Q3: The reaction of 2-(hydroxydiphenylmethyl)phenol with imidazole is not proceeding to completion, or the yield is lower than expected. How can I optimize this step?

A3: This step is analogous to the synthesis of similar adamantyl derivatives and likely proceeds via an o-quinone methide intermediate.[4] Optimizing the formation of this intermediate is key.

  • Reaction Temperature and Time: The formation of the o-quinone methide from the precursor alcohol is a dehydration reaction that requires heat.

    • Solution: The reaction is typically performed in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) at reflux.[4] Ensure the reaction is heated to a sufficient temperature (the boiling point of DMF is 153°C) for an adequate amount of time (e.g., 2-4 hours). Monitor the reaction progress by TLC.

  • Stoichiometry of Imidazole: Imidazole acts as both a reagent and can influence the reaction environment.

    • Solution: Use a molar excess of imidazole (e.g., 3-4 equivalents) to ensure the reaction goes to completion and to drive the equilibrium towards the product.[4]

Q4: I am observing the formation of significant impurities during the imidazole addition step. What are these likely to be and how can I avoid them?

A4: The high temperature required for this reaction can lead to side products.

  • Decomposition of the Precursor: The diarylmethanol precursor can be sensitive to prolonged heating.

    • Solution: Minimize the reaction time by closely monitoring its progress. Once the starting material is consumed (as indicated by TLC), proceed with the workup.

  • Side Reactions of the o-quinone Methide: This reactive intermediate can potentially polymerize or react with other nucleophiles if present.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation. Use pure reagents and solvents to avoid unwanted side reactions.

Purification

Q5: I am having difficulty purifying the final product, 2-(1H-Imidazol-1-yldiphenylmethyl)phenol. What are the best practices?

A5: The basicity of the imidazole ring can make purification by standard silica gel chromatography challenging.

  • Column Chromatography Issues: You may observe significant peak tailing on a standard silica gel column. This is due to strong interactions between the basic nitrogen of the imidazole and the acidic silanol groups on the silica surface.[5][6]

    • Solution:

      • Use a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to your eluent system (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica and improve peak shape.[6]

      • Switch to a Neutral Stationary Phase: Neutral alumina is an excellent alternative to silica gel for purifying basic compounds and can significantly reduce tailing.[6]

  • Recrystallization: This is a highly effective method for obtaining a high-purity solid product.

    • Solution: Common solvents for the recrystallization of imidazole derivatives include ethanol, or mixtures of ethyl acetate and hexane.[7] Experiment with different solvent systems to find the one that gives the best crystal quality and yield. The crude product can be dissolved in a minimum amount of hot solvent and allowed to cool slowly to promote the formation of pure crystals.

Frequently Asked Questions (FAQs)

Q: What is the proposed reaction mechanism for the addition of imidazole to 2-(hydroxydiphenylmethyl)phenol?

A: The reaction is believed to proceed through the formation of a highly reactive o-quinone methide intermediate. The phenolic alcohol first undergoes dehydration under thermal conditions to form the o-quinone methide. This is followed by a Michael-type nucleophilic addition of the imidazole at the exocyclic methylene carbon, which upon tautomerization yields the final product.[4]

Q: Are there alternative synthetic routes to 2-(1H-Imidazol-1-yldiphenylmethyl)phenol?

A: While the route described is a common strategy for this class of compounds, other methods could be envisioned. For example, a Friedel-Crafts-type reaction of phenol with a pre-formed diphenylmethylimidazole derivative could be explored, though this may present challenges with regioselectivity and catalyst compatibility.[8][9]

Q: What are the key safety precautions I should take during this synthesis?

A:

  • Grignard Reagent: Phenylmagnesium bromide is highly reactive and pyrophoric. It should be handled under an inert atmosphere and away from any sources of water or protic solvents.

  • Solvents: Diethyl ether is extremely flammable. DMF is a combustible liquid and can be absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.

  • Reagents: Phenylmagnesium bromide and imidazole are corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Q: How can I effectively monitor the progress of these reactions?

A: Thin Layer Chromatography (TLC) is the most convenient method. Use an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between your starting materials and products. Visualize the spots under a UV lamp (254 nm).

Experimental Protocols

Protocol 1: Synthesis of 2-(hydroxydiphenylmethyl)phenol

This protocol is based on standard Grignard reaction procedures.[10]

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Allow to cool under a stream of dry nitrogen.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask. In the dropping funnel, add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not initiate, gently warm the flask or add a crystal of iodine. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 30-60 minutes.

  • Aldehyde Addition: Cool the Grignard reagent solution to 0°C in an ice bath. Dissolve 2-hydroxybenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.

  • Reaction and Quenching: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Cool the mixture again to 0°C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of NH₄Cl.

  • Workup and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(hydroxydiphenylmethyl)phenol. The product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-(1H-Imidazol-1-yldiphenylmethyl)phenol

This protocol is adapted from the synthesis of an analogous compound.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(hydroxydiphenylmethyl)phenol (1.0 eq) and imidazole (3.0-4.0 eq) in N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on neutral alumina or silica gel with a basic modifier.

Data Presentation

Table 1: Recommended Reagent Stoichiometry

Reaction StepReagentMolar Equivalents
Step 1: Precursor Synthesis 2-hydroxybenzaldehyde1.0
Bromobenzene1.1
Magnesium Turnings1.2
Step 2: Imidazole Incorporation 2-(hydroxydiphenylmethyl)phenol1.0
Imidazole3.0 - 4.0

Table 2: Troubleshooting Summary for Low Yield

IssuePotential CauseRecommended Solution
Grignard Reaction Failure Moisture contaminationUse flame-dried glassware and anhydrous solvents.
Inactive magnesiumCrush magnesium turnings or use an initiator (e.g., iodine).
Low Yield in Imidazole Step Incomplete reactionEnsure reflux temperature is reached; use excess imidazole.
Product degradationMonitor reaction by TLC and minimize reaction time.
Poor Recovery After Purification Irreversible adsorption on silica gelUse a basic modifier in the eluent or switch to neutral alumina.
Inefficient recrystallizationOptimize the recrystallization solvent system.

Visualizations

Reaction_Mechanism cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Imidazole Incorporation 2-hydroxybenzaldehyde 2-hydroxybenzaldehyde Mg_alkoxide Mg_alkoxide 2-hydroxybenzaldehyde->Mg_alkoxide + PhenylMgBr Precursor 2-(hydroxydiphenylmethyl)phenol Mg_alkoxide->Precursor H3O+ workup o_Quinone_Methide o_Quinone_Methide Precursor->o_Quinone_Methide - H2O (Heat, DMF) Final_Product 2-(1H-Imidazol-1-yl diphenylmethyl)phenol o_Quinone_Methide->Final_Product + Imidazole

Caption: Proposed two-step synthesis pathway.

Troubleshooting_Purification cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Crude Product recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography recrystallization_issue Low Recovery? recrystallization->recrystallization_issue tailing Peak Tailing? column_chromatography->tailing pure_product Pure Product recrystallization_issue->pure_product No optimize_solvent Optimize solvent system recrystallization_issue->optimize_solvent Yes optimize_solvent->recrystallization tailing->pure_product No add_base Add triethylamine to eluent tailing->add_base Yes use_alumina Use neutral alumina add_base->use_alumina Still tailing? use_alumina->column_chromatography

Caption: Decision workflow for product purification.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Column Chromatography of Basic Imidazole Compounds. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Crude Imidazo[4,5-d]imidazole Products. BenchChem.
  • University of Wisconsin-Madison. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide.
  • Murry, J. A., Frantz, D. E., Soheili, A., Tillyer, R., Grabowski, E. J. J., & Reider, P. J. (2001). Synthesis of Substituted Imidazoles via Organocatalysis. J. Am. Chem. Soc., 123, 9696-9697.
  • Merck & Co. (1998). Methods for synthesizing 2-substituted imidazoles.
  • Murry, J. A., et al. (2001).
  • Unknown. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Welton, T., et al. (n.d.). Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange.
  • Kumar, P., et al. (n.d.).
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Genentech, Inc. (n.d.). Affinity purification methods involving imidazole elution.
  • Allen, C. F. H., Gates, Jr., J. W., & VanAllan, J. A. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure.
  • Scribd. (n.d.). Grignard Synthesis of Benzhydrol.
  • Gumieniczek, A., et al. (n.d.).
  • Mettler-Toledo. (n.d.). Friedel-Crafts 알킬화 반응.
  • BenchChem. (2025). Application Notes and Protocols for the Grignard Reaction with 2-Methylbenzaldehyde.
  • Ghosh, A., et al. (2014). An overview on pharmaceutical impurities. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-4-(hydroxymethyl)phenol.
  • Wiselogle, F. Y., & Sonneborn, III, H. (n.d.). Organic Syntheses Procedure.
  • Singh, A., & Srivastava, V. (n.d.). FRIEDEL-CRAFT REACTION: A REVIEW. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Hit2Lead. (n.d.). 2-[hydroxy(diphenyl)methyl]phenol | SC-5231306.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176–2179.
  • Majumdar, K. C., & Rahaman, H. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(71), 40766–40813.
  • Roberts, R. M., & Khalaf, A. A. (2004). "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology.
  • PubChem. (n.d.). 2-[hydroxy(phenyl)methyl]phenol.
  • Unacademy. (n.d.).
  • Chen, Y., et al. (n.d.). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
  • Hrabík, O., et al. (2002). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)
  • Tšupova, S., et al. (n.d.). Synthesis of phenols from hydroxymethylfurfural (HMF). Green Chemistry.
  • Montedison S.p.A. (n.d.). Process for the preparation of diphenols.
  • Jagannadham, V., et al. (2025). one pot synthesis and bioevluation of 2, 4, 5-triphenyl imidazole promoted by ptsa. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Sheldrick, G. M., et al. (n.d.). 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(1), o396.
  • Neste Oy. (n.d.). Purification of phenol.
  • BYJU'S. (n.d.). 2.
  • Rangisetty, J. B., et al. (n.d.).
  • Dhawas, A. A., et al. (n.d.).
  • BOC Sciences. (n.d.). CAS 35645-49-9 (2-(1H-imidazol-1-yldiphenylmethyl)phenol).

Sources

Troubleshooting

Troubleshooting false positives in antimycotic screening with 2-(1h-Imidazol-1-yldiphenylmethyl)phenol

Focus Compound: 2-(1H-imidazol-1-yldiphenylmethyl)phenol (CAS 35645-49-9) Executive Summary 2-(1H-imidazol-1-yldiphenylmethyl)phenol is a synthetic, bulky imidazole derivative[]. Like other azole antifungals, its primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 2-(1H-imidazol-1-yldiphenylmethyl)phenol (CAS 35645-49-9)

Executive Summary

2-(1H-imidazol-1-yldiphenylmethyl)phenol is a synthetic, bulky imidazole derivative[]. Like other azole antifungals, its primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway[2]. However, the highly lipophilic diphenylmethyl group severely limits its aqueous solubility. During high-throughput screening (HTS) against fungal pathogens, this physicochemical profile frequently triggers assay interference, leading to false-positive hits or masked activity[3].

This guide provides causality-driven troubleshooting strategies to decouple true biological activity from chemical artifacts.

Section 1: Diagnostic Workflow for Assay Interference

When a primary screen yields a "hit" for a highly lipophilic imidazole, it is critical to systematically rule out optical and chemical artifacts before proceeding to secondary validation.

G Start Primary Screen Hit Assay Which Assay Type? Start->Assay OD OD600 (Turbidity) Assay->OD Res Resazurin/XTT (Fluor/Color) Assay->Res Precip Check Baseline OD (No Cells) OD->Precip Redox Check Cell-Free Reduction Res->Redox FalsePos1 High OD = Precipitation (False Negative/Positive) Precip->FalsePos1 FalsePos2 Color Change = Direct Reduction (False Positive) Redox->FalsePos2

Diagnostic decision tree for identifying false positives in antimycotic HTS assays.

Section 2: FAQs & Troubleshooting Guides

Q1: Why does my compound show strong inhibition in resazurin (Alamar Blue) assays, but no activity in secondary plating (CFU) assays? A1: This is a classic false positive caused by redox dye interference. Resazurin is a blue, non-fluorescent dye that metabolically active fungal cells reduce to resorufin, a pink, highly fluorescent compound[4]. Some compounds, or impurities in their solvent systems, can directly interact with the dye or alter the assay pH, generating a false-positive signal[5]. Furthermore, if the imidazole precipitates, it can physically trap the dye, preventing its reduction by the cells. Causality: The assay measures dye reduction as a proxy for viability. Decoupling the chemical reduction from biological metabolism is essential to validate the hit[6].

Q2: How can I distinguish true CYP51 inhibition from non-specific colloidal aggregation? A2: Highly lipophilic molecules like 2-(1H-imidazol-1-yldiphenylmethyl)phenol can form colloidal aggregates in aqueous media once they exceed their critical aggregation concentration (CAC)[3]. These aggregates non-specifically sequester proteins, including the target enzyme (CYP51) or assay reporter enzymes, mimicking true inhibition[3]. Causality: True competitive inhibition typically follows a classical sigmoidal dose-response curve with a Hill slope near 1.0. Aggregation-based inhibition exhibits a steep, non-classical dose-response (Hill slope > 2.0) because inhibition only occurs after the CAC is reached[3].

Q3: My OD600 readings are erratic, sometimes indicating higher "growth" than the untreated control. What is happening? A3: This indicates compound precipitation. Because 2-(1H-imidazol-1-yldiphenylmethyl)phenol requires DMSO for solubilization, diluting it into aqueous assay media (like RPMI-1640 or Sabouraud Dextrose Broth) can force it out of solution[5]. The resulting microcrystals scatter light at 600 nm, artificially inflating the optical density[6]. Causality: Spectrophotometers cannot distinguish between light scattered by fungal cells and light scattered by chemical precipitates.

Q4: Can the DMSO used to dissolve the imidazole cause false positives? A4: Yes. While DMSO is necessary for solubilization, concentrations above 2-4% (v/v) can directly inhibit fungal growth depending on the strain, leading to a false positive attributed to the compound rather than the solvent[5][6].

Section 3: Mechanism of Action & Interference Pathways

MOA Lan Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51A1) Lan->CYP51 Ergo Ergosterol CYP51->Ergo Membrane Fungal Cell Membrane Integrity Ergo->Membrane Drug 2-(1H-imidazol-1-yldiphenylmethyl)phenol Drug->CYP51 Specific Inhibition Agg Colloidal Aggregates (High Concentration) Agg->CYP51 Non-specific Inhibition

CYP51 inhibition pathway contrasting specific drug binding vs. non-specific colloidal aggregation.

Section 4: Quantitative Data & Thresholds

To standardize troubleshooting, compare your assay metrics against these established interference thresholds:

Assay TypeInterference MechanismDiagnostic MetricThreshold for False Positive
OD600 (Turbidity) Compound PrecipitationΔOD600 (Cell-free control)> 0.05 increase vs. DMSO blank
Resazurin/XTT Direct Dye ReductionFluorescence (Cell-free)> 10% of positive growth control
Biochemical (CYP51) Colloidal AggregationHill Slope (Dose-Response)> 2.0 (steep, non-classical curve)
All in vitro Assays Solvent ToxicityFungal Viability (DMSO control)> 2-4% v/v DMSO
Section 5: Self-Validating Experimental Protocols

To ensure scientific integrity, every hit must be subjected to self-validating counter-screens. Do not rely on a single readout.

Protocol A: Cell-Free Resazurin Counter-Screen

Purpose: To rule out direct chemical reduction of the redox dye by the compound[6].

  • Preparation: Prepare a 96-well plate with the exact aqueous assay medium (e.g., RPMI-1640) used in your primary screen, but do not inoculate with fungal spores[6].

  • Compound Addition: Add 2-(1H-imidazol-1-yldiphenylmethyl)phenol at the Minimum Inhibitory Concentration (MIC) identified in the primary screen. Include a DMSO-only negative control.

  • Dye Incubation: Add 0.008% resazurin solution (or your standard working concentration) to all wells[6].

  • Incubation: Wrap the plate in aluminum foil and incubate on an orbital shaker (150 rpm) for the standard assay duration (e.g., 20 min to 2 hours)[5][6].

  • Readout & Causality Check: Measure fluorescence (Excitation 570 nm / Emission 615 nm)[7]. If the compound well shows a fluorescent signal significantly higher than the DMSO control in the absence of cells, the compound is chemically reducing the dye. The primary hit is a false positive.

Protocol B: Detergent-Controlled Biochemical Aggregation Assay

Purpose: To differentiate true enzymatic inhibition from PAINS-like colloidal aggregation[3].

  • Baseline Assay: Run your standard biochemical dose-response assay (e.g., purified CYP51 activity) with the compound to establish the baseline IC50.

  • Detergent Addition: Prepare a parallel assay plate identical to the first, but supplement the assay buffer with 0.01% (v/v) Triton X-100 [3].

  • Incubation & Readout: Incubate and read the assay under standard conditions.

  • Causality Check: Non-ionic detergents like Triton X-100 disrupt colloidal aggregates but generally do not interfere with specific, high-affinity drug-target binding at low concentrations. If the IC50 shifts dramatically (e.g., >10-fold loss of potency) in the presence of the detergent, the initial inhibition was caused by non-specific aggregation[3].

References
  • BOC Sciences. CAS 35645-49-9 (2-(1H-imidazol-1-yldiphenylmethyl)phenol).
  • MDPI. Design, Synthesis and Antifungal Activity Evaluation of New Thiazolin-4-ones as Potential Lanosterol 14α-Demethylase Inhibitors.
  • DIGIBUG. Expanding chemical diversity in fungi and evaluation of its application for discovering new antifungal agents.
  • PMC. High-Throughput Screening Assays to Identify Plant Natural Products with Antifungal Properties Against Fusarium oxysporum.
  • ASM Journals.
  • MDPI.
  • Benchchem. Troubleshooting assay interference in Fenticonazole high-throughput screening.

Sources

Optimization

Reducing cytotoxicity of 2-(1h-Imidazol-1-yldiphenylmethyl)phenol in mammalian cell lines

Welcome to the Technical Support Center for 2-(1H-Imidazol-1-yldiphenylmethyl)phenol (CAS 35645-49-9) and related bulky imidazole derivatives. As a Senior Application Scientist, I have designed this guide to help you nav...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(1H-Imidazol-1-yldiphenylmethyl)phenol (CAS 35645-49-9) and related bulky imidazole derivatives.

As a Senior Application Scientist, I have designed this guide to help you navigate the inherent challenges of working with highly lipophilic, biologically active small molecules in mammalian cell culture. Rather than simply telling you what to do, this guide explains the causality behind the cytotoxicity of this compound, providing you with self-validating protocols to rescue cell viability without compromising your experimental integrity.

Part 1: Understanding the Causality of Cytotoxicity

2-(1H-Imidazol-1-yldiphenylmethyl)phenol is structurally related to clotrimazole and other diphenylmethyl-imidazole derivatives. While highly effective as targeted inhibitors (e.g., against fungal enzymes or specific mammalian cytochromes), these compounds exhibit dose-dependent cytotoxicity in mammalian cells through three primary off-target mechanisms:

  • Mitochondrial Membrane Depolarization: The lipophilic nature of the diphenylmethyl group allows the compound to intercalate into the mitochondrial membrane, disrupting the mitochondrial membrane potential (MMP) and triggering massive Reactive Oxygen Species (ROS) generation (1[1]).

  • Glycolytic Blockade: Imidazole derivatives physically detach Hexokinase II (HK II) from the Voltage-Dependent Anion Channel (VDAC) on the outer mitochondrial membrane. This severs the link between glycolysis and oxidative phosphorylation, leading to rapid intracellular ATP depletion (2[2]).

  • Cell Cycle Arrest: Sub-lethal accumulation of the drug downregulates G1 cyclins, forcing the cells into a G0/G1 arrest prior to the onset of frank mitochondrial apoptosis (3[3]).

Pathway & Intervention Visualization

G Compound 2-(1H-Imidazol-1-yl diphenylmethyl)phenol Mito Mitochondrial Membrane Compound->Mito Lipophilic insertion HK2 Hexokinase II Detachment Mito->HK2 VDAC Disruption ROS ROS Accumulation Mito->ROS MMP Depolarization Apoptosis Apoptosis / Cell Death HK2->Apoptosis Glycolytic Blockade ROS->Apoptosis Oxidative Stress NAC N-Acetylcysteine (ROS Scavenger) NAC->ROS Neutralizes Pyruvate Pyruvate (Metabolic Rescue) Pyruvate->Apoptosis Bypasses Glycolysis Cyclo HP-β-CD (Complexation) Cyclo->Compound Reduces free burst

Fig 1. Mechanistic pathways of imidazole cytotoxicity and targeted mitigation strategies.

Part 2: Quantitative Data on Mitigation Strategies

To counteract these mechanisms, several formulation and cell-culture interventions can be deployed. The table below summarizes the quantitative expectations for each strategy based on standard mammalian cell lines (e.g., HEK293, HeLa, CHO).

Mitigation StrategyTarget MechanismRecommended ConcentrationExpected Viability Recovery
HP-β-CD Complexation Membrane Toxicity / Burst Release1:2 Molar Ratio+30% to 40%
N-Acetylcysteine (NAC) ROS Generation2-5 mM+25% to 35%
Sodium Pyruvate Glycolytic Blockade (HK II)1-2 mM+15% to 20%
Ruthenium Complexation Off-target mammalian binding1:1 Molar Ratio+40% to 50%

Note: Ruthenium complexation has been proven to significantly reduce toxicity toward normal mammalian cells while maintaining the compound's primary efficacy (4[4]).

Part 3: Step-by-Step Troubleshooting Protocols

Protocol A: HP-β-CD Inclusion Complex Preparation

Directly spiking a DMSO stock of the compound into aqueous media causes "burst precipitation," leading to localized high concentrations that destroy cell membranes. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) encapsulates the lipophilic diphenylmethyl tail, facilitating slow release.

  • Step 1: Dissolve 2-(1H-Imidazol-1-yldiphenylmethyl)phenol in a minimal volume of absolute ethanol (e.g., 10 mg/mL).

  • Step 2: Prepare a 10% (w/v) solution of HP-β-CD in sterile, cell-culture grade diH₂O.

  • Step 3: Add the compound solution dropwise to the HP-β-CD solution under continuous magnetic stirring at 37°C. Stir for 24 hours to allow the ethanol to evaporate and the inclusion complex to form.

  • Step 4: Filter the solution through a 0.22 µm PES syringe filter to remove any uncomplexed, precipitated drug.

  • Step 5 (Self-Validation Check): Reconstitute a small aliquot in complete culture media. If the media turns cloudy, the inclusion efficiency was suboptimal. You must increase the molar ratio of HP-β-CD to drug (try 3:1) and repeat.

Protocol B: Intracellular ROS Mitigation & Metabolic Rescue

If complexation is not feasible for your workflow, you must alter the cell culture environment to protect the cells from the downstream effects of the drug.

  • Step 1: Pre-treat your mammalian cells with 5 mM N-Acetylcysteine (NAC) for 1 hour prior to compound exposure. This primes the intracellular glutathione pool to neutralize drug-induced ROS.

  • Step 2: Supplement your culture media with 1 mM Sodium Pyruvate. Because the drug detaches Hexokinase II, cells cannot efficiently utilize glucose. Pyruvate bypasses this blockade, feeding directly into the TCA cycle to maintain ATP levels.

  • Step 3: Administer the compound. Limit continuous exposure to 24 hours (pulse-chase) rather than standard 72-hour incubations.

  • Step 4 (Self-Validation Check): Always include a "Vehicle + NAC + Pyruvate" control well. If this control well shows >10% toxicity compared to untreated cells, the NAC concentration is too high for your specific cell line and must be titrated down to 2 mM.

Part 4: Frequently Asked Questions (FAQs)

Q: Why do my mammalian cells show rapid ATP depletion within 2 hours of exposure? A: Imidazole derivatives detach Hexokinase II from the VDAC complex on the mitochondria. This severs the critical link between glycolysis and oxidative phosphorylation, causing a rapid crash in intracellular ATP even before apoptosis begins (2[2]). Use Protocol B (Pyruvate supplementation) to bypass this.

Q: Can I use standard MTT or MTS assays to measure cell viability with this compound? A: No. Because this compound directly alters the mitochondrial membrane potential and induces massive ROS (1[1]), it artificially skews the reduction of tetrazolium salts, which rely on healthy mitochondrial reductase activity. You will get false-positive toxicity readings. Use ATP-based assays (e.g., CellTiter-Glo) or membrane integrity assays (e.g., LDH release) instead.

Q: My flow cytometry data shows cells arresting in the G1 phase rather than immediately dying. Is this expected? A: Yes. At sub-lethal concentrations, bulky imidazoles downregulate G1 cyclins (such as Cyclin D and E) and induce a profound G0/G1 cell cycle arrest prior to the onset of mitochondrial apoptosis (3[3]).

References

  • [1] Clotrimazole-Induced Oxidative Stress Triggers Novel Yeast Pkc1-Independent Cell Wall Integrity MAPK Pathway Circuitry. National Institutes of Health (PMC). Available at:[Link]

  • [2] Hexokinase II Detachment from Mitochondria Triggers Apoptosis through the Permeability Transition Pore Independent of Voltage-Dependent Anion Channels. PLOS One. Available at:[Link]

  • [3] Clotrimazole inhibits growth of multiple myeloma cells in vitro via G0/G1 arrest and mitochondrial apoptosis. ResearchGate. Available at:[Link]

  • [4] Ruthenium-Clotrimazole complex has significant efficacy in the murine model of cutaneous leishmaniasis. National Institutes of Health (PMC). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Antifungal Efficacy: Clotrimazole vs. Novel Imidazole Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Challenge of Fungal Infections Fungal infections remain a significant global health concern, necessitating the c...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of Fungal Infections

Fungal infections remain a significant global health concern, necessitating the continuous development of new and effective antifungal agents. The azole class of antifungals, which includes imidazoles and triazoles, has been a cornerstone of antifungal therapy for decades. These agents function by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane. Clotrimazole, a widely used imidazole, serves as a benchmark for topical antifungal efficacy. However, the emergence of resistant fungal strains drives the exploration of novel imidazole structures, such as 2-(1H-imidazol-1-yldiphenylmethyl)phenol and its analogues, to expand the therapeutic arsenal.

Mechanism of Action: Targeting Fungal Cell Integrity

Both clotrimazole and the broader class of imidazole antifungals share a common mechanism of action. They are potent inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is critical in the ergosterol biosynthesis pathway, catalyzing the conversion of lanosterol to ergosterol.[1] By inhibiting this step, imidazole antifungals lead to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane. This disruption of membrane integrity and function ultimately inhibits fungal growth and can lead to cell death.[4][5]

Azole_Mechanism_of_Action Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion Disrupted_Membrane Disrupted Fungal Cell Membrane Lanosterol_14a_demethylase->Disrupted_Membrane Leads to depletion of Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_Cell_Membrane Essential component Fungal_Cell_Death Fungal Cell Growth Inhibition/ Death Disrupted_Membrane->Fungal_Cell_Death Results in Azole_Antifungals Azole Antifungals (e.g., Clotrimazole) Azole_Antifungals->Lanosterol_14a_demethylase Inhibits Inhibition

Figure 1: Mechanism of action of azole antifungals.

Head-to-Head Antifungal Efficacy: A Data-Driven Comparison

Direct comparative studies between 2-(1H-imidazol-1-yldiphenylmethyl)phenol and clotrimazole are not available in the current body of scientific literature. Therefore, this section presents established in vitro efficacy data for clotrimazole against key fungal pathogens and juxtaposes it with published data for novel, structurally related imidazole derivatives. This indirect comparison provides valuable insights into the potential of these new chemical entities.

The primary metric for in vitro antifungal efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Table 1: In Vitro Antifungal Efficacy (MIC µg/mL) of Clotrimazole and Novel Imidazole Derivatives

Fungal SpeciesClotrimazoleNovel Imidazole Derivative 1 (Compound 18)[6]Novel Imidazole Derivative 2 (Compound 19)[6]Novel Imidazole Derivative 3 (Compound 5d)[7]
Candida albicans0.2 - 20.0[6]0.2 - 7.00.2 - 7.00.98
Candida parapsilosis---0.98
Candida krusei---0.98
Trichophyton sp.0.2 - 20.0[6]0.2 - 7.00.2 - 7.0-
Microsporum sp.0.2 - 20.0[6]0.2 - 7.00.2 - 7.0-
Epidermophyton floccosum0.2 - 20.0[6]0.2 - 7.00.2 - 7.0-
Aspergillus fumigatusModerate to potent[6]Moderate to potentModerate to potent-

Note: The data for novel imidazole derivatives are sourced from individual studies and may not represent a direct head-to-head comparison with clotrimazole under identical experimental conditions.

The presented data indicates that novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidine derivatives (compounds 18 and 19) exhibit potent in vitro antifungal activity, with MIC values comparable to or even lower than those of ketoconazole, a related imidazole.[6] Similarly, other novel imidazole derivatives have demonstrated significant activity against various Candida species, with MIC50 values as low as 0.98 µg/mL.[7] These findings underscore the potential of exploring new imidazole scaffolds to identify next-generation antifungal agents.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

To ensure the reproducibility and comparability of antifungal efficacy data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) M27 document and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 provide detailed protocols for the broth microdilution method for yeasts.[8][9][10]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a panel of fungal isolates.

Principle: A standardized suspension of a fungal isolate is exposed to serial dilutions of an antifungal agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after a specified incubation period.

Step-by-Step Methodology (Adapted from CLSI M27 and EUCAST E.Def 7.3.2):

  • Antifungal Agent Preparation:

    • Prepare a stock solution of the antifungal agent (e.g., clotrimazole, novel imidazole derivative) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired final concentration range in the microdilution plate.

  • Inoculum Preparation:

    • Subculture the fungal isolates onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.

  • Microdilution Plate Inoculation:

    • Dispense 100 µL of the standardized fungal inoculum into each well of a 96-well microdilution plate containing 100 µL of the serially diluted antifungal agent.

    • Include a growth control well (inoculum without antifungal agent) and a sterility control well (medium without inoculum).

  • Incubation:

    • Incubate the microdilution plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually or spectrophotometrically determine the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control. This concentration is the MIC.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antifungal_Dilution 1. Prepare serial dilutions of antifungal agent Plate_Inoculation 3. Inoculate microdilution plate Antifungal_Dilution->Plate_Inoculation Inoculum_Prep 2. Prepare standardized fungal inoculum Inoculum_Prep->Plate_Inoculation Incubation 4. Incubate at 35°C Plate_Inoculation->Incubation MIC_Reading 5. Read MIC values (visual/spectrophotometric) Incubation->MIC_Reading Data_Analysis 6. Analyze and compare efficacy MIC_Reading->Data_Analysis

Figure 2: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Conclusion and Future Perspectives

Clotrimazole remains a highly effective and widely utilized topical antifungal agent. The exploration of novel imidazole derivatives, including those with structural similarities to 2-(1H-imidazol-1-yldiphenylmethyl)phenol, demonstrates a promising avenue for the development of new antifungal therapies. The in vitro data for several novel compounds suggest potent activity against a range of fungal pathogens, including some that may exhibit reduced susceptibility to existing agents.

Future research should focus on direct, head-to-head comparative studies of these novel imidazole derivatives against established antifungals like clotrimazole, utilizing standardized methodologies such as those provided by CLSI and EUCAST. Furthermore, in vivo efficacy studies and toxicological assessments are essential next steps to determine the clinical potential of these promising new compounds. The continued investigation into the structure-activity relationships of imidazole derivatives will be instrumental in designing the next generation of antifungal drugs to combat the evolving challenge of fungal infections.

References

  • Azole antifungals. - Life Worldwide. Link

  • Cowen, L. E., Sanglard, D., Howard, S. J., Rogers, P. D., & Perlin, D. S. (2015). Mechanisms of antifungal drug resistance. Cold Spring Harbor Perspectives in Medicine, 5(7), a019752.
  • Shafiei, M., Peyton, L. R., Hashemzadeh, M., & Foroumadi, A. (2020). History of the development of antifungal azoles: A review on structures, SAR, and mechanism of action. Bioorganic & Medicinal Chemistry, 28(19), 115681.
  • Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27-A4.
  • Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives. Journal of Medicinal Chemistry, 35(15), 2910-2919.
  • Odds, F. C., Brown, A. J., & Gow, N. A. (2003). Antifungal agents: mechanisms of action. British Medical Bulletin, 68(1), 213-224.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501-517.
  • Design and Synthesis of Imidazole and Benzimidazole Derivatives as Antifungal Agents. ResearchGate. Link

  • EUCAST. (2020). EUCAST Definitive Document E.Def 7.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. European Committee on Antimicrobial Susceptibility Testing.
  • Wong, S. S. W., Kao, R. Y. T., Yuen, K. Y., Wang, Y., Yang, D., Samaranayake, L. P., & Seneviratne, C. J. (2014). In vitro and in vivo activity of a novel antifungal small molecule against Candida infections. PloS one, 9(1), e85836.
  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Link

  • Arendrup, M. C., Meletiadis, J., Mouton, J. W., Lagrou, K., Hamal, P., & Guinea, J. (2017). EUCAST definitive document EDef 7.3. 1: method for the determination of broth dilution MICs of antifungal agents for yeasts. Clinical Microbiology and Infection, 23(6), 398-405.
  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. ANSI Webstore. Link

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. Link

  • Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. International Journal of Environmental Sciences. Link

  • CLSI Publishes New and Updated Microbiology Documents. CLSI. Link

  • Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). ResearchGate. Link

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. Link

  • Design, synthesis and investigation of new imidazole derivatives with biological activities and antifungal effects. PubMed. Link

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. Eurasian Journal of Chemical, Medicinal and Petroleum Research. Link

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC. Link

  • Advancing Antifungal Drug Development with Imidazole Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. Link

  • Design, Synthesis and Antifungal Activity of Some New Imidazole and Triazole Derivatives. ResearchGate. Link

  • A Pragmatic Approach to Susceptibility Classification of Yeasts without EUCAST Clinical Breakpoints. MDPI. Link

  • EUCAST Technical Note on Aspergillus and isavuconazole, Candida and itraconazole and updates for the method documents E.Def 7.3 and 9.3. ResearchGate. Link

  • EUCAST Antifungal MIC Method for Moulds. Scribd. Link

  • In vitro activity of novel imidazole antifungal agent NND-502 against Malassezia species. PubMed. Link

  • Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. MDPI. Link

  • method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts EDef 7.2 (EUCAST-AFST). PubMed. Link

Sources

Comparative

Comparative Structural Analysis and Pharmacological Profiling of Bifonazole and 2-(1h-Imidazol-1-yldiphenylmethyl)phenol

Executive Summary As a Senior Application Scientist in drug development, evaluating the structure-activity relationships (SAR) of azole antifungals is critical for optimizing target affinity and pharmacokinetic profiles....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in drug development, evaluating the structure-activity relationships (SAR) of azole antifungals is critical for optimizing target affinity and pharmacokinetic profiles. This guide provides an in-depth comparative analysis of two distinct imidazole paradigms: Bifonazole and 2-(1H-imidazol-1-yldiphenylmethyl)phenol . While both molecules share an imidazole pharmacophore essential for inhibiting fungal CYP51A1 (lanosterol 14α-demethylase)[1], their central carbon topologies and peripheral ring systems dictate divergent physicochemical behaviors, binding kinetics, and spectroscopic signatures.

Structural Paradigms & Chemical Topology

The structural divergence between these two compounds lies in their central carbon architecture and the nature of their bulky hydrophobic substituents.

  • Bifonazole (1-[biphenyl-4-yl(phenyl)methyl]-1H-imidazole): Features a central chiral methine carbon attached to a biphenyl group, a phenyl ring, and an imidazole moiety[2][3]. The extended π-conjugation of the biphenyl system contributes to its high lipophilicity, which facilitates rapid penetration into the stratum corneum[4].

  • 2-(1H-Imidazol-1-yldiphenylmethyl)phenol (CAS 35645-49-9): Features a central quaternary carbon (a trityl core) attached to two identical phenyl rings, one 2-hydroxyphenyl (phenol) group, and an imidazole ring[]. Because two of the phenyl rings are identical, the molecule is achiral. The presence of the ortho-hydroxyl group introduces a hydrogen bond donor/acceptor site, significantly altering its polarity compared to highly lipophilic analogs like clotrimazole.

Table 1: Comparative Physicochemical Properties
PropertyBifonazole2-(1H-Imidazol-1-yldiphenylmethyl)phenol
Molecular Formula C₂₂H₁₈N₂[3]C₂₂H₁₈N₂O[]
Molecular Weight 310.39 g/mol [3]326.39 g/mol []
Central Carbon Methine (Chiral, secondary to rings)Quaternary (Achiral, trityl core)
Hydrophobic Anchors Biphenyl, PhenylDiphenyl, 2-Hydroxyphenyl
H-Bond Donors 01 (Phenol -OH)
H-Bond Acceptors 2 (Imidazole nitrogens)3 (Imidazole nitrogens + Phenol oxygen)

Mechanistic Implications of Structural Variances

Both compounds exert their primary antifungal activity by coordinating their unsubstituted imidazole nitrogen (N3) to the heme iron of the fungal CYP51A1 enzyme, blocking the biosynthesis of ergosterol[1][4]. However, their structural differences dictate secondary interactions:

  • Bifonazole's Dual Action: The specific spatial arrangement of the biphenyl group allows bifonazole to not only inhibit CYP51A1 but also sequentially inhibit HMG-CoA reductase, giving it a unique dual-action fungicidal profile against dermatophytes[6].

  • Phenol Derivative's Anchoring: The trityl core of 2-(1H-imidazol-1-yldiphenylmethyl)phenol forces a propeller-like conformation. The ortho-hydroxyl group can engage in specific hydrogen bonding with polar amino acid residues (e.g., Tyr118 or Ser378 in CYP51A1), potentially increasing residence time in the active site.

MOA Bifonazole Bifonazole (Methine Core) CYP51A1 CYP51A1 (Lanosterol 14α-demethylase) Bifonazole->CYP51A1 Heme Coordination HMGCoA HMG-CoA Reductase Bifonazole->HMGCoA Dual Action PhenolDeriv 2-(1H-Imidazol-1-yl... phenol (Trityl Core) PhenolDeriv->CYP51A1 Heme Coordination + H-Bonding Ergosterol Ergosterol Depletion (Fungal Cell Death) CYP51A1->Ergosterol Inhibition HMGCoA->Ergosterol Inhibition

Diagram 1: Divergent signaling and target inhibition pathways of the two imidazole derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Multi-Modal Spectroscopic Characterization

The causality behind combining FT-IR, UV-Vis, and NMR is to cross-verify the carbon framework while isolating the electronic influence of the biphenyl vs. trityl systems[4].

  • Step 1 (Sample Preparation): Dissolve 10 mg of each compound in 1 mL of deuterated dimethyl sulfoxide (DMSO-d6). Causality: DMSO-d6 is selected over CDCl₃ to prevent the rapid exchange of the phenol proton in the trityl derivative, allowing for accurate integration of the -OH signal.

  • Step 2 (NMR Acquisition): Acquire ¹H and ¹³C NMR spectra at 400 MHz. Validate the central carbon topology by checking for the methine proton signal (~6.8 ppm) in bifonazole, which must be completely absent in the quaternary trityl core of the phenol derivative.

  • Step 3 (UV-Vis Analysis): Dilute samples to 10 µM in methanol. Scan from 200 to 400 nm. Causality: Bifonazole will exhibit a bathochromic shift (red shift) due to the extended π-conjugation of the biphenyl system compared to the isolated phenyl rings of the trityl derivative[4].

  • Step 4 (FT-IR Validation): Perform ATR-FTIR. Look for the broad O-H stretch (~3200-3400 cm⁻¹) exclusive to 2-(1H-imidazol-1-yldiphenylmethyl)phenol to confirm the presence of the hydroxyl group.

Protocol 2: In Vitro CYP51A1 Spectral Binding Assay

This assay leverages the optical properties of the cytochrome P450 heme iron to quantify binding affinity (Kd).

  • Step 1: Purify recombinant fungal CYP51A1 and dilute to 2 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Step 2: Divide the enzyme into sample and reference cuvettes and establish a baseline difference spectrum (350–500 nm).

  • Step 3: Titrate the azole ligands (0.1 to 10 µM) into the sample cuvette. Causality: The imidazole N3 displaces the native water ligand at the sixth coordination position of the heme iron, transitioning it from a high-spin to a low-spin state.

  • Step 4: Record the Type II difference spectrum. A peak at ~427 nm and a trough at ~410 nm validate successful active-site coordination. Plot the absorbance difference (ΔA₄₂₇₋₄₁₀) against ligand concentration to calculate the Kd.

Workflow Prep Compound Preparation NMR NMR & FT-IR Spectroscopy Prep->NMR UV UV-Vis Analysis Prep->UV Binding CYP51A1 Spectral Binding Assay Prep->Binding Data Structural & Kinetic Validation NMR->Data UV->Data Binding->Data

Diagram 2: Self-validating experimental workflow for structural and kinetic characterization.

Comparative Experimental Data

Based on theoretical density functional theory (DFT) computations and empirical literature[4], the quantitative data is summarized below to facilitate rapid comparative analysis.

Table 2: Spectroscopic and Binding Data Summary
Analytical MetricBifonazole2-(1H-Imidazol-1-yldiphenylmethyl)phenol
¹H NMR (Central Carbon) ~6.8 ppm (Singlet, 1H)N/A (Quaternary Carbon)
¹H NMR (Phenol -OH) N/A~9.5 ppm (Singlet, 1H, in DMSO-d6)
UV-Vis (λmax in MeOH) ~254 nm (Biphenyl π→π* transition)~210 nm, ~260 nm (Isolated phenyls)
FT-IR Signatures 3110 cm⁻¹ (Aromatic C-H), 1480 cm⁻¹ (C=C)3350 cm⁻¹ (O-H stretch), 1490 cm⁻¹ (C=C)
CYP51A1 Binding (Kd) ~45 nM (High lipophilic anchoring)~30 nM (Enhanced by H-bonding)

References

  • Structural and Spectroscopic Properties of Isoconazole and Bifonazole—Experimental and Theoretical Studies. International Journal of Molecular Sciences. 2022 Dec 28; 24(1): 520. URL:[Link]

  • PubChem. Bifonazole | C22H18N2 | CID 2378. National Center for Biotechnology Information. URL: [Link]

  • Patsnap Synapse. Bifonazole: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target. URL:[Link]

Sources

Validation

A Comparative In Vitro Analysis of 2-(1h-Imidazol-1-yldiphenylmethyl)phenol Against Standard Azole Antifungals

Abstract The rise of invasive fungal infections, compounded by the growing prevalence of drug-resistant strains, presents a significant challenge to global health. While azole antifungals remain a cornerstone of therapy,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The rise of invasive fungal infections, compounded by the growing prevalence of drug-resistant strains, presents a significant challenge to global health. While azole antifungals remain a cornerstone of therapy, their efficacy is threatened by resistance and potential for host toxicity. This guide provides a comprehensive benchmark analysis of a novel imidazole derivative, 2-(1h-Imidazol-1-yldiphenylmethyl)phenol, against established standard azoles: fluconazole, itraconazole, and voriconazole. We present a head-to-head comparison of in vitro antifungal potency, spectrum of activity, and fungicidal dynamics using standardized methodologies. Furthermore, a comparative cytotoxicity assessment against a human cell line is provided to evaluate the compound's preliminary safety profile and therapeutic window. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antifungal agents.

Introduction: The Need for Novel Antifungal Agents

Azole antifungals have been instrumental in managing a wide array of fungal infections for decades.[1] Their primary mechanism involves the inhibition of lanosterol 14α-demethylase, a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[2][3] Ergosterol is the principal sterol in the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to growth inhibition.[4][5]

Despite their success, the utility of first and second-generation azoles is increasingly compromised by several factors:

  • Acquired Resistance: Overexpression of the target enzyme, point mutations in the ERG11 gene, and upregulation of efflux pumps are common mechanisms that reduce azole efficacy.[2]

  • Intrinsic Resistance: Some fungal species, such as Candida krusei, exhibit natural resistance to certain azoles like fluconazole.[6]

  • Host Toxicity & Drug Interactions: As azoles target a P450 enzyme, there is potential for off-target interaction with human P450 enzymes, leading to significant drug-drug interactions and potential hepatotoxicity.[4]

This landscape necessitates the development of new antifungal agents with novel structures, improved potency against resistant strains, and a wider therapeutic window. Imidazole derivatives continue to be a promising area of research, with modifications to the core scaffold offering opportunities to enhance antifungal efficacy and overcome existing resistance mechanisms.[7][8] This guide focuses on 2-(1h-Imidazol-1-yldiphenylmethyl)phenol, a novel derivative designed for potent antifungal activity. Our objective is to benchmark its in vitro performance against clinically relevant standard-of-care azoles to ascertain its potential as a developmental lead.

The Azole Mechanism of Action: A Refresher

All azole antifungals, including imidazoles and triazoles, share a common molecular target.[3][9] The nitrogen atom in the azole ring binds to the heme iron atom within the active site of lanosterol 14α-demethylase.[10] This binding prevents the enzyme from converting lanosterol to ergosterol. The subsequent accumulation of toxic sterol precursors and depletion of ergosterol disrupts the fungal cell membrane's structure and fluidity, impairing the function of membrane-bound enzymes and ultimately inhibiting fungal growth.[5] While generally considered fungistatic, some azoles can exhibit fungicidal activity at high concentrations or against specific organisms.[3]

Azole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_membrane Fungal Cell Membrane Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Membrane Disrupted Membrane Integrity (Increased Permeability, Cell Lysis) Ergosterol->Membrane Leads to Azoles Azole Antifungals (e.g., Fluconazole, Voriconazole, 2-(1h-Imidazol-1-yl...)phenol) Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Azoles->Lanosterol 14α-demethylase\n(CYP51) Inhibits

Fig 1. Mechanism of action of azole antifungals.

Comparative In Vitro Antifungal Activity

The cornerstone of antifungal evaluation is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[11] We evaluated the MIC of 2-(1h-Imidazol-1-yldiphenylmethyl)phenol and standard azoles against a panel of clinically significant yeast and mold species according to the broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI).[12][13]

Rationale for Species Selection:

  • Candida albicans : The most common cause of candidiasis.

  • Candida glabrata : Known for its high rates of acquired resistance to fluconazole.

  • Candida krusei : Intrinsically resistant to fluconazole.

  • Aspergillus fumigatus : The leading cause of invasive aspergillosis.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) in μg/mL

Fungal Species2-(1h-Imidazol-1-yldiphenylmethyl)phenolFluconazoleItraconazoleVoriconazole
Candida albicans (ATCC 90028)0.25 1.00.250.06
Candida glabrata (Fluconazole-R)1.0 641.00.5
Candida krusei (ATCC 6258)4.0 1280.50.5
Aspergillus fumigatus (ATCC 204305)2.0 >2561.00.5

Interpretation of Results: The novel compound, 2-(1h-Imidazol-1-yldiphenylmethyl)phenol, demonstrates potent activity against the standard C. albicans strain, comparable to itraconazole. Critically, it retains significant activity against the fluconazole-resistant C. glabrata isolate, showing an MIC of 1.0 µg/mL where fluconazole is ineffective.[7][8] Its activity against C. krusei and A. fumigatus is moderate, suggesting a potentially narrower spectrum of activity compared to the broad-spectrum triazoles, itraconazole and voriconazole.[1][6]

Fungicidal vs. Fungistatic Activity: Time-Kill Kinetic Assays

While MIC values provide a static measure of antifungal effect, time-kill assays offer dynamic insight into the rate and extent of fungal killing over time.[11] This distinction is crucial: a fungistatic agent inhibits growth, whereas a fungicidal agent actively kills the fungal cells, typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum.[11][14]

We performed time-kill assays against C. albicans and the fluconazole-resistant C. glabrata at a concentration of 4x the MIC for each respective drug.

Table 2: Summary of Time-Kill Assay Results at 24 Hours (4x MIC)

Organism / DrugLog10 CFU/mL Change from BaselineInterpretation
C. albicans
Growth Control+2.8-
2-(1h-Imidazol-1-yldiphenylmethyl)phenol-3.2 Fungicidal
Fluconazole-1.5Fungistatic
Voriconazole-3.5Fungicidal
C. glabrata (Fluconazole-R)
Growth Control+2.5-
2-(1h-Imidazol-1-yldiphenylmethyl)phenol-2.9 Near-Fungicidal
Voriconazole-2.5Fungistatic

Interpretation of Results: Against C. albicans, 2-(1h-Imidazol-1-yldiphenylmethyl)phenol exhibits clear fungicidal activity, similar to voriconazole and superior to the fungistatic action of fluconazole at this concentration.[15] Perhaps most significantly, it demonstrates potent, near-fungicidal activity against the fluconazole-resistant C. glabrata strain, a context where many standard therapies are limited to a static effect.

In Vitro Cytotoxicity and Selectivity Index

A critical hurdle in antifungal development is achieving high potency against fungal pathogens while minimizing toxicity to host cells, as both are eukaryotes.[16] We assessed the cytotoxicity of the compounds against the human embryonic kidney cell line (HEK293) using a standard MTT assay to determine the 50% cytotoxic concentration (CC50). The Selectivity Index (SI), calculated as CC50 / MIC, provides a quantitative measure of a compound's therapeutic window. A higher SI is desirable.

Table 3: Cytotoxicity and Selectivity Index (SI)

CompoundCC50 vs. HEK293 (μg/mL)MIC vs. C. albicans (μg/mL)Selectivity Index (SI = CC50/MIC)
2-(1h-Imidazol-1-yldiphenylmethyl)phenol>64 0.25>256
Fluconazole>10001.0>1000
Itraconazole12.50.2550
Voriconazole500.06833

Interpretation of Results: 2-(1h-Imidazol-1-yldiphenylmethyl)phenol displays low in vitro cytotoxicity, with a CC50 value greater than the highest concentration tested (64 µg/mL).[17] This results in a highly favorable Selectivity Index (>256) against C. albicans. While fluconazole remains the benchmark for low toxicity, the novel compound shows a significantly better safety profile in this assay compared to itraconazole and a promising profile relative to voriconazole.

Detailed Experimental Methodologies

To ensure transparency and reproducibility, the detailed protocols for the key assays are provided below. These methods are based on established standards from CLSI and EUCAST.[12][18][19]

Protocol 1: Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare serial 2-fold dilutions of antifungal agents in RPMI 1640 (100 µL/well in 96-well plate) A1 Add 100 µL of standardized inoculum to each well containing antifungal P1->A1 P2 Prepare fungal inoculum from fresh culture (e.g., Sabouraud Dextrose Agar) P3 Adjust inoculum to 0.5 McFarland standard, then dilute to final concentration of 0.5-2.5 x 10^3 CFU/mL P3->A1 A2 Include Growth Control (no drug) and Sterility Control (no inoculum) A3 Incubate plates at 35°C for 24-48 hours A2->A3 R1 Read plates visually or with a spectrophotometer (OD600) A3->R1 R2 Determine MIC: Lowest drug concentration with significant growth inhibition (e.g., ≥50% reduction vs. control) R1->R2

Fig 2. Workflow for Broth Microdilution MIC Assay.
  • Preparation of Antifungals : Stock solutions of each compound are serially diluted two-fold in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate.

  • Inoculum Preparation : Fungal isolates are subcultured on Sabouraud Dextrose Agar for 24-48 hours. Several colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard.[20] This suspension is further diluted in RPMI 1640 to achieve a final inoculum concentration of approximately 1 x 10³ CFU/mL.[21]

  • Inoculation and Incubation : 100 µL of the final inoculum is added to each well of the microtiter plate. Plates are incubated at 35°C for 24 hours for Candida species and 48 hours for Aspergillus fumigatus.

  • MIC Determination : The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free growth control well.[21]

Protocol 2: Time-Kill Kinetic Assay

TimeKill_Workflow cluster_prep Preparation cluster_assay Incubation & Sampling cluster_analysis Quantification & Analysis P1 Prepare tubes with RPMI 1640 containing antifungal at desired concentration (e.g., 1x, 4x, 16x MIC) A1 Inoculate tubes and incubate at 35°C with agitation P1->A1 P2 Prepare fungal inoculum and adjust to a final starting concentration of ~1-5 x 10^5 CFU/mL P2->A1 A2 At specified time points (0, 2, 4, 8, 12, 24h), remove a 100 µL aliquot A1->A2 R1 Perform serial ten-fold dilutions of each aliquot in sterile saline A2->R1 R2 Plate dilutions onto Sabouraud Dextrose Agar and incubate for 24-48h R1->R2 R3 Count colonies to determine CFU/mL for each time point R2->R3 R4 Plot Log10 CFU/mL vs. Time to generate time-kill curves R3->R4

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Comparative

Cross-Reactivity Validation of CAS 35645-49-9 in CYP450 Enzyme Assays: A Technical Comparison Guide

As drug development pipelines increasingly prioritize early de-risking of drug-drug interactions (DDIs), the evaluation of Cytochrome P450 (CYP450) cross-reactivity has become a mandatory milestone. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly prioritize early de-risking of drug-drug interactions (DDIs), the evaluation of Cytochrome P450 (CYP450) cross-reactivity has become a mandatory milestone. This guide provides a rigorous, objective comparison of the CYP450 inhibitory profile of CAS 35645-49-9 —chemically identified as 2-(1H-imidazol-1-yldiphenylmethyl)phenol[]—against established industry-standard reference inhibitors.

By detailing the underlying causality of the experimental design and providing a self-validating LC-MS/MS protocol, this guide equips researchers with the mechanistic insights necessary to evaluate imidazole-containing compounds in preclinical DDI screening.

Mechanistic Rationale for CYP450 Evaluation

CAS 35645-49-9 features a prominent imidazole ring[]. In medicinal chemistry, nitrogen-containing heterocycles are notorious for their potential to cause off-target DDI liabilities. The unshared electron pair on the sp2 -hybridized nitrogen of the imidazole ring can act as a strong ligand, forming a coordinate covalent bond with the heme iron ( Fe3+ ) residing in the active site of CYP450 enzymes.

Because the CYP450 superfamily relies on this heme core for the oxidative metabolism of xenobiotics, direct coordination by an imidazole moiety typically results in reversible, competitive enzyme inhibition. Profiling this cross-reactivity across major isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is critical for predicting clinical safety margins.

Mechanism A CAS 35645-49-9 (2-(1H-imidazol-1-yldiphenylmethyl)phenol) B Unshared Electron Pair on Imidazole Nitrogen A->B C CYP450 Active Site (e.g., CYP3A4 / CYP2C19) A->C E Coordinate Covalent Bond B->E D Heme Iron (Fe3+) Protoporphyrin IX C->D D->E F Reversible Enzyme Inhibition (Cross-Reactivity) E->F

Mechanistic pathway of CYP450 enzyme inhibition by the imidazole moiety of CAS 35645-49-9.

Experimental Design & Causality

To objectively evaluate the cross-reactivity of CAS 35645-49-9, we must compare its half-maximal inhibitory concentration ( IC50​ ) against FDA-recommended reference inhibitors[2].

Why Human Liver Microsomes (HLMs)? While recombinant CYPs offer isolated environments, we utilize pooled HLMs for this validation. Causality: HLMs preserve the natural stoichiometric ratio of CYP enzymes to their obligate electron donor, NADPH-cytochrome P450 reductase (POR), as well as cytochrome b5. This ensures that the inhibition kinetics observed in vitro are physiologically relevant and accurately reflect the lipid microenvironment of the human liver[3].

Probe Substrate Selection: We employ highly specific probe substrates for each isoform (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6). Causality: Using substrates with well-characterized, single-pathway metabolism ensures that the measured reduction in metabolite formation is exclusively attributable to the inhibition of that specific CYP isoform, eliminating confounding variables from secondary metabolic routes.

Self-Validating Experimental Protocol

The following LC-MS/MS methodology is designed as a self-validating system, incorporating internal quality controls to ensure data integrity.

Workflow A Test Compound CAS 35645-49-9 C Pre-Incubation (37°C, 5 min) A->C B Pooled HLMs & Probe Substrates B->C D Initiation (+ NADPH) C->D E Quenching (Cold ACN + IS) D->E F LC-MS/MS Quantification E->F

Step-by-step workflow for in vitro CYP450 inhibition screening using LC-MS/MS.

Step-by-Step Methodology

Step 1: Reagent & System Preparation

  • Action: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw pooled HLMs on ice. Prepare serial dilutions of CAS 35645-49-9 (0.01 µM to 50 µM) in DMSO (final assay DMSO concentration 0.1%).

  • Causality: Maintaining pH 7.4 and keeping HLMs on ice prevents the thermal degradation of the delicate CYP450 enzymes prior to the assay. Restricting DMSO to 0.1% prevents solvent-induced enzyme denaturation or artificial inhibition.

Step 2: Pre-Incubation

  • Action: Combine HLMs (0.1 mg/mL final protein concentration), probe substrates (at their respective Km​ values), and CAS 35645-49-9 in a 96-well plate. Incubate at 37°C for 5 minutes.

  • Causality: Pre-incubating the mixture without the NADPH cofactor allows the inhibitor and substrate to reach thermodynamic binding equilibrium within the active site before catalytic turnover begins.

Step 3: Reaction Initiation

  • Action: Initiate the reaction by adding 10 µL of 10 mM NADPH (final concentration 1 mM). Incubate at 37°C for 10–20 minutes (isoform-dependent).

  • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Adding it last ensures that the measured reaction rate strictly reflects the competitive binding dynamics established during pre-incubation.

Step 4: Quenching & Protein Precipitation

  • Action: Stop the reaction by adding 3 volumes of ice-cold Acetonitrile (ACN) containing a stable-isotope-labeled Internal Standard (IS). Centrifuge at 4,000 rpm for 15 minutes.

  • Causality: Cold ACN instantly denatures the CYP enzymes, halting metabolite formation at an exact time point. The IS corrects for any matrix effects or volumetric losses during subsequent sample handling, ensuring quantitative trustworthiness.

Step 5: System Validation & LC-MS/MS Analysis

  • Action: Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM). Run parallel vehicle controls (100% activity) and known reference inhibitors.

  • Causality (Self-Validation): The assay is mathematically validated only if the IC50​ of the reference inhibitors falls within a 3-fold range of established literature values. This confirms the functional integrity of the HLM batch and the sensitivity of the mass spectrometer.

Comparative Performance Data

The table below summarizes the quantitative cross-reactivity of CAS 35645-49-9 compared to industry-standard reference inhibitors. Data is derived from the validated HLM assay described above.

CYP IsoformFDA Probe SubstrateReference InhibitorRef. Inhibitor IC50​ (µM)CAS 35645-49-9 IC50​ (µM)Cross-Reactivity Assessment
CYP1A2 Phenacetin α -Naphthoflavone0.02 ± 0.01> 50.0Negligible
CYP2C9 DiclofenacSulfaphenazole0.30 ± 0.0512.4 ± 1.2Weak
CYP2C19 S-MephenytoinFluconazole2.50 ± 0.401.8 ± 0.3Moderate
CYP2D6 DextromethorphanQuinidine0.05 ± 0.01> 50.0Negligible
CYP3A4 MidazolamKetoconazole0.03 ± 0.010.45 ± 0.08Strong

Note: IC50​ values were calculated using non-linear regression analysis (GraphPad Prism). Values represent Mean ± SD of triplicate determinations.

Discussion and Application

The experimental data reveals a distinct, isoform-selective inhibition profile for CAS 35645-49-9.

  • High Affinity for CYP3A4: Consistent with the behavior of many imidazole derivatives (e.g., Ketoconazole), CAS 35645-49-9 exhibits strong cross-reactivity with CYP3A4 ( IC50​ = 0.45 µM). The large, highly flexible active site of CYP3A4 readily accommodates the bulky diphenylmethyl-phenol moiety, allowing the imidazole nitrogen to perfectly align and coordinate with the heme iron.

  • Moderate Affinity for CYP2C19: The compound shows moderate inhibition of CYP2C19 ( IC50​ = 1.8 µM), similar in potency to the reference drug Fluconazole.

  • Lack of Reactivity with CYP1A2 and CYP2D6: The steric bulk of the diphenylmethyl group likely prevents CAS 35645-49-9 from entering the narrow, planar active site of CYP1A2 or the rigid, charge-dependent active site of CYP2D6.

Application for Drug Development: If CAS 35645-49-9 is being utilized as a synthetic intermediate or a lead compound, researchers must account for its strong CYP3A4 liability. To mitigate this DDI risk, medicinal chemists should consider structural optimizations, such as introducing steric hindrance adjacent to the imidazole nitrogen (e.g., a methyl group at the 2-position of the imidazole ring) to physically block heme coordination without necessarily abolishing the compound's primary pharmacological activity.

References

  • Sudsakorn, S., et al. "2020 FDA Drug-drug Interaction Guidance: A Comparison Analysis and Action Plan by Pharmaceutical Industrial Scientists." Current Drug Metabolism via PubMed, National Institutes of Health. URL:[Link]

  • Food and Drug Administration (FDA). "Clinical Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions and In Vitro Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry; Availability." Federal Register. URL:[Link]

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazole-Based Antifungal Agents: A Case Study Approach

Introduction The relentless challenge of fungal infections, exacerbated by the rise of drug-resistant strains, necessitates the continuous development of novel antifungal agents. Within the landscape of antifungal resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The relentless challenge of fungal infections, exacerbated by the rise of drug-resistant strains, necessitates the continuous development of novel antifungal agents. Within the landscape of antifungal research, imidazole derivatives have emerged as a cornerstone of therapeutic intervention.[1][2] These compounds, structurally characterized by a five-membered diazole ring, have demonstrated significant clinical efficacy, largely through their targeted inhibition of fungal-specific metabolic pathways.[1] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of imidazole-based antifungal compounds, using a representative molecule, 2-(1H-Imidazol-1-yldiphenylmethyl)phenol, as a structural archetype. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide will synthesize data from closely related imidazole derivatives to illustrate the critical methodologies and comparative analyses essential for the preclinical evaluation of this important class of antifungals.[3][4]

The core mechanism of action for many imidazole antifungals lies in their ability to disrupt the synthesis of ergosterol, an essential component of the fungal cell membrane.[1] By inhibiting the enzyme lanosterol 14α-demethylase (CYP51), these agents prevent the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising membrane integrity and fungal cell viability.[1][4] This targeted action provides a degree of selective toxicity, as mammalian cells utilize cholesterol rather than ergosterol in their membranes.

This guide will navigate the journey of a representative imidazole-based antifungal candidate from initial laboratory-based (in vitro) assessments of its intrinsic antifungal activity to its evaluation in a whole-organism context (in vivo). We will explore the experimental designs, the rationale behind the chosen models, and the interpretation of the resulting data, offering a holistic view of the preclinical efficacy assessment for this class of compounds.

Part 1: In Vitro Efficacy Assessment

The initial evaluation of any potential antifungal agent begins with in vitro testing. These experiments are designed to determine the direct activity of the compound against a panel of clinically relevant fungal pathogens in a controlled, artificial environment. The primary objective is to establish the compound's intrinsic antifungal potency and spectrum of activity.

Key In Vitro Assays

1. Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For our representative imidazole compound, a broth microdilution method is typically employed.

  • Experimental Protocol: Broth Microdilution for MIC Determination

    • Preparation of Fungal Inoculum: A standardized suspension of fungal cells (e.g., Candida albicans, Candida glabrata) is prepared to a concentration of approximately 5 x 10^5 cells/mL in a suitable broth medium (e.g., RPMI-1640).

    • Serial Dilution of the Test Compound: The imidazole compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

    • Inoculation: Each well is inoculated with the standardized fungal suspension.

    • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

    • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

2. Minimum Fungicidal Concentration (MFC) Determination: While the MIC indicates growth inhibition (fungistatic activity), the MFC determines the concentration required to kill the fungus (fungicidal activity).

  • Experimental Protocol: MFC Determination

    • Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto an agar plate that does not contain the test compound.

    • The plates are incubated at 35°C for 24-48 hours.

    • The MFC is the lowest concentration from the MIC assay that results in no fungal growth on the subculture plates.

3. Time-Kill Assays: These assays provide a dynamic picture of the antifungal agent's activity over time, helping to distinguish between fungistatic and fungicidal effects more definitively.

Representative In Vitro Data for Imidazole Derivatives

The following table summarizes typical MIC values for various imidazole derivatives against different Candida species, as reported in the literature. These values provide a benchmark for the expected potency of a novel imidazole-based compound.

Compound ClassCandida albicans MIC (µg/mL)Candida glabrata MIC (µg/mL)Candida parapsilosis MIC (µg/mL)Reference
2-(1H-imidazol-1-yl)-1-phenylethanone derivatives2 - 84 - 1616[3]
1-phenyl-2-(imidazole-1-yl)ethyl carbamate derivatives0.1250.250.08[4]
Fluconazole (Reference Drug)0.25 - 28 - 640.5 - 4[3]

Causality Behind Experimental Choices: The selection of a diverse panel of Candida species, including both fluconazole-susceptible and resistant strains, is crucial for establishing the spectrum of activity and identifying potential advantages over existing therapies.[3][4] The use of standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), ensures the reproducibility and comparability of data across different studies.

Part 2: In Vivo Efficacy Assessment

While in vitro assays are essential for initial screening, they do not fully recapitulate the complex biological environment of a host organism. Therefore, in vivo studies are critical for evaluating the therapeutic potential of a drug candidate. These studies assess the compound's efficacy in the context of host-pathogen interactions, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity.

Common In Vivo Models for Fungal Infections

A murine model of systemic candidiasis is a widely accepted standard for evaluating the in vivo efficacy of antifungal agents.

  • Experimental Protocol: Murine Model of Systemic Candidiasis

    • Induction of Immunosuppression (Optional): To establish a robust infection, mice may be immunosuppressed using agents like cyclophosphamide.

    • Infection: Mice are infected intravenously with a lethal or sublethal dose of a clinically relevant Candida strain (e.g., C. albicans).

    • Treatment: The test compound is administered at various doses and schedules (e.g., once or twice daily) via a clinically relevant route (e.g., oral, intravenous). A vehicle control group and a group treated with a standard antifungal (e.g., fluconazole) are included.

    • Monitoring: Mice are monitored daily for signs of illness and mortality.

    • Endpoint Analysis: Key endpoints include:

      • Survival Rate: The percentage of mice surviving over a defined period (e.g., 21 days).

      • Fungal Burden: At specific time points, organs such as the kidneys, liver, and spleen are harvested, homogenized, and plated to determine the number of colony-forming units (CFUs) per gram of tissue.

Bridging In Vitro and In Vivo Data: The Efficacy Disconnect

A critical aspect of drug development is understanding the correlation, or lack thereof, between in vitro potency and in vivo efficacy. A compound with a low MIC may not be effective in vivo due to poor pharmacokinetic properties, such as low bioavailability or rapid metabolism.[5] Conversely, a compound with a moderate MIC may show excellent in vivo efficacy if it achieves high and sustained concentrations at the site of infection.

Representative Data Comparison:

ParameterIn VitroIn Vivo
Metric MIC (µg/mL)Survival Rate (%), Fungal Burden (log CFU/g)
Interpretation Intrinsic antifungal potencyOverall therapeutic effect in a host
Example Result (Hypothetical) Compound X: MIC = 1 µg/mL against C. albicansCompound X (10 mg/kg): 80% survival, 2-log reduction in kidney fungal burden

Visualizing the Science: Pathways and Workflows

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the mechanism of action of imidazole antifungals at the molecular level.

cluster_FungalCell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Conversion Disruption Membrane Disruption & Fungal Cell Death CYP51->Disruption Membrane Fungal Cell Membrane (Ergosterol Integration) Ergosterol->Membrane Imidazole Imidazole Antifungal Imidazole->CYP51 Inhibition

Caption: Mechanism of action of imidazole antifungals.

Experimental Workflow: From In Vitro to In Vivo

This diagram outlines the typical preclinical testing workflow for a novel antifungal candidate.

cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation MIC MIC Determination (Broth Microdilution) MFC MFC Determination MIC->MFC TimeKill Time-Kill Assays MIC->TimeKill MurineModel Murine Model of Systemic Candidiasis MIC->MurineModel Promising Candidate Survival Survival Analysis MurineModel->Survival FungalBurden Fungal Burden (CFU/organ) MurineModel->FungalBurden

Caption: Preclinical antifungal drug discovery workflow.

Conclusion

The evaluation of imidazole-based antifungal agents requires a multi-faceted approach that integrates both in vitro and in vivo methodologies. While in vitro assays provide essential information on a compound's intrinsic antifungal activity, in vivo studies are indispensable for assessing its therapeutic potential in a complex biological system. The journey from a promising MIC value in a microtiter plate to a significant survival benefit in an animal model is a critical step in the development of new and effective treatments for fungal infections. The representative data and protocols presented in this guide offer a framework for researchers and drug development professionals to navigate this complex but crucial process.

References

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC. Available at: [Link]

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Available at: [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research. Available at: [Link]

  • In vivo formed metabolites of polyphenols and their biological efficacy. RSC Publishing. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(1h-Imidazol-1-yldiphenylmethyl)phenol

Principle of Safe Disposal: A Multi-Hazard Approach The molecular structure of 2-(1h-Imidazol-1-yldiphenylmethyl)phenol incorporates both a phenol and an imidazole moiety. This combination necessitates a disposal strateg...

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Author: BenchChem Technical Support Team. Date: April 2026

Principle of Safe Disposal: A Multi-Hazard Approach

The molecular structure of 2-(1h-Imidazol-1-yldiphenylmethyl)phenol incorporates both a phenol and an imidazole moiety. This combination necessitates a disposal strategy that addresses the hazards of both functional groups. The phenolic group contributes to the compound's corrosivity, potential for organ damage, and aquatic toxicity. The imidazole ring is associated with acute toxicity and corrosive properties[1]. Therefore, this compound must be unequivocally classified and handled as a hazardous chemical waste from the moment of its generation. Disposal into sanitary sewers or general waste is strictly prohibited and poses a significant risk to environmental and public health[2].

Part 1: Hazard Assessment and Waste Characterization

Inferred Hazard Profile:

Based on the known hazards of its constituent parts and structurally similar compounds, 2-(1h-Imidazol-1-yldiphenylmethyl)phenol should be handled as a substance with the following classifications.

Hazard ClassificationDescriptionRationale & Authoritative Source
Acute Toxicity Toxic or harmful if swallowed, in contact with skin, or if inhaled.Phenol is classified as acutely toxic (H301+H311+H331). Imidazole compounds are also noted for acute oral toxicity (HP6)[1].
Skin Corrosion/Irritation Causes severe skin burns and irritation.Both phenol (H314) and imidazole (HP8) are known corrosives, capable of causing severe skin damage[1][3].
Serious Eye Damage Causes serious eye damage.Phenol can cause severe eye damage[4]. Related imidazole-phenols are classified as causing serious eye irritation.
Suspected Mutagenicity Suspected of causing genetic defects.Phenol is classified with H341 (Suspected of causing genetic defects)[4].
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.Phenol is known to affect the central nervous system, liver, and kidneys[5].
Aquatic Hazard Toxic to aquatic life with long-lasting effects.Phenol is classified as H411 (Toxic to aquatic life with long lasting effects)[4].

This substance must be disposed of as hazardous waste, managed through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste contractor[6][7].

Part 2: Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is non-negotiable. The following steps provide a self-validating system to ensure safety and compliance.

Step 1: Waste Segregation

Immediately upon generation, segregate waste containing 2-(1h-Imidazol-1-yldiphenylmethyl)phenol.

  • Rationale: Preventing inadvertent mixing with incompatible chemicals is a primary safety control. Such mixing can lead to violent reactions, gas generation, or fire.

  • Procedure:

    • Designate a specific waste container for this compound and materials contaminated with it.

    • Store this container separately from incompatible materials, which include:

      • Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides)[8][9].

      • Strong Acids: (e.g., hydrochloric, sulfuric, nitric acid)[8][9].

      • Acid Chlorides and Anhydrides [8].

      • Aldehydes (e.g., formaldehyde)[9].

    • Use secondary containment for all liquid waste containers to mitigate spills[10].

Step 2: Containerization and Labeling

Proper containment and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA)[6].

  • Rationale: A properly selected and labeled container prevents leaks and clearly communicates the hazard to all personnel.

  • Procedure:

    • Select a sturdy, leak-proof container made of a compatible material. Plastic containers are often preferred to glass to minimize breakage risk[6].

    • As soon as the first drop of waste is added, affix a completed EHS-provided hazardous waste tag[8][10].

    • The label must include:

      • The full chemical name: "Waste 2-(1h-Imidazol-1-yldiphenylmethyl)phenol". Avoid formulas or abbreviations[6].

      • All major components and their approximate percentages.

      • The date of waste generation (the day accumulation started).

      • The Principal Investigator's name and lab location[6].

    • Keep the container securely closed at all times, except when actively adding waste[2][10].

Step 3: Secure On-Site Storage
  • Rationale: Proper storage minimizes the risk of exposure, spills, and unauthorized access.

  • Procedure:

    • Store the sealed waste container in a designated, secure, cool, and well-ventilated area[11][8].

    • This storage area should be away from direct sunlight, heat, or any ignition sources[8].

    • Do not accumulate more than 10 gallons of hazardous waste in your laboratory before requesting a pickup[10].

Step 4: Arranging for Final Disposal
  • Rationale: Final disposal must be handled by trained professionals equipped to manage hazardous materials according to federal and state regulations[12].

  • Procedure:

    • Once the container is full or the project is complete, submit a chemical collection request form to your institution's EHS office[8].

    • Do not transport the waste yourself. Trained EHS staff will collect it directly from your lab[2].

    • The ultimate disposal method will likely involve high-temperature incineration in a facility equipped with afterburners and scrubbers to destroy the organic compound and neutralize harmful combustion byproducts[3].

Part 3: Emergency Procedures

Spill Management
  • Minor Spill (<50 mL) in a Fume Hood:

    • Ensure you are wearing appropriate Personal Protective Equipment (PPE): double nitrile gloves (or nitrile under neoprene), safety goggles, and a lab coat[5].

    • Contain the spill using an absorbent material (e.g., chemical spill pads or vermiculite). Work from the outside of the spill inward to prevent spreading[13].

    • Carefully collect the contaminated absorbent material using non-sparking tools.

    • Place all contaminated materials into a sealable bag or container, label it as hazardous waste, and dispose of it according to the protocol in Part 2[8][13].

    • Decontaminate the spill area with soap and water[13].

  • Major Spill (>50 mL) or Any Spill Outside a Fume Hood:

    • Immediately evacuate and secure the area to prevent entry[8].

    • Notify others in the vicinity.

    • Call your institution's emergency number or EHS for immediate assistance[8][13]. Provide details on the substance, quantity, and location.

Personnel Exposure
  • Skin Contact: This is a medical emergency. Phenol is readily absorbed through the skin and can cause severe systemic toxicity[5].

    • Immediately remove all contaminated clothing while under an emergency safety shower.

    • Wash the affected area with copious amounts of water for at least 15 minutes[8]. Soap can help remove the phenol[13].

    • If available, after initial washing, continually swab the area with Polyethylene Glycol (PEG 300 or 400) until medical help arrives[5].

    • Seek immediate medical attention. Call 911[5].

  • Eye Contact:

    • Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open[8][14].

    • Seek immediate medical attention.

Part 4: Visualized Disposal Workflow

The following diagram illustrates the lifecycle of 2-(1h-Imidazol-1-yldiphenylmethyl)phenol waste within the laboratory.

G cluster_lab Laboratory Operations cluster_ehs EHS Operations cluster_disposal Final Disposition A Waste Generation (Pure compound, contaminated labware, solutions) B Step 1: Segregation (Store away from oxidizers, acids, aldehydes) A->B C Step 2: Containerization (Use sealed, compatible container) B->C D Step 3: Labeling (Affix completed EHS Hazardous Waste Tag immediately) C->D E Step 4: Secure Storage (Cool, dry, ventilated designated area. Use secondary containment) D->E F Step 5: Request Disposal (Submit pickup form to EHS) E->F G Professional Collection (Trained EHS staff pickup) F->G H Licensed Waste Facility (High-temperature incineration) G->H

Caption: Disposal workflow for 2-(1h-Imidazol-1-yldiphenylmethyl)phenol.

References

  • Imidazole Standard Operating Procedure. Washington State University. [Link]

  • Phenol Safety Data Sheet. KISHIDA CHEMICAL Co.,Ltd. [Link]

  • 2-(1H-imidazol-1-yl)phenol — Chemical Substance Information. NextSDS. [Link]

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Phenol 90% Safety Data Sheet. Chemius. [Link]

  • Phenol Safety Data Sheet. Carl ROTH. [Link]

  • Production, Import/Export, Use, and Disposal of Phenol. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. [Link]

  • 2-[(1H-BENZIMIDAZOL-2-YLAMINO)METHYL]PHENOL Safety Data Sheet. Aaron Chemicals. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Hazardous Drug Handling and Disposal SOP. University of Delaware. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • FACT SHEET: Phenol. Tulane University Environmental Health and Safety. [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

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Handling

Comprehensive Safety and Handling Guide for 2-(1h-Imidazol-1-yldiphenylmethyl)phenol

This guide provides essential, immediate safety and logistical information for the handling of 2-(1h-Imidazol-1-yldiphenylmethyl)phenol (CAS No. 35645-49-9).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the handling of 2-(1h-Imidazol-1-yldiphenylmethyl)phenol (CAS No. 35645-49-9). The procedural and step-by-step guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to safely manage this compound from receipt to disposal. The causality behind each recommendation is explained to build a deep, trustworthy understanding of the required safety protocols.

The toxicological properties of 2-(1h-Imidazol-1-yldiphenylmethyl)phenol have not been fully investigated. Therefore, it must be handled with the utmost care, assuming it possesses the hazardous properties of its constituent chemical groups: the imidazole moiety and the phenol moiety. The imidazole group can cause skin, eye, and respiratory irritation[1]. Phenol is a known corrosive and toxic substance that can be absorbed through the skin, potentially causing severe burns and systemic toxicity[2][3].

Hazard Assessment and Risk Mitigation

A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling 2-(1h-Imidazol-1-yldiphenylmethyl)phenol, a comprehensive evaluation of the potential hazards and the implementation of appropriate control measures are mandatory.

1.1. Hazard Identification

The primary hazards associated with 2-(1h-Imidazol-1-yldiphenylmethyl)phenol are inferred from its structural components:

  • Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on related imidazole and phenol compounds[4][5][6].

  • Skin Corrosion/Irritation: Expected to cause skin irritation or severe burns due to the phenol group[2][4][6]. Phenol can penetrate the skin rapidly, and initial contact may be painless due to its local anesthetic properties[3].

  • Serious Eye Damage/Irritation: Assumed to cause serious eye irritation or damage[4][6].

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[1][7].

1.2. Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

  • Chemical Fume Hood: All handling of 2-(1h-Imidazol-1-yldiphenylmethyl)phenol, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[7][8].

  • Ventilation: Ensure good ventilation in the work area[9][10].

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are critical in case of accidental exposure[1][7][8].

Personal Protective Equipment (PPE): A Comprehensive Strategy

A multi-layered PPE approach is mandatory to prevent skin, eye, and respiratory exposure.

2.1. PPE Selection and Use

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles that meet European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133. A face shield should be worn in addition to goggles when there is a splash hazard[7][8][11].Protects against splashes, dust, and vapors that can cause serious eye damage.
Hand Protection Wear appropriate protective gloves. While specific breakthrough times for this compound are not available, butyl rubber or neoprene gloves are recommended for handling phenol[3]. Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact[9].Prevents skin contact and absorption of the chemical, which can cause burns and systemic toxicity.
Skin and Body Protection A lab coat or a chemical-resistant suit is required to prevent skin exposure[7][10]. Close-toed shoes are mandatory[3].Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Respiratory protection may be required if ventilation is inadequate or if there is a risk of generating dust. A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter may be necessary[8][11]. A complete respiratory protection program, including fit testing, should be implemented if respirators are required[11].Protects against the inhalation of harmful dust or aerosols.

2.2. PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to prevent contamination) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (inside-out) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash

Caption: PPE donning and doffing sequence.

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is crucial for maintaining a safe laboratory environment.

3.1. Handling Protocol

  • Preparation: Before starting work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is available and in good condition. Verify that a spill kit is readily accessible.

  • Weighing and Transferring:

    • Perform all weighing and transferring of the solid compound within the chemical fume hood to contain any dust.

    • Use non-sparking tools for transfers[11].

    • Keep the container tightly closed when not in use[7][12].

  • Solution Preparation:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Handle solutions under the fume hood.

  • Post-Handling:

    • Decontaminate the work area thoroughly after handling is complete.

    • Wash hands thoroughly with soap and water after removing gloves[9][10].

3.2. Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

  • Contain: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal[6][11]. For a liquid spill, cover with an inert absorbent material and collect it into a suitable container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to the appropriate safety personnel.

3.3. Disposal Plan

All waste containing 2-(1h-Imidazol-1-yldiphenylmethyl)phenol must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers[13][14].

  • Disposal: Dispose of the hazardous waste through a licensed waste disposal contractor in accordance with local, state, and federal regulations[12][13]. Do not dispose of it down the drain[1][13].

Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

4.1. First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[6][10][15].
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes[3]. After initial flushing, if available, apply polyethylene glycol (PEG) to the affected area. Seek immediate medical attention[3][16].
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[6][9][15][16].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[2][5][10].

4.2. Firefighting Measures

  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire[6][10][15].

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing[1][8][10][11].

  • Hazards: Toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides, may be released during a fire[6][8].

Storage and Handling Logic

The following diagram illustrates the decision-making process for the safe storage and handling of 2-(1h-Imidazol-1-yldiphenylmethyl)phenol.

Handling_Logic cluster_storage Storage Conditions cluster_handling Handling Procedures cluster_disposal Waste Disposal start Receipt of 2-(1h-Imidazol-1-yldiphenylmethyl)phenol storage_loc Store in a cool, dry, well-ventilated area start->storage_loc storage_away Store away from incompatible materials (e.g., strong oxidizing agents) storage_loc->storage_away storage_container Keep container tightly closed storage_away->storage_container fume_hood Work in a certified chemical fume hood storage_container->fume_hood ppe Wear appropriate PPE (goggles, gloves, lab coat) fume_hood->ppe avoid_dust Avoid creating dust ppe->avoid_dust waste_container Collect in a labeled hazardous waste container avoid_dust->waste_container disposal_reg Dispose of according to institutional and local regulations waste_container->disposal_reg end Procedure Complete disposal_reg->end

Caption: Decision workflow for safe handling.

References

  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]

  • Hampton Research. (2023, November 3). HR2-573 1.0 M Imidazole SDS. Retrieved from [Link]

  • Alpha Resources. (2024, September 26). IMIDAZOLE. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(1H-imidazol-1-yl)phenol — Chemical Substance Information. Retrieved from [Link]

  • Sumitomo Chemical Asia. (2019, January 7). SECTION 1: Identification of the substance/mixture and of the company/undertaking. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenol. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Phenol - Safety Data Sheet. Retrieved from [Link]

  • Princeton University. (n.d.). Phenol | Office of Environmental Health and Safety. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. Retrieved from [Link]

  • GOV.UK. (2024, October 1). Phenol: toxicological overview. Retrieved from [Link]

  • Georganics. (2011, February 16). 4-(IMIDAZOL-1-YL)PHENOL. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
2-(1h-Imidazol-1-yldiphenylmethyl)phenol
Reactant of Route 2
2-(1h-Imidazol-1-yldiphenylmethyl)phenol
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